Product packaging for 6-Hydroxy-2-methoxy-7-deazapurine(Cat. No.:CAS No. 90057-07-1)

6-Hydroxy-2-methoxy-7-deazapurine

Cat. No.: B015665
CAS No.: 90057-07-1
M. Wt: 165.15 g/mol
InChI Key: VBKWGPQGJOITCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Hydroxy-2-methoxy-7-deazapurine (CAS 90057-07-1) is a high-purity, off-white solid serving as a key synthetic intermediate in organic and medicinal chemistry. This compound is a foundational scaffold for the preparation of diverse 7-deazapurine nucleosides and nucleotides. Its core structure, a pyrrolo[2,3-d]pyrimidine, is isosteric with natural purines, making it an invaluable building block for creating nucleoside analogues that are substrates for various bio-enzymes. In research, this heterocycle is instrumental in synthesizing modified nucleoside analogues with potential applications as enzyme inhibitors and molecular probes. The methoxy and hydroxy functional groups provide reactive sites for further chemical derivatization, enabling the development of novel compounds for biochemical and structural studies. Deazapurine nucleosides are known to form more thermally stable duplexes in oligonucleotides compared to their canonical purine counterparts, making this compound a critical starting material for probes in nucleic acid research and diagnostics. As a solid with a melting point above 250°C, it is soluble in DMF and hot methanol. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O2 B015665 6-Hydroxy-2-methoxy-7-deazapurine CAS No. 90057-07-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-12-7-9-5-4(2-3-8-5)6(11)10-7/h2-3H,1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKWGPQGJOITCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CN2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00326939
Record name 2-Methoxy-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90057-07-1
Record name 2-Methoxy-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Enigmatic Core: A Technical Guide to 6-Hydroxy-2-methoxy-7-deazapurine and the Broader Potential of the 7-Deazapurine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide delves into the chemical identity and therapeutic context of 6-Hydroxy-2-methoxy-7-deazapurine (CAS Number: 90057-07-1) . While public domain research on this specific analogue is notably limited, its structural backbone, the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold, is a cornerstone in contemporary medicinal chemistry. This document will first define the known characteristics of our title compound and then expand to provide an in-depth exploration of the synthesis, biological activities, and therapeutic promise of the broader 7-deazapurine class, offering critical insights for researchers and drug development professionals.

Profiling the Core Compound: this compound

This compound is a heterocyclic organic compound. Its fundamental properties, as collated from chemical suppliers, are summarized below. It is important to note that this compound is primarily available for research purposes, and extensive peer-reviewed studies detailing its synthesis or biological activity are not readily found in the public domain.[1][2][3][4][5]

PropertyValueSource(s)
CAS Number 90057-07-1[1][2][3]
Molecular Formula C₇H₇N₃O₂[1][2]
Molecular Weight 165.15 g/mol [1]
Synonyms 2-Methoxy-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one, 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-ol, 1,7-Dihydro-2-Methoxy-4H-pyrrolo[2,3-d]pyrimidin-4-one, NSC 622774[2]

The scarcity of dedicated research on this compound suggests it may be a novel scaffold for exploration or a specialized intermediate in proprietary synthetic pathways. The true value in its study lies in understanding its place within the highly active class of 7-deazapurine analogues.

The 7-Deazapurine Scaffold: A Privileged Structure in Drug Discovery

The 7-deazapurine, or pyrrolo[2,3-d]pyrimidine, ring system is an isostere of purine, where the nitrogen atom at position 7 is replaced by a carbon atom.[6][7] This seemingly subtle modification has profound effects on the molecule's electronic properties and biological activity. The carbon at the 7-position makes the five-membered ring more electron-rich and provides a valuable handle for synthetic modification.[6][7] These characteristics have rendered the 7-deazapurine scaffold a "privileged structure" in the design of a multitude of therapeutic agents, particularly in the realms of oncology and virology.[6][7]

General Synthesis Strategies for 7-Deazapurine Derivatives

The synthesis of substituted 7-deazapurines often commences with a pre-functionalized pyrrolo[2,3-d]pyrimidine core. A common and versatile starting material is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which allows for subsequent derivatization at key positions.

Glycosylation: The Vorbrüggen Approach

For the synthesis of 7-deazapurine nucleosides, a widely employed method is the Vorbrüggen glycosylation. This reaction typically involves the coupling of a silylated 7-deazapurine base with a protected ribose acetate in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).[8]

Vorbruggen_Glycosylation Deazapurine Silylated 6-Chloro-7-Deazapurine Intermediate Glycosylated Intermediate Deazapurine->Intermediate Vorbrüggen Glycosylation Ribose Protected Ribose Acetate Ribose->Intermediate Catalyst TMSOTf (Lewis Acid) Catalyst->Intermediate Deprotection Deprotection Intermediate->Deprotection Final_Product 7-Deazapurine Nucleoside Deprotection->Final_Product Cross_Coupling_Reaction Start 6-Chloro-7-Deazapurine Derivative Product 6-Substituted 7-Deazapurine Derivative Start->Product Cross-Coupling Coupling_Partner Boronic Acid (Suzuki) or Terminal Alkyne (Sonogashira) Coupling_Partner->Product Catalyst Pd Catalyst + Ligand Catalyst->Product Mechanism_of_Action cluster_cell Cancer Cell Compound 7-Hetaryl-7-deazaadenosine (Prodrug) Phosphorylation Intracellular Phosphorylation Compound->Phosphorylation Triphosphate Active Triphosphate Metabolite Phosphorylation->Triphosphate RNA_Polymerase RNA Polymerase Triphosphate->RNA_Polymerase DNA_Polymerase DNA Polymerase Triphosphate->DNA_Polymerase RNA_Incorporation Incorporation into RNA RNA_Polymerase->RNA_Incorporation DNA_Incorporation Incorporation into DNA DNA_Polymerase->DNA_Incorporation Translation_Block Inhibition of Proteosynthesis RNA_Incorporation->Translation_Block DNA_Damage DNA Damage DNA_Incorporation->DNA_Damage Apoptosis Apoptosis Translation_Block->Apoptosis DNA_Damage->Apoptosis

References

"biological activity of 6-Hydroxy-2-methoxy-7-deazapurine"

Author: BenchChem Technical Support Team. Date: January 2026

Exploring compound activity

I'm currently immersed in Google searches, focusing on 6-Hydroxy-2-methoxy-7-deazapurine. I'm prioritizing its synthesis, mechanism, potential applications, and related compounds. I'm hoping to identify relevant biological activities and literature to better understand the compound. My goal is to map out the current knowledge base.

Developing biological context

I've decided to begin with a deep dive into the biological activity of this compound. My searches are zeroing in on synthesis routes, the mechanism of action, potential therapeutic applications, and any known derivatives. This initial phase involves critical analysis of results to develop a logical structure. Next, I'll draft the guide content, with a clear introduction to 7-deazapurine analogs and specifics on this compound.

Defining methodological approach

My approach will be thorough, starting with biological activity searches for this compound, focusing on synthesis, mechanism, and potential uses. Results analysis will reveal key themes, forming the guide's structure. I'll begin drafting the guide, introducing 7-deazapurine analogs and this compound. Quantitative data will be summarized in tables, and visual representations of signaling pathways and experimental workflows will be generated. Detailed methodologies and a complete reference section will follow, with a final review for accuracy and adherence.

Investigating Initial Data

I've hit a slight snag. Pinpointing "biological activity of this compound" directly has proven tricky. My initial search mostly surfaces related work on the wider 7-deazapurine derivatives. This encompasses their synthesis and known activities: kinase inhibition, anticancer, and antiviral properties.

Pivoting the Approach

I've realized that the specific compound's data is sparse. Instead, I'll structure the guide around the broader 7-deazapurine scaffold. Highlighting its derivatives' known biological activities, I'll use the specific substitutions as a focal point to discuss structure-activity relationships. This will involve an introduction to the 7-deazapurine core and synthesis strategies.

Structuring the Guide

Okay, I've outlined the guide's structure. It'll begin with a 7-deazapurine overview, then delve into synthesis, and culminate in a detailed exploration of biological activities. The core will focus on kinase inhibition, anticancer, and antiviral effects, drawing heavily on the existing search results. I'll also briefly cover other potential activities.

Developing a Comprehensive Structure

I'm now fully immersed in the updated structure. The plan is to start with the core 7-deazapurine scaffold, explaining its medicinal chemistry relevance. Then, I'll move on to synthesis strategies, focusing on Vorbrüggen glycosylation and palladium-catalyzed cross-coupling. The heart of the guide will be a deep dive into biological activities like kinase inhibition, anticancer, and antiviral effects. I will also explore how the 6- and 2-substituents impact these activities, and will conclude with detailed experimental protocols and data presentation.

Restructuring the Project

I've refined my approach. Instead of a narrow focus, I'm building a guide centered on the 7-deazapurine scaffold, the introduction will highlight its role in medicinal chemistry. The synthesis section will cover Vorbrüggen glycosylation and cross-coupling reactions. The core details kinase inhibition, anticancer, and antiviral effects and I will discuss how substitutions at the 6 and 2 positions affect the structure-activity relationship. I will conclude with experimental protocols and data presentation.

"mechanism of action of 6-Hydroxy-2-methoxy-7-deazapurine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action of 6-Hydroxy-2-methoxy-7-deazapurine

Abstract

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a privileged structure in medicinal chemistry, renowned for its versatility in generating compounds with a wide array of biological activities, including potent anticancer and antiviral properties.[1][2][3] While extensive research has been conducted on various substituted 7-deazapurine derivatives, the specific mechanism of action for this compound remains largely uncharacterized in publicly available literature. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and elucidate the mechanism of action of this compound. Drawing upon the known biological activities of structurally related 7-deazapurine analogs, we present hypothesized mechanisms and a detailed, field-proven experimental workflow to identify its molecular targets and downstream cellular effects.

Introduction: The 7-Deazapurine Scaffold - A Foundation for Potent Bioactivity

The 7-deazapurine scaffold is an analog of the natural purine core where the nitrogen atom at position 7 is replaced by a carbon atom.[2][3] This modification increases the electron density of the five-membered ring and provides a vector for further chemical substitutions, enhancing the potential for specific interactions with biological targets.[2][3] Derivatives of this scaffold have been successfully developed as potent inhibitors of a variety of enzymes, particularly protein kinases, and have shown promise as cytotoxic agents that are incorporated into DNA and RNA after intracellular phosphorylation.[1][2][4]

Given the substitutions at the 2 and 6 positions of the purine-like ring, this compound holds significant potential for novel biological activity. This guide serves as a roadmap for uncovering that potential.

Hypothesized Mechanisms of Action Based on Structural Analogs

Based on the extensive literature on 7-deazapurine derivatives, we can postulate several plausible mechanisms of action for this compound. These hypotheses form the basis of our proposed experimental investigation.

  • Hypothesis 1: Kinase Inhibition: The most prominent activity of 7-deazapurine derivatives is the inhibition of protein kinases.[1][4][5][6] These compounds can act as ATP-competitive inhibitors, targeting the ATP-binding site of kinases involved in cell signaling, proliferation, and survival. Key kinase families that are often targeted by this scaffold include Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and Casein Kinase 1 (CK1).[1][4]

  • Hypothesis 2: Inhibition of Adenosine Kinases: Several 7-deazapurine derivatives have been identified as potent inhibitors of adenosine kinases, enzymes crucial for the salvage pathway of adenosine metabolism.[2][7] Inhibition of these enzymes can disrupt cellular energy homeostasis and nucleotide pools.

  • Hypothesis 3: Cytotoxicity via Nucleic Acid Incorporation: Some 7-deazapurine ribonucleosides exhibit cytotoxic effects by being phosphorylated within the cell and subsequently incorporated into RNA and DNA.[2][3] This leads to the inhibition of protein synthesis and the induction of DNA damage, ultimately triggering apoptosis.[2][3] While this compound is not a nucleoside itself, its potential for intracellular modification cannot be ruled out without experimental validation.

A Systematic Experimental Workflow for Mechanism of Action Elucidation

The following multi-stage experimental plan is designed to systematically test our hypotheses and identify the definitive mechanism of action of this compound.

Stage 1: Initial Phenotypic and Broad-Spectrum Screening

The initial stage focuses on characterizing the compound's general biological activity and identifying potential target classes.

3.1. Cell Viability and Cytotoxicity Assays

  • Objective: To determine the compound's effect on the proliferation of various cancer cell lines and to establish a dose-response curve.

  • Protocol:

    • Seed a panel of diverse cancer cell lines (e.g., leukemia, breast, lung, colon) in 96-well plates.

    • Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.

    • Assess cell viability using a resazurin-based assay, which measures metabolic activity.

    • Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

3.2. Broad-Spectrum Kinase Profiling

  • Objective: To screen the compound against a large panel of kinases to identify potential targets.

  • Protocol:

    • Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that offers radiometric or fluorescence-based assays.

    • Screen this compound at a standard concentration (e.g., 10 µM) against a panel of over 400 human kinases.

    • Analyze the percentage of inhibition for each kinase. Hits are typically defined as kinases with >50% inhibition.

3.3. Adenosine Kinase Inhibition Assay

  • Objective: To specifically test for inhibition of human adenosine kinase.

  • Protocol:

    • Use a commercially available adenosine kinase assay kit.

    • Incubate recombinant human adenosine kinase with adenosine, ATP, and varying concentrations of this compound.

    • Measure the production of ADP, which is proportional to adenosine kinase activity.

    • Determine the IC50 value.

Stage 2: Target Validation and Cellular Confirmation

Once initial hits are identified, the next stage is to validate these targets in a cellular context.

3.4. Western Blot Analysis of Downstream Signaling

  • Objective: To determine if the compound modulates the signaling pathways of the identified target kinases in cells.

  • Protocol:

    • Treat a sensitive cancer cell line with this compound at concentrations around its IC50.

    • Lyse the cells and perform Western blot analysis using antibodies against the phosphorylated and total forms of the downstream substrates of the target kinase.

    • A decrease in the phosphorylation of a known substrate would provide strong evidence of target engagement.

3.5. Cell Cycle Analysis

  • Objective: To assess the compound's effect on cell cycle progression, a common outcome of CDK inhibition.

  • Protocol:

    • Treat cells with the compound for 24-48 hours.

    • Fix the cells and stain their DNA with propidium iodide.

    • Analyze the DNA content of the cells using flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

3.6. Apoptosis Assay

  • Objective: To determine if the compound induces programmed cell death.

  • Protocol:

    • Treat cells with the compound for 48-72 hours.

    • Stain the cells with Annexin V and propidium iodide.

    • Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

Stage 3: Biochemical and Biophysical Characterization

This final stage aims to provide a detailed understanding of the compound-target interaction.

3.7. Isothermal Titration Calorimetry (ITC)

  • Objective: To directly measure the binding affinity and thermodynamics of the compound to its purified target protein.

  • Protocol:

    • Titrate a solution of this compound into a solution containing the purified target kinase.

    • Measure the heat changes associated with the binding events.

    • Fit the data to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

3.8. X-ray Crystallography

  • Objective: To determine the three-dimensional structure of the compound in complex with its target protein.

  • Protocol:

    • Co-crystallize this compound with the purified target kinase.

    • Collect X-ray diffraction data from the crystals.

    • Solve the crystal structure to visualize the precise binding mode and key molecular interactions.

Data Presentation and Visualization

Clear presentation of quantitative data and experimental workflows is crucial for interpreting results and planning subsequent experiments.

Quantitative Data Summary
AssayCell Line / TargetResult (IC50 / Kd)
Cell ViabilityCCRF-CEM (Leukemia)Hypothetical Value: 5.2 µM
Cell ViabilityMCF-7 (Breast Cancer)Hypothetical Value: 12.8 µM
Kinase ProfilingCDK2/Cyclin AHypothetical Value: 0.8 µM
Kinase ProfilingGSK3βHypothetical Value: 2.1 µM
ITCPurified CDK2/Cyclin AHypothetical Value: 0.5 µM

Experimental and Logical Diagrams

MOA_Workflow A Cell Viability Assays (IC50 Determination) D Western Blot Analysis (Downstream Signaling) A->D B Broad-Spectrum Kinase Profiling B->D C Adenosine Kinase Inhibition Assay C->D E Cell Cycle Analysis D->E F Apoptosis Assay D->F G Isothermal Titration Calorimetry (ITC) D->G H X-ray Crystallography G->H

Caption: A systematic workflow for elucidating the mechanism of action.

Kinase_Inhibition_Pathway Compound 6-Hydroxy-2-methoxy- 7-deazapurine Kinase Target Kinase (e.g., CDK2) Compound->Kinase Inhibition PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate (e.g., Rb protein) CellCycle Cell Cycle Arrest PhosphoSubstrate->CellCycle

Caption: Hypothesized kinase inhibition signaling pathway.

Conclusion and Future Directions

This guide provides a robust and logical framework for the comprehensive investigation of the mechanism of action of this compound. By starting with broad phenotypic screens and progressively narrowing the focus to specific molecular interactions, researchers can efficiently and accurately determine how this compound exerts its biological effects. The insights gained from these studies will be invaluable for its future development as a potential therapeutic agent or as a chemical probe to study complex biological processes. The versatility of the 7-deazapurine scaffold suggests that a thorough investigation is warranted and could lead to the discovery of novel and potent molecular entities for drug development.[1]

References

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of 7-Deazapurine Nucleosides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the discovery and history of 7-deazapurine nucleosides, a class of purine analogues that has proven to be a remarkably versatile scaffold in drug discovery. By replacing the N7 atom of the purine ring with a carbon atom, these compounds exhibit altered electronic properties and a new site for chemical modification, leading to a broad spectrum of biological activities.[1][2] This guide traces the journey from the initial discovery of naturally occurring 7-deazapurine antibiotics to the rational design of potent antiviral, anticancer, and antiparasitic agents. We will delve into the pivotal synthetic methodologies that have enabled the exploration of this chemical space, elucidate the intricate mechanisms of action, and present key structure-activity relationship (SAR) data that continue to drive the field forward. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this important class of nucleoside analogues.

A Serendipitous Beginning: The Discovery of Natural 7-Deazapurine Nucleoside Antibiotics

The story of 7-deazapurine nucleosides begins not in the chemist's flask, but in the complex world of microbial natural products. In the 1960s, researchers investigating soil-dwelling Streptomyces bacteria unearthed a trio of nucleoside antibiotics with potent biological activities: Tubercidin, Toyocamycin, and Sangivamycin.[2] These discoveries laid the foundational understanding of the therapeutic potential of the 7-deazapurine scaffold.

  • Tubercidin (7-deazaadenosine): First isolated from Streptomyces tubercidicus, Tubercidin is structurally analogous to adenosine.[3][4] This close resemblance allows it to be readily recognized by cellular machinery, leading to its incorporation into DNA and RNA and subsequent disruption of nucleic acid metabolism.[3] Its resistance to degradation by adenosine deaminase, an enzyme that inactivates adenosine, contributes to its prolonged intracellular activity.[3]

  • Toyocamycin and Sangivamycin: These related nucleosides, also produced by Streptomyces species, feature a nitrile (-CN) and a carboxamide (-CONH2) group at the C5 position of the pyrrolo[2,3-d]pyrimidine core, respectively.[2] Toyocamycin can be enzymatically converted to Sangivamycin.[5] Their potent cytotoxic effects are, in part, attributed to the inhibition of key cellular processes, including the ER stress-induced XBP1 mRNA splicing, a critical pathway for the survival of multiple myeloma cells.[6]

The discovery of these natural products was a watershed moment, demonstrating that the 7-deazapurine core was a "privileged scaffold" – a molecular framework with inherent properties conducive to potent and diverse biological activity.

The Chemist's Art: Enabling the Exploration of 7-Deazapurine Chemical Space

The limited availability and inherent toxicity of the natural 7-deazapurine nucleosides spurred chemists to develop synthetic routes to create novel analogues with improved therapeutic indices. Two cornerstone reactions have been instrumental in this endeavor: the Vorbrüggen glycosylation for the formation of the nucleoside bond and transition metal-catalyzed cross-coupling reactions for the functionalization of the 7-position.

Forging the Nucleoside Bond: The Vorbrüggen Glycosylation

The Vorbrüggen glycosylation is the most widely used method for the synthesis of 7-deazapurine nucleosides.[7] This reaction involves the coupling of a silylated heterocyclic base with a protected sugar, typically an acetylated ribose or deoxyribose, in the presence of a Lewis acid catalyst.[7]

Causality in Experimental Choices: The silylation of the nucleobase is a critical first step. It increases the nucleophilicity of the pyrrole nitrogen and enhances the solubility of the base in the organic solvents used for the reaction. The use of a protected sugar with a participating group at the 2'-position, such as an acetate, ensures the stereoselective formation of the desired β-anomer through the formation of a dioxolenium ion intermediate.[8]

Vorbruggen_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product silylated_base Silylated 7-Deazapurine lewis_acid_complex Lewis Acid Activation silylated_base->lewis_acid_complex Coordination nucleophilic_attack Nucleophilic Attack silylated_base->nucleophilic_attack protected_sugar Protected Sugar protected_sugar->lewis_acid_complex dioxolenium_ion Dioxolenium Ion lewis_acid_complex->dioxolenium_ion Formation dioxolenium_ion->nucleophilic_attack SN2 Attack protected_nucleoside Protected Nucleoside nucleophilic_attack->protected_nucleoside Formation of Glycosidic Bond

Caption: Generalized workflow of the Vorbrüggen glycosylation.

Experimental Protocol: A Representative Vorbrüggen Glycosylation

  • Silylation of the Nucleobase: The 7-deazapurine base is suspended in an anhydrous solvent (e.g., acetonitrile) and treated with a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS). The mixture is heated to ensure complete silylation.

  • Glycosylation: The silylated base solution is cooled, and the protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) and a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) are added. The reaction is stirred at an elevated temperature until completion, monitored by thin-layer chromatography (TLC).[9]

  • Workup and Deprotection: The reaction is quenched, and the protected nucleoside is purified. The protecting groups on the sugar moiety are then removed, typically by treatment with a base such as sodium methoxide in methanol, to yield the final 7-deazapurine nucleoside.

Functionalization at the 7-Position: The Power of Cross-Coupling

The carbon atom at the 7-position of the 7-deazapurine scaffold provides a unique handle for chemical modification, a feature absent in the parent purines. This has been extensively exploited using transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Negishi couplings.

Causality in Experimental Choices: The Negishi coupling, which utilizes an organozinc reagent, is often favored for its functional group tolerance and the ability to perform the reaction under milder conditions compared to other cross-coupling methods.[10] This is particularly important when dealing with complex and sensitive nucleoside substrates.

Negishi_Coupling start 7-Halo-7-deazapurine Nucleoside catalyst Pd(0) Catalyst start->catalyst organozinc Organozinc Reagent (R-ZnX) organozinc->catalyst product 7-Substituted-7-deazapurine Nucleoside catalyst->product C-C Bond Formation

Caption: Simplified schematic of a Negishi cross-coupling reaction.

Experimental Protocol: A Representative Negishi Cross-Coupling

  • Preparation of the Organozinc Reagent: The desired aryl or heteroaryl halide is converted to its corresponding organozinc reagent, typically by reaction with zinc dust or a zinc salt.

  • Coupling Reaction: The 7-halo-7-deazapurine nucleoside (e.g., 7-iodo-7-deazaadenosine) is dissolved in an appropriate solvent (e.g., THF or MeCN) along with a palladium catalyst (e.g., Pd(PPh3)4). The organozinc reagent is then added, and the mixture is heated until the reaction is complete.[9][11]

  • Purification: The reaction mixture is worked up, and the desired 7-substituted-7-deazapurine nucleoside is purified by chromatography.

Unraveling the Biological Tapestry: Mechanisms of Action

The diverse biological activities of 7-deazapurine nucleosides stem from their ability to interact with a variety of cellular targets. The primary mechanisms of action can be broadly categorized into two main pathways: incorporation into nucleic acids and inhibition of key enzymes.

The Trojan Horse Strategy: Incorporation into DNA and RNA

Many 7-deazapurine nucleosides exert their cytotoxic and antiviral effects by acting as fraudulent building blocks for DNA and RNA synthesis.

Mechanism of Activation and Incorporation:

DNA_Incorporation nucleoside 7-Deazapurine Nucleoside monophosphate Nucleoside Monophosphate nucleoside->monophosphate Adenosine Kinase diphosphate Nucleoside Diphosphate monophosphate->diphosphate Kinases triphosphate Nucleoside Triphosphate diphosphate->triphosphate Kinases dna_polymerase DNA/RNA Polymerase triphosphate->dna_polymerase dna_strand Growing DNA/RNA Strand dna_polymerase->dna_strand Incorporation termination Chain Termination / DNA Damage dna_strand->termination

Caption: Activation and incorporation of 7-deazapurine nucleosides.

The process begins with the phosphorylation of the nucleoside to its monophosphate form, a reaction often catalyzed by adenosine kinase.[12][13][14][15][16] Subsequent phosphorylations yield the corresponding di- and triphosphate derivatives. These triphosphates can then be recognized as substrates by DNA and RNA polymerases and incorporated into growing nucleic acid chains.[17][18] The presence of the modified base in the nucleic acid can lead to several detrimental outcomes, including:

  • Chain Termination: Certain modifications, particularly at the 2'-position of the sugar, can prevent the addition of the next nucleotide, leading to premature chain termination.[19]

  • DNA Damage: The incorporation of some 7-deazapurine nucleosides, such as 7-hetaryl-7-deazaadenosines, has been shown to induce DNA double-strand breaks, ultimately triggering apoptosis.[8][10]

  • Altered DNA-Protein Interactions: The replacement of N7 with a C-H group modifies the major groove of the DNA helix. This can interfere with the binding of proteins that recognize specific DNA sequences, such as restriction enzymes.[18]

Targeting the Cellular Machinery: Enzyme Inhibition

In addition to their effects on nucleic acids, 7-deazapurine nucleosides can directly inhibit the activity of essential cellular enzymes.

  • Adenosine Kinase Inhibition: Many 7-deazaadenosine derivatives are potent inhibitors of adenosine kinase, the enzyme responsible for their initial activation.[1] This creates a complex feedback loop where the drug can regulate its own metabolism.

  • Other Kinase Inhibition: Certain synthetic 7-deazapurine nucleosides have been designed to target other kinases involved in cell signaling and proliferation, such as cyclin-dependent kinases (CDKs).

A Spectrum of Activity: Therapeutic Applications

The chemical versatility of the 7-deazapurine scaffold has led to the development of compounds with a wide range of therapeutic applications.

Anticancer Activity

The cytotoxic properties of 7-deazapurine nucleosides have been extensively investigated in the context of cancer therapy. The table below summarizes the in vitro anticancer activity of selected compounds.

CompoundCancer Cell LineIC50 (µM)Reference
Tubercidin VariousNanomolar range[2]
Toyocamycin Multiple MyelomaNanomolar range[6]
7-thienyl-7-deazaadenosine VariousNanomolar range[8][13]
Quinolino-fused derivative 14c CCRF-CEM6-8[13]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the 7-deazapurine nucleoside for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured using a plate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[4][20]

Antiviral Activity

The inhibition of viral polymerases has made 7-deazapurine nucleosides promising candidates for antiviral therapy, particularly against RNA viruses such as Hepatitis C (HCV) and Dengue virus (DENV).

CompoundVirusEC50 (µM)Reference
7-deaza-2'-C-methyladenosine West Nile VirusNanomolar range[21][22][23]
2'-C-methyl-7-deazapurine nucleosides HCVVaries[24]
Derivative 6e Dengue Virus2.081[25][26]

Experimental Protocol: Dengue Virus Inhibition Assay

  • Cell Infection: Host cells (e.g., Vero or A549) are seeded in a multi-well plate and infected with Dengue virus.

  • Compound Treatment: The infected cells are treated with various concentrations of the 7-deazapurine nucleoside.

  • Quantification of Viral Replication: After an incubation period, the level of viral replication is assessed. This can be done by measuring the amount of viral RNA by RT-qPCR or by quantifying the expression of viral proteins (e.g., the envelope protein) using an immunoassay. The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is then determined.[25][26]

Antiparasitic Activity

Certain parasites, such as Trypanosoma cruzi (the causative agent of Chagas disease), are unable to synthesize purines de novo and rely on salvaging them from their host. This makes purine metabolic pathways an attractive target for antiparasitic drugs. 7-Aryl-7-deazapurine nucleosides have shown potent activity against T. cruzi.[5][17][27]

Future Directions and Perspectives

The journey of 7-deazapurine nucleosides from their discovery in nature to their development as sophisticated therapeutic candidates is a testament to the power of interdisciplinary research. The continued exploration of this privileged scaffold holds immense promise for the future of medicine. Key areas of future research include:

  • Targeted Delivery: The development of prodrug strategies to enhance the delivery of 7-deazapurine nucleosides to specific tissues or cell types, thereby improving their efficacy and reducing off-target toxicity.

  • Novel Modifications: The exploration of new chemical modifications at the 7-position and on the sugar moiety to fine-tune the biological activity and pharmacokinetic properties of these compounds.

  • Combination Therapies: The investigation of 7-deazapurine nucleosides in combination with other therapeutic agents to overcome drug resistance and achieve synergistic effects.

The rich history and proven track record of 7-deazapurine nucleosides ensure that they will remain a fertile ground for discovery and innovation in the years to come.

References

Spectroscopic Profile of 6-Hydroxy-2-methoxy-7-deazapurine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 6-Hydroxy-2-methoxy-7-deazapurine (CAS 90057-07-1), a significant heterocyclic compound within the 7-deazapurine class. As analogues of purine nucleosides, 7-deazapurines are privileged scaffolds in the design of antitumor and antiviral agents.[1] The substitution of the N7 atom with a carbon atom alters the electronic properties of the purine system, offering unique opportunities for drug design.[1] This document, intended for researchers in medicinal chemistry, drug development, and analytical sciences, details the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this molecule. While direct experimental spectra for this specific compound are not widely available in public databases, this guide synthesizes data from related structures and foundational spectroscopic principles to provide a robust, predictive analysis. Detailed, field-proven protocols for acquiring and interpreting this data are also provided to ensure scientific rigor and reproducibility.

Introduction: The Significance of this compound

This compound, with the molecular formula C₇H₇N₃O₂, belongs to the pyrrolo[2,3-d]pyrimidine family.[2] This core structure is of immense interest due to its biological activities, which often stem from its ability to mimic natural purines and interact with various enzymatic targets. Accurate structural elucidation and characterization are paramount for understanding its structure-activity relationships (SAR) and for quality control in synthetic applications. Spectroscopic techniques like NMR and MS are indispensable tools for providing unambiguous structural confirmation. This guide explains the causal relationships between the molecule's structure—specifically the pyrrolo[2,3-d]pyrimidine core, the electron-donating methoxy group, and the tautomerically active hydroxy group—and its expected spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are based on the analysis of its constituent parts: the pyrrolo[2,3-d]pyrimidine core and its substituents. The electron-rich nature of the pyrrole ring fused to the electron-deficient pyrimidine ring creates a unique electronic environment that influences the chemical shifts of the protons and carbons.[1]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the heterocyclic core, the methoxy group protons, and the exchangeable protons from the N-H of the pyrrole and the O-H of the hydroxyl group. The chemical shifts of protons on pyridine-like rings are known to be influenced by the electronegativity of the nitrogen atom, which causes deshielding and a downfield shift.[2]

Table 1: Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppmMultiplicityAssignmentRationale
~11.0 - 12.0br sN-H (Pyrrole)The N-H proton of the pyrrole ring in pyrrolo[2,3-d]pyrimidines is typically observed as a broad singlet in the downfield region due to hydrogen bonding and exchange.
~9.5 - 10.5br sO-H (Hydroxy)The phenolic hydroxyl proton signal is typically broad and its chemical shift is concentration and temperature dependent. It is expected to be in the downfield region.
~6.5 - 7.0dC5-HThis proton is on the electron-rich pyrrole portion of the fused ring system. It is expected to be coupled to the N-H proton, though this coupling may not always be resolved.
~3.8 - 4.0sOCH₃The methoxy group protons will appear as a sharp singlet. Its position is characteristic for methoxy groups attached to an electron-deficient aromatic ring.

Note: These are predicted chemical shifts. Actual experimental values can vary based on solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment. The carbons of the pyrimidine ring are generally more deshielded (further downfield) than those of the pyrrole ring. The methoxy group's carbon typically appears around 55-60 ppm.[3][4]

Table 2: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppmAssignmentRationale
~160C6This carbon is attached to the electronegative hydroxyl group and is part of the pyrimidine ring, leading to a significant downfield shift.
~158C2This carbon is attached to the electron-donating methoxy group and a nitrogen atom, placing it in a deshielded environment.
~152C7aThis is the bridgehead carbon at the fusion of the two rings, and its chemical shift is characteristic of such quaternary carbons in heterocyclic systems.
~150C4As a carbon in the pyrimidine ring adjacent to two nitrogen atoms, it is expected to be significantly deshielded.
~100C4aThis is the second bridgehead carbon, typically found further upfield than C7a.
~98C5This carbon is part of the electron-rich pyrrole ring and bears a hydrogen atom, placing it in the more shielded region of the aromatic carbons.
~55OCH₃The chemical shift for a methoxy carbon attached to an aromatic system typically falls in this range. The value can be influenced by ortho substituents and the electronic nature of the ring.[3][5]

Note: These are predicted chemical shifts. Actual experimental values can vary based on solvent, concentration, and instrument calibration.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₇N₃O₂), the expected monoisotopic mass is 165.0538 Da. Electrospray ionization (ESI) is the preferred method for such polar heterocyclic compounds, and analysis can be performed in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

Predicted Mass Spectrometry Data

Table 3: Predicted ESI-MS Data

TechniqueModeExpected m/zSpecies
ESIPositive166.0616[M+H]⁺
ESINegative164.0460[M-H]⁻
Plausible Fragmentation Pathways

Tandem mass spectrometry (MS/MS) can provide structural information through controlled fragmentation of the molecular ion. The 7-deazapurine core is relatively stable, but characteristic losses can be expected. The incorporation of a 7-deazapurine moiety has been shown to reduce fragmentation compared to standard purines, leading to more intense molecular ion signals.[6]

Common fragmentation pathways for this molecule would likely involve:

  • Loss of a methyl radical (•CH₃): From the methoxy group, leading to a fragment ion at m/z 151.

  • Loss of formaldehyde (CH₂O): A common fragmentation for methoxy-substituted heterocycles, resulting in a fragment at m/z 136.

  • Loss of carbon monoxide (CO): From the pyrimidine ring, a characteristic fragmentation for such heterocyclic systems.

  • Retro-Diels-Alder (RDA) Fragmentation: Cleavage of the pyrimidine ring can also occur, providing information about the core structure.

Experimental Protocols

The following protocols describe standard, self-validating methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard single-pulse ¹H spectrum with a spectral width of ~16 ppm.

    • Use a relaxation delay of 2-5 seconds and acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Use a spectral width of ~240 ppm and a sufficient number of scans for adequate signal intensity, as ¹³C has a low natural abundance.

  • Data Analysis: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or an acetonitrile/water mixture.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with an ESI source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire full scan mass spectra in both positive and negative ion modes over a relevant mass range (e.g., m/z 50-500).

    • For structural confirmation, perform tandem MS (MS/MS) experiments by selecting the [M+H]⁺ or [M-H]⁻ ion as the precursor and applying collision-induced dissociation (CID).

  • Data Analysis: Identify the molecular ion peaks and compare the exact mass to the calculated theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern from the MS/MS spectra to corroborate the proposed structure.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel heterocyclic compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Structural Confirmation Sample Purified Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Prepare Dilute Solution (e.g., MeOH) Sample->Prep_MS NMR_Acq NMR Spectrometer ¹H NMR Acq. ¹³C NMR Acq. Prep_NMR->NMR_Acq:f0 MS_Acq ESI-MS Spectrometer Full Scan MS Tandem MS (MS/MS) Prep_MS->MS_Acq:f0 NMR_Analysis Process FID: - Chemical Shifts - Multiplicity - Integration NMR_Acq:f1->NMR_Analysis NMR_Acq:f2->NMR_Analysis MS_Analysis Analyze Spectra: - Exact Mass - Isotopic Pattern - Fragmentation MS_Acq:f1->MS_Analysis MS_Acq:f2->MS_Analysis Structure Final Structure Confirmation NMR_Analysis->Structure MS_Analysis->Structure

Caption: Workflow for Spectroscopic Characterization.

Conclusion

This guide provides a foundational, yet in-depth, predictive overview of the NMR and MS spectroscopic data for this compound. By grounding these predictions in the established principles of spectroscopy and the known electronic effects of the 7-deazapurine scaffold, researchers are equipped with a reliable reference for the synthesis and characterization of this and related compounds. The detailed protocols offer a standardized approach to data acquisition, ensuring that experimental results can be confidently compared to the theoretical framework presented herein. This comprehensive analysis serves as a valuable resource, facilitating the efficient and accurate structural elucidation required for advancing research in medicinal chemistry and drug discovery.

References

A Technical Guide to the Structural Elucidaion of 6-Hydroxy-2-methoxy-7-deazapurine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 6-Hydroxy-2-methoxy-7-deazapurine, a substituted pyrrolo[2,3-d]pyrimidine of significant interest in medicinal chemistry. The 7-deazapurine scaffold is a privileged structure known for a wide array of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] This document outlines a logical, multi-pronged analytical approach, integrating data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy. Each analytical step is detailed with the underlying scientific principles, field-proven experimental protocols, and expected data, culminating in the unambiguous confirmation of the molecular structure. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction: The Significance of the 7-Deazapurine Scaffold

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core is a bioisostere of the naturally occurring purine ring system, where the nitrogen atom at position 7 is replaced by a carbon atom.[2] This modification imparts unique physicochemical and biological properties, making it a valuable scaffold in drug discovery.[1] Derivatives of 7-deazapurine have demonstrated potent inhibitory activity against various protein kinases, making them promising candidates for anticancer therapies.[1][3] Furthermore, their structural similarity to endogenous nucleosides allows them to function as antiviral and antibacterial agents by interfering with nucleic acid replication and other vital cellular processes.[2][4][5] The precise characterization of novel 7-deazapurine analogs, such as this compound, is a critical step in understanding their structure-activity relationships and advancing their therapeutic potential.

Proposed Synthetic Pathway

While the direct synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be conceptualized based on established methodologies for analogous compounds.[6][7][8] A common strategy involves the construction of the pyrrolo[2,3-d]pyrimidine core followed by functional group interconversions. A potential starting point could be a suitably substituted pyrimidine, which is then cyclized to form the fused pyrrole ring. Subsequent introduction of the methoxy and hydroxyl groups can be achieved through nucleophilic substitution and oxidation reactions, respectively.

Diagram 1: Proposed Synthetic Workflow

G A Substituted Pyrimidine B Cyclization to Pyrrolo[2,3-d]pyrimidine A->B C Introduction of Methoxy Group B->C D Introduction of Hydroxyl Group C->D E Final Product: this compound D->E

Caption: A conceptual workflow for the synthesis of this compound.

Comprehensive Spectroscopic Analysis

The structural elucidation of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. The following sections detail the experimental protocols and expected outcomes for each method.

Mass Spectrometry (MS)

Mass spectrometry is instrumental in determining the molecular weight and elemental composition of the target compound.

Table 1: Mass Spectrometry Data

TechniqueModeExpected [M+H]⁺Expected [M-H]⁻
High-Resolution Mass Spectrometry (HRMS)ESI166.0615164.0458

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.[9][10]

  • Data Acquisition: Acquire spectra in both positive and negative ion modes.

  • Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition, which should correspond to C₇H₇N₃O₂.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. A combination of 1D and 2D NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

Table 2: Predicted ¹H and ¹³C NMR Data

PositionPredicted ¹³C Chemical Shift (δ) ppmPredicted ¹H Chemical Shift (δ) ppmMultiplicity
2~160--
4~155--
4a~115--
5~100~6.5s
6~158--
7a~150--
OCH₃~55~3.9s
OH-~10-12br s
NH-~11-13br s

Note: Predicted chemical shifts are based on data from similar 7-deazapurine structures and may vary depending on the solvent and experimental conditions.[3][9]

Diagram 2: NMR Experimental Workflow

G A ¹H NMR D COSY A->D E HSQC A->E B ¹³C NMR C DEPT-135 B->C B->E F HMBC D->F E->F G Structure Confirmation F->G

Caption: A logical workflow for NMR-based structural elucidation.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[3]

  • ¹H NMR Acquisition: Utilize a standard pulse program to determine the number of different proton environments and their splitting patterns.

  • ¹³C NMR and DEPT-135 Acquisition: Employ a proton-decoupled pulse program to identify the number of unique carbon signals. The DEPT-135 experiment will differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (COSY, HSQC, HMBC) Acquisition:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.

  • Data Processing and Analysis: Process the raw data and reference the spectra to the residual solvent peak. Integrate the signals and analyze the coupling constants and correlations to assemble the final structure.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
3400-3200O-H stretch (hydroxyl)
3300-3100N-H stretch (amine/amide)
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic - methoxy)
1680-1640C=O stretch (amide-like)
1620-1580C=C and C=N stretch (aromatic rings)
1250-1050C-O stretch (methoxy)

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide (KBr) and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) setup.[12]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[13][14]

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the conjugated π-system of the 7-deazapurine core.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or ethanol) of known concentration.[15]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the absorbance of the sample over a wavelength range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax), which is characteristic of the chromophore. The molar absorptivity (ε) can be calculated using the Beer-Lambert law.[15]

Conclusion

The structural elucidation of this compound is a systematic process that requires the careful integration of data from multiple analytical techniques. By following the detailed protocols and logical workflow presented in this guide, researchers can confidently confirm the structure of this and other novel heterocyclic compounds. The confirmed structure will serve as a foundation for further investigation into its biological activities and potential as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for 6-Hydroxy-2-methoxy-7-deazapurine and its Analogs: A Guide for Cellular and Biochemical Investigations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of biological activities. This guide focuses on 6-Hydroxy-2-methoxy-7-deazapurine, a member of this versatile class. While specific data for this compound is limited, this document provides a comprehensive framework for its investigation based on the well-established properties of 7-deazapurine derivatives. Researchers will find detailed protocols for evaluating its potential as a kinase inhibitor, its effects on cell cycle progression, and its antiviral properties. The causality behind experimental choices is explained to empower researchers to adapt these protocols for their specific needs.

Introduction: The 7-Deazapurine Scaffold

7-Deazapurine nucleosides are crucial analogs of naturally occurring purine nucleosides, exhibiting a wide range of biological activities.[1] The replacement of the N7 atom with a carbon atom in the purine ring system renders the five-membered ring more electron-rich and allows for substitutions at the C7 position.[1][2] This modification often leads to derivatives with enhanced binding to enzymes or improved base-pairing in DNA and RNA.[1][2] Consequently, numerous 7-deazapurine derivatives have been developed as potent anticancer, antiviral, and antibacterial agents.[3] Several drugs containing this scaffold are currently on the market, including the CDK4/6 inhibitor Ribociclib and the JAK1/2 inhibitor Ruxolitinib, highlighting the therapeutic significance of this compound class.[2]

This compound (CAS 90057-07-1) is a small molecule with the molecular formula C₇H₇N₃O₂ and a molecular weight of 165.15 g/mol .[4] While detailed biological studies on this specific molecule are not widely published, its structure suggests potential for biological activity consistent with other 6-substituted 7-deazapurine derivatives. This guide provides a foundational set of protocols to explore its therapeutic potential.

Potential Mechanisms of Action and Therapeutic Applications

Based on the extensive research on the 7-deazapurine class, this compound could potentially exhibit the following biological activities:

  • Kinase Inhibition: Many 7-deazapurine derivatives are potent inhibitors of protein kinases, particularly cyclin-dependent kinases (CDKs).[3][5] By targeting the ATP-binding site of these enzymes, they can modulate cellular signaling pathways involved in cell cycle regulation and proliferation.[3]

  • Anticancer Activity: Through the inhibition of kinases like CDKs, 6-substituted-7-deazapurine ribonucleosides have demonstrated significant cytostatic activity against various cancer cell lines.[3] This often leads to cell cycle arrest and, in some cases, apoptosis.[3][5]

  • Antiviral Activity: Numerous sugar-modified 7-deazapurine nucleosides have shown potent antiviral activity against a range of viruses, including Hepatitis C virus (HCV), Dengue virus, and Zika virus.[1][6][7]

The following diagram illustrates the general mechanism of action for 7-deazapurine derivatives that function as kinase inhibitors, leading to cell cycle arrest.

Kinase_Inhibition_Pathway cluster_0 Cellular Environment 7_deazapurine 6-Hydroxy-2-methoxy- 7-deazapurine Derivative Kinase Protein Kinase (e.g., CDK) 7_deazapurine->Kinase Inhibition Cell_Cycle_Arrest Cell Cycle Arrest 7_deazapurine->Cell_Cycle_Arrest Leads to pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Cell_Cycle_Progression Cell Cycle Progression pSubstrate->Cell_Cycle_Progression Cell_Cycle_Progression->Cell_Cycle_Arrest

Caption: General mechanism of kinase inhibition by 7-deazapurine derivatives.

Experimental Protocols

The following protocols are designed to be adaptable for the investigation of this compound and its analogs.

In Vitro Kinase Inhibition Assay

This protocol provides a framework for assessing the direct inhibitory effect of the compound on specific protein kinases. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is recommended for its high sensitivity and ease of use.

Principle: The assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal proportional to the ADP concentration.

Materials:

  • Purified recombinant kinase of interest (e.g., CDK2/Cyclin A)

  • Substrate peptide specific for the kinase

  • ATP

  • This compound (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white, flat-bottom assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A common starting concentration is 10 mM. Then, create a working dilution series in the Kinase Assay Buffer.

  • Reaction Setup:

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.

    • Add 2.5 µL of the kinase-substrate mixture (prepared at 4x the final desired concentration in Kinase Assay Buffer) to each well.

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Kinase Reaction Initiation:

    • Add 5 µL of ATP solution (at 2x the final desired concentration, typically at the Km for the specific kinase) to each well to start the reaction.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no kinase control) from all experimental wells.

    • Calculate the percentage of kinase inhibition relative to the DMSO control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Parameter Recommended Starting Range
Kinase Concentration1-10 nM
Substrate ConcentrationAt or near Km
ATP ConcentrationAt or near Km
Compound Concentration0.1 nM to 100 µM (log dilutions)
Incubation Time30-120 minutes
Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of the compound on the metabolic activity of cultured cancer cells, providing a measure of cell viability and cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or isopropanol)

  • 96-well clear, flat-bottom cell culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (DMSO) and a no-cell control (medium only). Incubate for 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilizing agent to each well. Gently pipette to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with Compound/ Vehicle Control Incubate_24h->Treat_Compound Incubate_48_72h Incubate 48-72h Treat_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Solubilize Solubilize Formazan Incubate_2_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC₅₀) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Cells are fixed and stained with a fluorescent dye that intercalates into the DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content. Flow cytometry is then used to measure the fluorescence of a large population of individual cells, allowing for the quantification of cells in each phase of the cell cycle.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the compound or vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 cells per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to the vehicle control to identify any cell cycle arrest.

Antiviral Assay (Cytopathic Effect Reduction Assay)

This protocol is a general method to screen for antiviral activity by measuring the ability of a compound to protect cells from virus-induced cell death (cytopathic effect, CPE).

Principle: Susceptible host cells are infected with a virus in the presence of the test compound. If the compound has antiviral activity, it will inhibit viral replication and protect the cells from the virus-induced CPE. Cell viability is then measured using a method like the MTT assay.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells for many viruses)

  • Virus stock with a known titer

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT assay reagents (as described in section 3.2)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate and incubate overnight to form a confluent monolayer.

  • Compound and Virus Addition:

    • Prepare serial dilutions of the compound in cell culture medium.

    • Remove the medium from the cells and add the diluted compound.

    • Add the virus at a multiplicity of infection (MOI) that causes significant CPE within 2-3 days.

    • Include controls: uninfected cells (cell control), infected cells without compound (virus control), and a known antiviral drug as a positive control.

  • Incubation: Incubate the plate at 37°C until the virus control wells show >80% CPE.

  • Quantification of Cell Viability: Perform an MTT assay as described in section 3.2 to measure the viability of the cells in each well.

  • Data Analysis:

    • Calculate the percentage of CPE reduction for each compound concentration compared to the virus control.

    • Determine the 50% effective concentration (EC₅₀), the concentration of the compound that reduces CPE by 50%.

    • Separately, determine the 50% cytotoxic concentration (CC₅₀) of the compound on uninfected cells.

    • Calculate the selectivity index (SI) as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more promising antiviral compound.

Conclusion and Future Directions

The 7-deazapurine scaffold represents a highly valuable starting point for the development of novel therapeutics. While this compound remains a relatively uncharacterized compound, the protocols outlined in this guide provide a robust framework for its systematic evaluation. By investigating its potential as a kinase inhibitor, its effects on cancer cell proliferation and cell cycle progression, and its antiviral properties, researchers can elucidate its biological functions and pave the way for its potential development as a therapeutic agent. Further studies could involve target identification using proteomic approaches, in vivo efficacy studies in animal models, and structure-activity relationship (SAR) studies to optimize its potency and selectivity.

References

Application Notes and Protocols for the Synthesis of 6-Hydroxy-2-methoxy-7-deazapurine Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

7-Deazapurine nucleosides represent a class of purine analogs with significant therapeutic potential, demonstrating a broad spectrum of biological activities, including antiviral and anticancer properties.[1] The replacement of the N7 atom of the purine ring with a carbon atom in the pyrrolo[2,3-d]pyrimidine core alters the electronic properties and allows for further functionalization at this position, often leading to enhanced biological activity.[1] This document provides a comprehensive guide to the synthesis of a specific class of these analogs: 6-hydroxy-2-methoxy-7-deazapurine nucleosides.

The strategic incorporation of a methoxy group at the 2-position and a hydroxyl group at the 6-position of the 7-deazapurine scaffold can modulate the molecule's hydrogen bonding capabilities and its interaction with biological targets. This guide details the synthetic pathways, key reaction protocols, and critical considerations for the successful synthesis of these promising compounds and their analogs with various sugar moieties.

Synthetic Strategy Overview

The synthesis of this compound nucleoside analogs can be approached through a convergent strategy. This involves the synthesis of the appropriately substituted 7-deazapurine heterocycle (the nucleobase) and a protected sugar derivative, followed by their coupling via a glycosylation reaction. Subsequent deprotection and functional group manipulations yield the target nucleoside analogs.

A plausible and efficient synthetic route commences with a readily available 2,6-dichloro-7-deazapurine. The synthetic workflow can be conceptualized as follows:

Synthetic_Strategy A 2,6-Dichloro-7-deazapurine B Selective Methoxylation (C2) A->B NaOMe C 2-Methoxy-6-chloro-7-deazapurine B->C D Glycosylation C->D F Protected 2-Methoxy-6-chloro-7-deazapurine Nucleoside D->F E Protected Sugar Moiety E->D Lewis Acid G Hydrolysis/Functional Group Interconversion (C6) F->G Base or other reagents H Protected this compound Nucleoside G->H I Deprotection H->I Deprotection conditions J This compound Nucleoside Analog I->J Glycosylation_Workflow cluster_0 Nucleobase Activation cluster_1 Glycosylation A 2-Methoxy-6-chloro-7-deazapurine B BSA, MeCN, Heat A->B C Silylated Nucleobase B->C E TMSOTf, MeCN, 0°C to RT D Protected Sugar D->E F Protected Nucleoside E->F

References

Application Notes and Protocols for the Evaluation of 6-Hydroxy-2-methoxy-7-deazapurine in Antiviral Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the 7-Deazapurine Scaffold

The pyrrolo[2,3-d]pyrimidine ring system, commonly known as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry, particularly in the development of antiviral and antitumor agents.[1] These compounds are structural analogs of natural purines (adenine and guanine), where the nitrogen atom at position 7 is replaced by a carbon. This substitution significantly alters the electronic properties of the purine system, making the five-membered ring more electron-rich and enabling C7-functionalization.[1]

Many 7-deazapurine nucleoside analogs exert their antiviral effects after intracellular phosphorylation to their active triphosphate form.[2] This active metabolite can then compete with natural nucleoside triphosphates for incorporation by viral polymerases, such as RNA-dependent RNA polymerase (RdRp), leading to the termination of the nascent viral RNA chain or inducing lethal mutations in the viral genome.[2][3][4] This mechanism has proven effective against a wide range of RNA viruses, including Hepatitis C Virus (HCV), Dengue virus (DENV), Zika virus (ZIKV), and SARS-CoV-2.[2][5][6]

This document provides a comprehensive guide for the antiviral evaluation of 6-Hydroxy-2-methoxy-7-deazapurine (CAS: 90057-07-1, Formula: C₇H₇N₃O₂, MW: 165.15)[7]. As a purine analog base, this compound serves as a foundational building block for the synthesis of novel nucleoside analogs. The protocols herein describe the essential steps to characterize the cytotoxicity and antiviral efficacy of its derivative nucleosides, establishing a clear and logical path from initial screening to confirmatory validation.

Part 1: Foundational Concepts & Proposed Mechanism

The Bioactivation Pathway: A Prerequisite for Activity

The base, this compound, is not the active antiviral agent itself. It must first be synthetically converted into a nucleoside analog by attaching a ribose or deoxyribose sugar moiety. Once this nucleoside analog enters a host cell, it is hypothesized to undergo a three-step phosphorylation cascade, catalyzed by host cell kinases, to yield the active 5'-triphosphate metabolite. This active form is the ultimate viral polymerase inhibitor. Understanding this pathway is critical for interpreting experimental results; a lack of antiviral activity could stem from poor inhibition of the target enzyme or inefficient intracellular phosphorylation.[6][8]

Bioactivation_Pathway cluster_synthesis Chemical Synthesis cluster_cell Intracellular Metabolism cluster_inhibition Viral Inhibition Base 6-Hydroxy-2-methoxy- 7-deazapurine (Base) Nucleoside Derivative Nucleoside (e.g., Riboside) Base->Nucleoside Glycosylation NMP Nucleoside Monophosphate (NMP) Nucleoside->NMP Host Kinase 1 NDP Nucleoside Diphosphate (NDP) NMP->NDP Host Kinase 2 NTP Active Nucleoside Triphosphate (NTP) NDP->NTP Host Kinase 3 RdRp Viral RNA-dependent RNA Polymerase (RdRp) NTP->RdRp Competitive Inhibition Inhibition Inhibition of Viral Replication RdRp->Inhibition

Caption: Proposed bioactivation pathway for a this compound nucleoside analog.

The Selectivity Index: A Measure of Therapeutic Potential

A successful antiviral drug must be potent against its viral target while exhibiting minimal toxicity to the host.[9] Therefore, the first step in evaluating any new compound is to assess its cytotoxicity.[10] This is quantified by the 50% cytotoxic concentration (CC₅₀) , the concentration at which 50% of the host cells are killed.

The antiviral potency is measured by the 50% effective concentration (EC₅₀) , the concentration required to inhibit viral activity by 50%. The therapeutic window of a compound is then expressed as the Selectivity Index (SI) .

SI = CC₅₀ / EC₅₀

A high SI value is desirable, as it indicates that the compound is effective at concentrations far below those that are toxic to host cells.[11][12] Compounds with a low SI are unlikely to be viable drug candidates.

Part 2: General Experimental Workflow

The evaluation of a novel antiviral compound should follow a structured, multi-stage process. This ensures that resources are focused on the most promising candidates and that the data generated is robust and reproducible. The workflow begins with assessing safety (cytotoxicity) before moving to efficacy (antiviral activity), using both a primary, high-throughput assay and a more sensitive, confirmatory assay.

Experimental_Workflow Start Start: Synthesized Nucleoside Analog Cytotoxicity Protocol 1: Determine CC₅₀ Value (MTT / MTS Assay) Start->Cytotoxicity Decision1 Is CC₅₀ acceptable? Cytotoxicity->Decision1 PrimaryAssay Protocol 2: Primary Antiviral Screen (Plaque Reduction Assay) Decision1->PrimaryAssay Yes Stop1 Stop: Compound is too toxic Decision1->Stop1 No Decision2 Is EC₅₀ promising? PrimaryAssay->Decision2 ConfirmatoryAssay Protocol 3: Confirmatory Assay (RT-qPCR Viral Load) Decision2->ConfirmatoryAssay Yes Stop2 Stop: Insufficient antiviral activity Decision2->Stop2 No DataAnalysis Data Analysis: Calculate Selectivity Index (SI) SI = CC₅₀ / EC₅₀ ConfirmatoryAssay->DataAnalysis End End: Candidate Prioritization DataAnalysis->End

Caption: A logical workflow for the evaluation of novel antiviral compounds.

Part 3: Detailed Experimental Protocols

Protocol 1: Determination of 50% Cytotoxic Concentration (CC₅₀) via MTT Assay

This protocol determines the concentration range of the test compound that is non-toxic to the host cells, a critical prerequisite for interpreting antiviral data.[11][13] The MTT assay measures cell viability by quantifying the metabolic conversion of tetrazolium salt (MTT) into a purple formazan product by mitochondrial dehydrogenases in living cells.

Materials:

  • Host cell line appropriate for the target virus (e.g., Vero E6, Huh-7, A549).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound (nucleoside analog of this compound), solubilized in DMSO.

  • Sterile 96-well flat-bottom plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • Phosphate-Buffered Saline (PBS).

  • Microplate reader (570 nm absorbance).

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will result in ~80-90% confluency after 24 hours (e.g., 1 x 10⁴ cells/well). Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of the test compound in cell culture medium. A typical starting concentration might be 100-200 µM.[13] Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "cell control" (medium only).

  • Cell Treatment: Carefully remove the old medium from the cells. Add 100 µL of the prepared compound dilutions to the wells in triplicate or quadruplicate.

  • Incubation: Incubate the plates for a period that matches the duration of the planned antiviral assay (e.g., 48-72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, carefully remove the medium containing the compound. Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.[13]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the cell control wells (100% viability).

    • Plot the percent viability against the log of the compound concentration.

    • Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the CC₅₀ value.

Protocol 2: Antiviral Efficacy via Plaque Reduction Assay (PRA)

The PRA is the gold standard for quantifying the titer of infectious, lytic virus particles and is widely used to evaluate the efficacy of antiviral compounds.[13][14] This assay measures the ability of a compound to reduce the number of plaques (localized areas of cell death) formed in a cell monolayer.

Materials:

  • Confluent host cells in 6-well or 12-well plates.

  • Target virus stock with a known titer (PFU/mL).

  • Test compound dilutions prepared in infection medium (e.g., DMEM with 2% FBS).

  • Overlay medium: 2x complete medium mixed 1:1 with a solidifying agent (e.g., 1.2% low-melting-point agarose or 2.4% Avicel).[15]

  • Fixative solution (e.g., 10% formaldehyde in PBS).

  • Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol).

Procedure:

  • Cell Preparation: Use cell monolayers that are 95-100% confluent.

  • Infection: Wash the cell monolayers twice with sterile PBS. Inoculate the cells with a volume of virus dilution calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.[16]

  • Treatment and Overlay: After the adsorption period, aspirate the virus inoculum. Immediately add the overlay medium containing the different concentrations of the test compound. The concentrations should be well below the determined CC₅₀ value.[13] Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

  • Incubation: Allow the overlay to solidify at room temperature. Incubate the plates inverted at 37°C, 5% CO₂ until plaques are visible (typically 3-7 days, depending on the virus).[16]

  • Plaque Visualization: Carefully remove the overlay. Fix the cells with the fixative solution for at least 30 minutes.[13] Remove the fixative and stain the cell monolayer with Crystal Violet solution for 15-20 minutes. Gently wash the plates with water and let them air dry. Plaques will appear as clear, unstained zones against a purple background of viable cells.[13]

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Plot the percentage of plaque reduction against the log of the compound concentration.

    • Use non-linear regression to determine the EC₅₀ value.

PRA_Workflow A 1. Seed cells to create a confluent monolayer B 2. Wash cells and infect with virus (50-100 PFU/well) A->B C 3. Incubate for 1 hr (Viral Adsorption) B->C D 4. Remove inoculum. Add overlay containing serial dilutions of compound C->D E 5. Incubate for 3-7 days until plaques form D->E F 6. Fix the cell monolayer E->F G 7. Stain with Crystal Violet F->G H 8. Count plaques and calculate EC₅₀ G->H

Caption: Step-by-step workflow for the Plaque Reduction Assay (PRA).

Protocol 3: Confirmatory Assay via Viral Load Quantification (RT-qPCR)

This highly sensitive method confirms antiviral activity by directly measuring the reduction in viral genetic material (RNA) in the supernatant of infected cells.[17] It is an excellent orthogonal method to validate results from the PRA.

Materials:

  • Cells seeded in 24-well or 48-well plates.

  • Target virus.

  • Test compound dilutions.

  • Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit).

  • One-step RT-qPCR master mix (e.g., TaqPath 1-Step RT-qPCR Master Mix).[17]

  • Primers and probe specific to a conserved region of the viral genome.

  • qPCR instrument.

  • Viral RNA standard of known concentration for absolute quantification.

Procedure:

  • Seeding and Infection: Seed cells in appropriate plates. The next day, infect the cells with the virus at a defined Multiplicity of Infection (MOI), for example, MOI = 0.1.

  • Treatment: After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing serial dilutions of the test compound (below the CC₅₀).

  • Incubation: Incubate the plates at 37°C, 5% CO₂ for a defined period (e.g., 24 or 48 hours).

  • Supernatant Collection: Harvest the cell culture supernatant from each well.

  • RNA Extraction: Extract viral RNA from a fixed volume of the supernatant (e.g., 140 µL) according to the manufacturer's protocol for your chosen kit. Elute the RNA in a small volume (e.g., 60 µL).

  • RT-qPCR Setup:

    • Prepare a standard curve using serial dilutions of the known viral RNA standard.[17][18]

    • Set up the RT-qPCR reactions in a 96-well qPCR plate. Each reaction should contain the master mix, primer/probe set, and a volume of the extracted RNA (e.g., 5 µL).[17]

    • Include no-template controls (NTCs) for each primer/probe set.

  • Thermocycling: Run the plate on a qPCR instrument using a standard one-step RT-qPCR protocol (e.g., Reverse Transcription at 50°C, Initial Denaturation at 95°C, followed by 40-45 cycles of denaturation and annealing/extension).[18]

  • Data Analysis:

    • Generate a standard curve by plotting the Ct values of the standards against the log of their concentration.

    • Use the standard curve to interpolate the viral RNA concentration (copies/mL) in each experimental sample.

    • Calculate the percentage of viral load reduction for each compound concentration relative to the virus control.

    • Plot the percentage reduction against the log of the compound concentration and use non-linear regression to determine the EC₅₀ value.

Part 4: Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate comparison and interpretation. The ultimate goal is to identify compounds with a high Selectivity Index, indicating a favorable safety and efficacy profile.

ParameterDescriptionValue
CC₅₀ (µM) 50% Cytotoxic ConcentrationCalculated from MTT Assay
EC₅₀ (µM) - PRA 50% Effective Concentration (Plaque Reduction)Calculated from PRA
EC₅₀ (µM) - qPCR 50% Effective Concentration (Viral Load Reduction)Calculated from RT-qPCR
SI (PRA) Selectivity Index (CC₅₀ / EC₅₀-PRA)Calculated Value
SI (qPCR) Selectivity Index (CC₅₀ / EC₅₀-qPCR)Calculated Value

Interpretation: A compound is generally considered a promising hit for further investigation if its Selectivity Index (SI) is greater than 10, with values >100 being highly desirable. The concordance between the EC₅₀ values obtained from the PRA (measuring infectious particles) and RT-qPCR (measuring genetic material) provides strong validation of the compound's antiviral activity.

References

Application Notes & Protocols: 6-Hydroxy-2-methoxy-7-deazapurine as a Versatile Tool for Advanced Proteomics Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of a novel 7-deazapurine derivative, 6-Hydroxy-2-methoxy-7-deazapurine (herein referred to as Probe-7D), in the field of chemical proteomics. We will explore its utility in identifying protein targets, elucidating mechanisms of action, and profiling enzyme activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced proteomic strategies for target deconvolution and validation. We will provide not only detailed experimental protocols but also the underlying scientific principles to empower researchers to adapt and troubleshoot these methods for their specific research needs.

Introduction: The Rise of 7-Deazapurines in Chemical Biology

The 7-deazapurine scaffold, a derivative of purine where the nitrogen at position 7 is replaced by a carbon, has emerged as a privileged structure in medicinal chemistry and chemical biology. This modification can lead to enhanced binding affinity and selectivity for protein targets by altering the electronic properties and hydrogen bonding capacity of the molecule.[1] Probe-7D is a functionalized 7-deazapurine designed as a versatile tool for proteomics, enabling researchers to explore the proteome with high specificity.

Mechanism of Action: A Hypothetical Framework

While the precise mechanism of action for every 7-deazapurine derivative is unique to its target, we can propose a hypothetical framework for Probe-7D's interaction with a target protein. This framework will guide the experimental design for target identification and validation. We hypothesize that Probe-7D acts as a reversible inhibitor of a specific enzyme class, such as kinases or metabolic enzymes, by occupying the active site.

MOA cluster_0 Cellular Environment Probe7D Probe-7D ActiveSite Active Site Probe7D->ActiveSite Binding TargetProtein Target Protein (e.g., Kinase) BiologicalProcess Biological Process TargetProtein->BiologicalProcess Modulation

Caption: Hypothetical mechanism of Probe-7D binding to a target protein's active site.

Application I: Target Identification via Affinity-Based Protein Profiling

A primary application of Probe-7D is the identification of its interacting protein partners from a complex biological sample, such as a cell lysate. To achieve this, we will first need to synthesize an affinity-tagged version of Probe-7D. This involves attaching a biotin moiety via a linker, creating "Probe-7D-Biotin."

Experimental Workflow: Affinity-Based Pulldown

The overall workflow for identifying the targets of Probe-7D is depicted below. This method relies on the specific interaction between Probe-7D-Biotin and its target proteins, which are then captured using streptavidin-coated beads.

Workflow cluster_1 Preparation cluster_2 Incubation & Capture cluster_3 Analysis Lysate Cell Lysate (Proteome) Incubation Incubate Lysate with Probe-7D-Biotin Lysate->Incubation ProbeBiotin Probe-7D-Biotin ProbeBiotin->Incubation Capture Capture Probe-Target Complexes Incubation->Capture StreptavidinBeads Streptavidin Beads StreptavidinBeads->Capture Wash Wash Beads Capture->Wash Elute Elute Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS DataAnalysis Data Analysis & Target Identification MS->DataAnalysis

Caption: Workflow for affinity-based target identification of Probe-7D.

Protocol: Affinity Pulldown with Probe-7D-Biotin

This protocol outlines the steps for identifying the protein targets of Probe-7D from a cell lysate.

Materials:

  • Cell culture of interest (e.g., HeLa, Jurkat)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Probe-7D-Biotin (synthesized in-house or custom order)

  • Streptavidin-coated magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 2% SDS in 50 mM Tris-HCl, pH 7.5)

  • Mass spectrometer for protein identification

Procedure:

  • Cell Lysis:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Probe Incubation:

    • Dilute the cell lysate to a final concentration of 1-2 mg/mL in lysis buffer.

    • Add Probe-7D-Biotin to the lysate at a final concentration of 1-10 µM.

    • As a negative control, add biotin to a separate aliquot of lysate to the same final concentration.

    • Incubate for 1-2 hours at 4°C with gentle rotation.

  • Target Capture:

    • Equilibrate the streptavidin-coated magnetic beads by washing them three times with lysis buffer.

    • Add the equilibrated beads to the lysate-probe mixture.

    • Incubate for 1 hour at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold wash buffer.

    • Perform a final wash with 1 mL of ice-cold PBS to remove any remaining detergent.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins by resuspending the beads in elution buffer and incubating at 95°C for 5 minutes.

    • Separate the beads using a magnetic stand and collect the supernatant containing the eluted proteins.

    • Prepare the samples for mass spectrometry analysis using a standard protocol (e.g., in-solution trypsin digestion followed by peptide cleanup).

  • LC-MS/MS Analysis:

    • Analyze the digested peptides by LC-MS/MS.

    • Identify the proteins using a protein identification software (e.g., MaxQuant, Proteome Discoverer) by searching against a relevant protein database.

  • Data Analysis:

    • Compare the proteins identified in the Probe-7D-Biotin pulldown to the negative control (biotin alone).

    • Proteins that are significantly enriched in the Probe-7D-Biotin sample are considered potential targets.

Parameter Recommended Range Rationale
Lysate Concentration 1-2 mg/mLEnsures sufficient protein for detection while minimizing non-specific binding.
Probe-7D-Biotin Conc. 1-10 µMShould be optimized based on the affinity of the probe for its target.
Incubation Time 1-2 hoursAllows for sufficient time for the probe to bind to its target.
Wash Steps 3-5 timesCrucial for removing non-specifically bound proteins.

Application II: Target Validation and Selectivity Profiling using Competitive Activity-Based Protein Profiling (ABPP)

Once potential targets have been identified, it is crucial to validate these interactions and assess the selectivity of Probe-7D. Competitive ABPP is a powerful technique for this purpose.[2][3][4] This method utilizes a broad-spectrum activity-based probe (ABP) that covalently labels a class of enzymes. By pre-incubating the proteome with Probe-7D, we can observe a decrease in the labeling of the target enzyme by the ABP, confirming a direct interaction.

Experimental Workflow: Competitive ABPP

The workflow for competitive ABPP is designed to quantify the engagement of Probe-7D with its target in a complex proteome.

CompABPP cluster_1 Pre-incubation cluster_2 Labeling & Analysis Lysate Cell Lysate Preincubation Pre-incubate Lysate with Probe-7D Lysate->Preincubation Probe7D Probe-7D (Competitor) Probe7D->Preincubation Labeling Add ABP to Label Active Enzymes Preincubation->Labeling ABP Activity-Based Probe (ABP) (e.g., with fluorescent tag) ABP->Labeling SDS_PAGE SDS-PAGE Analysis Labeling->SDS_PAGE MS_Analysis LC-MS/MS Analysis (for proteome-wide profiling) Labeling->MS_Analysis Gel_Imaging In-gel Fluorescence Scanning SDS_PAGE->Gel_Imaging

Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).

Protocol: Competitive ABPP for Target Validation

This protocol describes how to validate the interaction between Probe-7D and a target enzyme using a fluorescently-tagged ABP.

Materials:

  • Cell lysate (prepared as in section 3.2)

  • Probe-7D

  • Fluorescently-tagged Activity-Based Probe (ABP) specific for the enzyme class of interest (e.g., a broad-spectrum kinase probe)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Pre-incubation with Probe-7D:

    • Prepare several aliquots of cell lysate (e.g., 50 µg of protein per aliquot).

    • Add increasing concentrations of Probe-7D (e.g., 0, 0.1, 1, 10, 100 µM) to the lysate aliquots.

    • Incubate for 30 minutes at room temperature to allow Probe-7D to bind to its target.

  • Labeling with ABP:

    • Add the fluorescently-tagged ABP to each lysate aliquot at a final concentration of 1 µM.

    • Incubate for 30 minutes at room temperature.

  • SDS-PAGE Analysis:

    • Quench the labeling reaction by adding 4x SDS-PAGE loading buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Resolve the proteins on an SDS-PAGE gel.

  • In-gel Fluorescence Scanning:

    • Scan the gel using a fluorescence gel scanner at the appropriate excitation and emission wavelengths for the ABP's fluorophore.

    • A decrease in the fluorescence intensity of a specific band with increasing concentrations of Probe-7D indicates that Probe-7D is competing with the ABP for binding to that protein.

  • Target Identification (Optional):

    • The protein band of interest can be excised from a Coomassie-stained gel and identified by mass spectrometry.

Parameter Recommended Range Rationale
Probe-7D Concentration Titration (e.g., 0-100 µM)To determine the dose-dependent inhibition of ABP labeling and calculate an IC50 value.
ABP Concentration 1 µMShould be sufficient to label the target enzyme without causing background signal.
Pre-incubation Time 30 minutesAllows the competitor (Probe-7D) to reach equilibrium with its target.
Labeling Time 30 minutesSufficient for the covalent ABP to react with its target.

Troubleshooting

Problem Possible Cause Solution
High background in affinity pulldown Non-specific binding to beads or probe.Increase the number and stringency of wash steps. Include a non-biotinylated version of the probe as a competitor.
No target enrichment in pulldown Probe-target interaction is too weak. Lysate concentration is too low.Increase the incubation time. Concentrate the lysate.
No competition observed in ABPP Probe-7D does not bind to the active site. The chosen ABP is not suitable for the target.Synthesize a photo-crosslinkable version of Probe-7D. Use a different ABP for the target enzyme class.

Conclusion

This compound (Probe-7D) represents a promising chemical tool for proteomics research. The protocols detailed in this application note provide a robust framework for its use in target identification and validation. By combining affinity-based proteomics with competitive ABPP, researchers can confidently identify the cellular targets of novel small molecules and gain valuable insights into their mechanism of action. These approaches are central to modern drug discovery and chemical biology.[5][6][7]

References

Application Notes and Protocols for Developing Cell-Based Assays with 6-Hydroxy-2-methoxy-7-deazapurine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-deazapurine scaffold is a privileged structure in medicinal chemistry, with many derivatives showing potent inhibitory effects on key cellular targets like protein kinases.[1][2] This guide provides a comprehensive framework for researchers developing cell-based assays for a novel 7-deazapurine analog, 6-Hydroxy-2-methoxy-7-deazapurine (designated herein as Compound Y). We present a logical, multi-stage workflow, starting from initial biochemical potency assessment, moving to cellular viability and proliferation, and culminating in direct target engagement verification within the cellular environment. The protocols and insights provided are designed to be adaptable, enabling researchers to robustly characterize Compound Y or similar novel chemical entities.

Introduction: The Rationale for a Multi-Assay Approach

The discovery of a new potential therapeutic agent begins a cascade of investigations to determine its biological activity, mechanism of action, and cellular efficacy. This compound (Compound Y) belongs to a class of compounds known for interacting with ATP-binding sites, making protein kinases a probable target class.[1][2][3] Dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern drug discovery.[4][5][6]

A successful investigation cannot rely on a single assay. A purely biochemical assay, while excellent for determining direct inhibitory potency (e.g., IC50), does not guarantee activity in a cellular context due to factors like membrane permeability and off-target effects. Conversely, observing a change in cell viability does not reveal the specific molecular target.

Therefore, we advocate for a tiered approach that builds a comprehensive evidence-based profile of the compound. This guide will detail a three-stage workflow:

  • Biochemical Potency Assay: To determine the direct inhibitory effect of Compound Y on a putative kinase target.

  • Cellular Phenotypic Assay: To measure the compound's effect on cell viability and proliferation, establishing its potency in a biological system.

  • Cellular Target Engagement Assay: To confirm that Compound Y physically interacts with its intended target inside intact cells.

This workflow provides a self-validating system, where the data from each stage logically supports the next, building a strong case for the compound's mechanism of action.

Hypothetical Target Pathway: Receptor Tyrosine Kinase (RTK) Signaling

For the purpose of this guide, we will hypothesize that Compound Y is designed to target a key Receptor Tyrosine Kinase (RTK), a family of enzymes frequently implicated in cancer cell proliferation and survival.[4]

RTK_Pathway Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (RTK) Target of Compound Y Ligand->RTK Binds & Activates P1 Substrate Phosphorylation RTK->P1 Catalyzes CompoundY Compound Y (this compound) CompoundY->RTK Inhibits P2 Downstream Signaling Cascade (e.g., RAS/MAPK) P1->P2 P3 Gene Transcription & Protein Synthesis P2->P3 P4 Cell Proliferation & Survival P3->P4

Figure 1: Hypothetical signaling pathway inhibited by Compound Y.

The Experimental Workflow: A Step-by-Step Overview

The journey from a novel compound to a characterized inhibitor follows a logical progression. Our recommended workflow ensures that resources are spent efficiently, building confidence at each step before proceeding to more complex and resource-intensive assays.

Assay_Workflow Start Compound Y Synthesis & Purification Step1 Stage 1: Biochemical Assay (Luminescence-Based Kinase Assay) Determine IC50 Start->Step1 Step2 Stage 2: Cellular Assay (Cell Viability - Resazurin) Determine EC50 Step1->Step2 Potency Confirmed Step3 Stage 3: Target Engagement (Cellular Thermal Shift Assay - CETSA) Confirm Target Binding Step2->Step3 Cellular Activity Confirmed End Validated Lead Compound Step3->End

Figure 2: Recommended experimental workflow for characterizing Compound Y.

Stage 1: Biochemical Potency Assessment

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound Y against the purified target kinase in a cell-free system.

Principle: We will use a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction.[4][7][8] Kinase activity is directly proportional to ADP production; therefore, the luminescent signal correlates with kinase activity. An inhibitor will decrease the signal.[7][9] The assay is highly sensitive, amenable to high-throughput screening, and avoids the use of radioactivity.[4][10]

Protocol 4.1: In Vitro Luminescence-Based Kinase Assay

Materials:

  • Purified, active target kinase

  • Kinase-specific substrate peptide

  • Adenosine 5'-triphosphate (ATP)

  • Compound Y (10 mM stock in 100% DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection

Methodology:

  • Compound Preparation: Prepare a serial 2x dilution series of Compound Y in Kinase Assay Buffer with a constant, low percentage of DMSO (e.g., 1%). Also, prepare a "no inhibitor" (DMSO vehicle) control and a "no enzyme" background control.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the serially diluted Compound Y or controls to the appropriate wells.

    • Add 2.5 µL of the target kinase (diluted in Kinase Assay Buffer) to each well, except for the "no enzyme" control.

    • Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction:

    • Prepare a 2x Substrate/ATP mixture in Kinase Assay Buffer. The optimal ATP concentration should be empirically determined and is often near the Km for the specific kinase.

    • Add 5 µL of the Substrate/ATP mixture to all wells to start the reaction.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization based on the kinase's activity.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal via luciferase.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis & Expected Results:

The luminescent signal is proportional to kinase activity. First, subtract the "no enzyme" background from all other readings. Then, normalize the data by setting the "no inhibitor" control to 100% activity. Plot the percent activity against the log of Compound Y concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

ParameterDescription
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Hill Slope Describes the steepness of the curve. A slope of 1 suggests a 1:1 binding stoichiometry.
R² Value A measure of the goodness of fit of the curve to the data points. Should be >0.95.

Stage 2: Cellular Potency and Phenotypic Effect

Objective: To determine the efficacy of Compound Y in inhibiting cell proliferation in a relevant cancer cell line and calculate its half-maximal effective concentration (EC50).

Principle: Cell viability assays are crucial for evaluating a compound's potential toxicity and biological activity.[11][12][13] We will use a resazurin-based assay (e.g., alamarBlue™). Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The fluorescent signal is directly proportional to the number of viable cells.[12] This method is sensitive, cost-effective, and allows for kinetic monitoring.[12]

Protocol 5.1: Cell Viability and Proliferation Assay

Materials:

  • Cancer cell line known to be dependent on the target RTK pathway (e.g., A549, MCF7)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Compound Y (10 mM stock in 100% DMSO)

  • Resazurin-based cell viability reagent

  • Clear-bottom, black-walled 96-well cell culture plates

  • Fluorescence plate reader (Ex/Em ~560/590 nm)

Methodology:

  • Cell Seeding:

    • Harvest and count cells. Determine the optimal seeding density through a preliminary growth curve experiment to ensure cells are in the exponential growth phase at the end of the assay.

    • Seed the determined number of cells (e.g., 5,000 cells/well) in 100 µL of complete medium into each well of a 96-well plate.

    • Incubate overnight (37°C, 5% CO₂) to allow cells to attach.

  • Compound Treatment:

    • Prepare a 2x serial dilution of Compound Y in complete medium. Include a vehicle control (DMSO) and a "no cells" media-only blank.

    • Carefully remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells.

    • Incubate for 48-72 hours. The duration should be sufficient to observe effects on proliferation (e.g., 2-3 cell doubling times).

  • Viability Measurement:

    • Add 10 µL of the resazurin reagent to each well (including "no cells" blanks).

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the "no cells" blank wells from all other measurements.

    • Normalize the data by setting the vehicle control as 100% viability.

    • Plot the percent viability against the log of Compound Y concentration and fit the data to a dose-response curve to determine the EC50 value.

CompoundIC50 (Biochemical)EC50 (Cellular)
Compound Y 15 nM250 nM
Staurosporine (Control) 5 nM20 nM

Table 1: Example comparative data for Compound Y. A higher EC50 than IC50 is common and can be due to factors like cell membrane permeability or efflux pumps.

Stage 3: Cellular Target Engagement Verification

Objective: To confirm that Compound Y directly binds to and stabilizes its target kinase within intact cells.

Principle: The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing drug-target interaction in a physiological context.[14][15] The principle is based on ligand-induced thermal stabilization of the target protein.[16][17] When a ligand (Compound Y) binds to its target protein, the protein becomes more resistant to heat-induced denaturation. By heating cells treated with the compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound is direct evidence of target engagement.[15][16][18]

Protocol 6.1: Cellular Thermal Shift Assay (CETSA)

Materials:

  • Cell line used in Stage 2

  • Compound Y and vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors

  • Liquid nitrogen and a 37°C water bath for freeze-thaw lysis

  • PCR thermal cycler with a gradient function

  • Primary antibody specific to the target kinase

  • HRP-conjugated secondary antibody

  • SDS-PAGE and Western Blotting equipment

  • Chemiluminescence detection reagents and imager

Methodology:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat one set of cells with a high concentration of Compound Y (e.g., 10-50x EC50) and another set with the equivalent concentration of DMSO vehicle.

    • Incubate for 1-2 hours at 37°C to allow for compound uptake.

  • Heat Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute cool-down at 25°C.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by performing three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble fraction) and determine the protein concentration.

    • Normalize the protein concentration for all samples.

    • Analyze the samples via SDS-PAGE and Western Blot, probing with the primary antibody for the target kinase. A loading control (e.g., GAPDH, which should not be stabilized by the compound) is recommended.

  • Data Analysis:

    • Quantify the band intensities from the Western Blot.

    • For both the DMSO and Compound Y-treated samples, plot the relative band intensity (normalized to the lowest temperature point) against the temperature.

    • A rightward shift in the melting curve for the Compound Y-treated sample compared to the DMSO control indicates thermal stabilization and confirms target engagement.

Conclusion and Future Directions

This three-stage workflow provides a robust and logical pathway for the initial characterization of this compound (Compound Y). By integrating biochemical potency, cellular efficacy, and direct target engagement assays, researchers can build a comprehensive and trustworthy profile of their compound. Positive results from this workflow would justify further investigation, including kinase selectivity profiling against a broad panel, off-target liability screening, and advancement into more complex cellular models and in vivo studies.

References

Application Notes & Protocols: A Researcher's Guide to the Incorporation of 6-Hydroxy-2-methoxy-7-deazapurine into Synthetic Oligonucleotides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The site-specific modification of oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutic development.[1] 7-deazapurine analogs, which replace the N7 nitrogen of the purine ring with a carbon atom, are particularly valuable modifications that can alter hybridization properties, prevent unwanted secondary structures, and serve as platforms for further functionalization.[2][3] This guide provides a comprehensive overview and detailed protocols for the incorporation of a specific analog, 6-Hydroxy-2-methoxy-7-deazapurine, into synthetic oligonucleotides. As a derivative of 7-deazaguanine, this molecule offers unique potential for modulating duplex stability and recognition. We will cover the essential background, the synthesis of the requisite phosphoramidite building block, detailed procedures for automated solid-phase synthesis, and robust methods for post-synthesis processing, purification, and characterization.

Scientific Background & Rationale

The Significance of 7-Deazapurine Modifications

Standard purines, adenine and guanine, possess a nitrogen atom at the 7th position (N7) of the imidazole ring. This position is a key hydrogen bond acceptor involved in non-Watson-Crick interactions, such as Hoogsteen base pairing, which can lead to the formation of triple helices or G-quadruplexes.[4] In many applications, these alternative structures are undesirable. The substitution of N7 with a C-H group in 7-deazapurines sterically and electronically blocks this position, thereby preventing Hoogsteen pairing and promoting canonical Watson-Crick duplex formation.

Furthermore, the C7 position of 7-deazapurines provides a convenient and synthetically accessible handle for introducing a wide range of chemical modifications without disrupting the Watson-Crick pairing face.[2][5][6] These modifications can be used to enhance π-π stacking interactions, introduce hydrophobic moieties, or attach reporter groups, thereby fine-tuning the biophysical properties of the oligonucleotide for specific applications like antisense therapies or diagnostic probes.[1][2][7]

Properties of this compound

The target molecule, this compound, is an analog of guanine.

  • 6-Hydroxy Group: This group corresponds to the 6-oxo tautomer of guanine, allowing it to form three hydrogen bonds with cytosine, thus preserving the G-C base pair.

  • 2-Methoxy Group: The presence of a methoxy group at the C2 position, in place of the exocyclic amine of guanine, is expected to alter the electronic properties of the nucleobase. This can influence base stacking interactions and the overall thermal stability of the resulting duplex. The impact of such modifications is often sequence-dependent and must be characterized empirically.[8]

  • 7-Deaza Core: As described above, this core structure prevents N7-mediated interactions.

The incorporation of this analog is therefore a strategic choice for researchers aiming to create G-C rich sequences that are less prone to aggregation or quadruplex formation, or for those systematically probing the role of the guanine C2-amino group in molecular recognition events.

Phosphoramidite Building Block: Synthesis Strategy

The cornerstone of automated oligonucleotide synthesis is the use of 3'-O-phosphoramidite monomers protected with a 5'-O-dimethoxytrityl (DMT) group.[9] The synthesis of the this compound-2'-deoxyribonucleoside phosphoramidite follows a well-established chemical pathway for modified nucleosides.[2][6] The general workflow involves the protection of reactive functional groups on the nucleoside, followed by phosphitylation at the 3'-hydroxyl position.

Phosphoramidite_Synthesis cluster_0 Nucleoside Preparation cluster_1 Phosphitylation Start Protected 7-Deazapurine Ribonucleoside Protect_5OH 5'-OH Protection (e.g., DMT-Cl) Start->Protect_5OH DIPEA, Pyridine Protect_Base Exocyclic Group Protection (if needed) Protect_5OH->Protect_Base Transient protection may be used Phosphitylation 3'-OH Phosphitylation (e.g., 2-Cyanoethyl-N,N-diisopropyl- chlorophosphoramidite) Protect_Base->Phosphitylation DIPEA, CH2Cl2 Final_Product Final 3'-Phosphoramidite Building Block Phosphitylation->Final_Product Purification

Figure 1: General workflow for the synthesis of a modified nucleoside phosphoramidite.

The synthesis commences with a suitably protected 7-deazapurine nucleoside.[6] The 5'-hydroxyl group is first protected with DMT-chloride. Subsequently, the 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, in the presence of a mild base like N,N-diisopropylethylamine (DIPEA) to yield the final phosphoramidite monomer.[2]

Protocol: Automated Solid-Phase Oligonucleotide Synthesis

The incorporation of the modified phosphoramidite is achieved using standard automated solid-phase synthesis techniques on a DNA synthesizer.[10][11] The synthesis proceeds in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG).[10][12] Each cycle of nucleotide addition consists of four chemical steps.

Synthesis_Cycle Detritylation 1. Detritylation Coupling 2. Coupling Detritylation->Coupling Activator (e.g., ETT) + Phosphoramidite Capping 3. Capping Coupling->Capping Acetic Anhydride Oxidation 4. Oxidation Capping->Oxidation Iodine/Water/Pyridine Start Growing Oligo Chain (5'-DMT on) Oxidation->Start Cycle Complete for Next Nucleotide Start->Detritylation Trichloroacetic Acid

Figure 2: The four-step cycle of automated solid-phase oligonucleotide synthesis.

Pre-Synthesis Preparation
  • Phosphoramidite Solution: Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).

  • Instrument Setup: Install the phosphoramidite vial on a designated port on the DNA synthesizer. Ensure all other required reagents (activator, capping solutions, oxidizer, deblocking solution) are fresh and sufficient for the synthesis scale.

Synthesis Cycle Parameters

For most steps, standard synthesizer protocols are sufficient. However, due to the potential steric bulk of modified phosphoramidites, a critical adjustment is often required during the coupling step to ensure high incorporation efficiency.

StepReagentTypical Wait TimeCritical Notes
1. Detritylation 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)60-120 secRemoves the 5'-DMT group, activating the 5'-hydroxyl for the next coupling reaction.
2. Coupling Modified Phosphoramidite (0.1 M) + Activator (e.g., 0.25 M ETT)360 sec This is the key modification. An extended coupling time is recommended to maximize the incorporation yield of the modified base.[2]
3. Capping Cap A (Acetic Anhydride) + Cap B (N-Methylimidazole)30 secPermanently blocks any 5'-hydroxyl groups that failed to react during the coupling step, preventing the formation of deletion-mutant sequences (n-1 mers).
4. Oxidation 0.02 M Iodine in THF/Water/Pyridine30 secConverts the unstable phosphite triester linkage to a more stable phosphate triester.
Post-Synthesis

Upon completion of the synthesis, the solid support bearing the full-length, fully protected oligonucleotide is expelled from the column into a collection vial. The oligonucleotide remains anchored to the support and retains all protecting groups on the nucleobases and phosphate backbone.

Protocol: Cleavage from Support and Deprotection

This two-stage process removes the oligonucleotide from the solid support and strips all remaining protecting groups. The choice of reagent depends on the protecting groups used for the standard bases in the synthesis.

MethodReagentTemperatureDurationSuitability & Notes
Standard Concentrated Ammonium Hydroxide55 °C8-12 hoursSuitable for standard base protecting groups (Bz-dA, Bz-dC, iBu-dG).
Fast (AMA) 1:1 mixture of Ammonium Hydroxide & 40% aq. Methylamine65 °C10-15 minRecommended for UltraMild protecting groups (Ac-dC) to avoid base modification.[13] Cleavage from the support can be done first at room temperature for 5 minutes.[13]
Detailed Procedure (Standard Deprotection)
  • Cleavage: Add 1.0 mL of concentrated ammonium hydroxide to the vial containing the CPG support. Seal the vial tightly. Let stand at room temperature for 1-2 hours to ensure complete cleavage of the succinyl linker.

  • Transfer: Using a syringe, carefully draw the ammonium hydroxide solution containing the cleaved oligonucleotide and transfer it to a fresh, sealable tube. Wash the CPG support with another 0.5 mL of ammonium hydroxide and pool the solutions.

  • Deprotection: Securely cap the tube and place it in a heating block or oven set to 55°C for 8-12 hours. This step removes the cyanoethyl groups from the phosphate backbone and the protecting groups from the nucleobases.[3]

  • Evaporation: After cooling the solution to room temperature, uncap the tube and evaporate the ammonia solution to dryness using a vacuum concentrator.

  • Resuspension: Resuspend the oligonucleotide pellet in an appropriate buffer (e.g., 200-500 µL of sterile, nuclease-free water or 0.1 M TEAA). The crude oligonucleotide is now ready for purification.

Purification and Quality Control

Purification is essential to remove truncated sequences (n-1, n-2, etc.) and other impurities generated during synthesis and deprotection.[14][15]

Purification by HPLC

Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a highly effective method for purifying oligonucleotides.[15]

  • Principle: The negatively charged phosphate backbone of the oligonucleotide pairs with a positively charged ion-pairing agent (e.g., triethylammonium), allowing for separation based on hydrophobicity on a C18 column.

  • DMT-On Purification: A common strategy is to leave the final 5'-DMT group on the desired full-length product ("DMT-on").[16] The high hydrophobicity of the DMT group causes the full-length oligonucleotide to be strongly retained on the column, allowing for excellent separation from non-DMT-bearing failure sequences. The DMT group is then removed post-purification with an acid treatment (e.g., 80% acetic acid).

Quality Control Analysis
  • Mass Spectrometry: Electrospray ionization (ESI) or MALDI-TOF mass spectrometry is used to confirm the exact molecular weight of the purified oligonucleotide. This provides definitive proof of the successful incorporation of the this compound modification.[14]

  • Analytical HPLC/UPLC: The purity of the final product is assessed by analytical HPLC or UPLC. A single major peak should be observed, and purity is typically reported as the area percentage of this peak.[15]

Application Example: Biophysical Characterization

A primary reason to incorporate nucleobase analogs is to alter the biophysical properties of a DNA or RNA duplex.[1][17] Thermal denaturation analysis, monitored by UV-Vis spectrophotometry, is the standard method for determining the melting temperature (Tm) of a duplex, which is a direct measure of its thermal stability.[2][5]

Protocol: Thermal Denaturation (Tm) Analysis
  • Annealing: Prepare a solution containing the modified oligonucleotide and its complementary strand at equal molar concentrations (e.g., 2 µM each) in a suitable buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.0). Heat the solution to 95°C for 5 minutes, then allow it to cool slowly to room temperature to facilitate proper duplex formation.

  • UV-Vis Measurement: Place the annealed sample in a temperature-controlled UV-Vis spectrophotometer. Monitor the absorbance at 260 nm while increasing the temperature from a low value (e.g., 20°C) to a high value (e.g., 90°C) at a controlled ramp rate (e.g., 0.5 °C/minute).

  • Data Analysis: Plot absorbance versus temperature to generate a melting curve. The Tm is the temperature at which 50% of the duplexes have dissociated into single strands, corresponding to the midpoint of the transition in the melting curve (mathematically, the peak of the first derivative).

Example Data
Oligonucleotide Sequence (5'-3')Complement (3'-5')Tm (°C)ΔTm (°C)
GCT GG A TCGCGA CC T AGC55.2(Reference)
GCT GX A TCGCGA CC T AGC53.8-1.4
X represents this compound

This hypothetical data illustrates that the incorporation of the modification resulted in a slight destabilization of the duplex, a common outcome when altering the structure of a natural base pair.[5] Such data is crucial for understanding the structural consequences of the modification.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Incorporation Efficiency (seen in Mass Spec as a large n-1 peak at the modification site)- Insufficient coupling time.- Degraded phosphoramidite.- Inefficient activator.- Increase the coupling time for the modified base to 6-10 minutes.[2]- Use freshly prepared phosphoramidite solution.- Ensure activator is fresh and anhydrous.
Broad or Multiple Peaks in HPLC - Incomplete deprotection.- Formation of base adducts.- Oligonucleotide degradation.- Extend deprotection time or increase temperature slightly.- Use milder deprotection conditions (e.g., AMA) if standard conditions are too harsh.[13]- Ensure all solutions are nuclease-free.
Incorrect Mass in MS Analysis - Incomplete removal of a protecting group (e.g., cyanoethyl).- Adduct formation (e.g., sodium, potassium).- Failed synthesis step.- Review deprotection protocol.- Analyze mass spectrum for common adducts.- Use MS/MS fragmentation to sequence the oligonucleotide and pinpoint the error.[15]

References

Application Notes & Protocols: High-Specific-Activity Radiolabeling of 6-Hydroxy-2-methoxy-7-deazapurine for Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the radiolabeling of 6-Hydroxy-2-methoxy-7-deazapurine, a pyrrolo[2,3-d]pyrimidine derivative of significant interest in drug discovery. We present a detailed protocol for tritium ([³H]) labeling via catalytic dehalogenation to achieve high specific activity suitable for sensitive receptor binding assays. The guide covers strategic considerations for labeling, a step-by-step synthesis of a key precursor, the tritiation reaction, rigorous purification by HPLC, and quality control procedures. Furthermore, a validated protocol for a filtration-based saturation binding assay is provided to demonstrate the application of the newly synthesized radioligand for the characterization of its target, enabling the determination of key pharmacological parameters such as the equilibrium dissociation constant (Kd) and receptor density (Bmax).

Introduction and Strategic Overview

This compound belongs to the pyrrolo[2,3-d]pyrimidine class of heterocyclic compounds. This scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in potent inhibitors of protein kinases and other enzyme classes. Characterizing the binding interaction of such molecules with their protein targets is a cornerstone of drug development.[1] Radioligand binding assays offer a robust and highly sensitive method to quantify these interactions directly.[2][3][4]

The utility of a radioligand is critically dependent on its specific activity—the amount of radioactivity per mole of the compound.[5][6] For binding studies involving high-affinity interactions or low-abundance targets, a high specific activity radioligand is essential. Tritium ([³H]) is the isotope of choice for this application due to its ability to be incorporated at high levels (theoretical maximum of ~29 Ci/mmol per tritium atom) without significantly altering the compound's chemical structure or biological activity.[6][7]

This guide focuses on a strategy involving the synthesis of a halogenated precursor, 5-Bromo-6-hydroxy-2-methoxy-7-deazapurine, followed by catalytic tritium dehalogenation. This approach is often preferred over hydrogen isotope exchange methods as it directs the tritium label to a specific position, preventing ambiguous labeling and ensuring product homogeneity.[8]

Overall Experimental Workflow

The entire process, from precursor synthesis to final data analysis, can be visualized as a multi-stage workflow. Each stage requires careful execution and rigorous quality control to ensure the final radioligand is suitable for quantitative pharmacological studies.

G cluster_0 Part 1: Synthesis & Labeling cluster_1 Part 2: Purification & QC cluster_2 Part 3: Application Precursor Synthesis of 5-Bromo Precursor Labeling Catalytic Tritiation with ³H₂ Gas Precursor->Labeling Pd/C catalyst Purification Reverse-Phase HPLC Purification Labeling->Purification QC Quality Control: Radiochemical Purity Specific Activity Purification->QC Assay Saturation Binding Assay QC->Assay Analysis Data Analysis (Kd & Bmax) Assay->Analysis Scintillation counting

Caption: Workflow for radioligand synthesis and application.

Protocol: Synthesis of 5-Bromo-6-hydroxy-2-methoxy-7-deazapurine (Precursor)

Rationale: To introduce tritium via catalytic dehalogenation, a stable halogenated precursor is required. Bromination at the C5 position of the pyrrolo[2,3-d]pyrimidine core is a feasible synthetic step and provides an excellent substrate for the subsequent palladium-catalyzed tritiation reaction.

Materials:

  • This compound (CAS 90057-07-1)[9]

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF), anhydrous

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of this compound in anhydrous DMF.

  • Cool the solution to 0°C using an ice bath.

  • Add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

  • Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding ice-cold water. This will precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold diethyl ether.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization or flash column chromatography if necessary.

  • Confirm the structure and purity of the 5-Bromo-6-hydroxy-2-methoxy-7-deazapurine precursor via ¹H NMR and Mass Spectrometry.

Protocol: [³H] Radiolabeling via Catalytic Dehalogenation

Warning: All work with tritium gas (³H₂) must be performed in a specialized radiochemistry facility equipped with appropriate shielding, ventilation (fume hood), and monitoring equipment. Personnel must be trained in handling high levels of radioactivity.

Rationale: Palladium on carbon (Pd/C) is a highly effective heterogeneous catalyst for the hydrogenolysis (or in this case, tritiolysis) of aryl halides.[7] The reaction replaces the bromine atom with a tritium atom from the ³H₂ gas, yielding the desired radiolabeled product with high efficiency.

Materials:

  • 5-Bromo-6-hydroxy-2-methoxy-7-deazapurine (synthesized precursor)

  • 10% Palladium on carbon (Pd/C) catalyst, dry

  • Triethylamine (TEA) or other suitable base

  • Ethyl acetate or Methanol, anhydrous solvent

  • Tritium gas (³H₂), high isotopic purity

  • Specialized tritiation manifold and reaction vessel

  • Vacuum pump and liquid nitrogen trap

Procedure:

  • In a specialized tritiation reaction vessel, add the 5-Bromo precursor (typically 1-5 mg).

  • Add a catalytic amount of 10% Pd/C (e.g., 1:1 weight ratio with the precursor).

  • Add 1.1 equivalents of a non-nucleophilic base such as triethylamine (TEA). The base neutralizes the HBr (or ³HBr) byproduct, which can poison the catalyst.

  • Add anhydrous solvent (e.g., 1-2 mL of ethyl acetate or methanol) to dissolve/suspend the reactants.

  • Connect the vessel to the tritiation manifold. Freeze the mixture using a liquid nitrogen bath, and evacuate the vessel to remove all atmospheric gases.

  • Introduce tritium gas into the vessel to the desired pressure (typically <1 atm).

  • Remove the liquid nitrogen bath and allow the reaction to warm to room temperature. Stir vigorously.

  • The reaction is typically complete within a few hours. Monitor pressure drop to gauge consumption of ³H₂ gas.

  • Upon completion, freeze the reaction mixture again with liquid nitrogen. Carefully pump away the unreacted tritium gas into a dedicated storage or disposal system.

  • Labile tritium (tritium exchanged onto heteroatoms like -OH or -NH) must be removed. Add 1-2 mL of methanol to the frozen mixture, warm to room temperature, stir for 30 minutes, and then co-evaporate the solvent under a stream of nitrogen. Repeat this process 2-3 times.

  • Filter the reaction mixture through a syringe filter (e.g., Celite plug) to remove the Pd/C catalyst.

  • The resulting solution contains the crude [³H]-6-Hydroxy-2-methoxy-7-deazapurine and will be carried forward to purification.

Protocol: Purification and Quality Control

Rationale: Radiochemical purity is paramount for a successful binding assay.[6] Unlabeled precursor or radiolabeled impurities can interfere with the experiment and lead to erroneous calculation of binding parameters.[10] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purifying and analyzing radiolabeled compounds.[11][12]

Materials:

  • RP-HPLC system with a UV detector and an in-line radioactivity detector (or fraction collector for offline counting)

  • C18 HPLC column (analytical or semi-preparative)

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA) or other mobile phase modifier

  • Liquid scintillation counter and scintillation cocktail

Procedure:

A. HPLC Purification:

  • Equilibrate a semi-preparative C18 column with a starting mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA).

  • Inject the crude radiolabeled product.

  • Run a gradient elution, increasing the percentage of acetonitrile over time (e.g., 5% to 95% Acetonitrile over 30 minutes).

  • Monitor the eluent with both the UV detector (to locate the mass peak of the compound) and the radioactivity detector. The UV peak corresponding to the unlabeled standard should co-elute with a major radioactivity peak.

  • Collect the radioactive peak corresponding to the desired product.

B. Quality Control (QC):

  • Radiochemical Purity: Re-inject a small aliquot of the purified fraction onto an analytical C18 column using the same or a slightly different gradient. The resulting radio-chromatogram should show a single peak, ideally with >98% of the total radioactivity.

  • Specific Activity (SA) Determination: The specific activity (in Ci/mmol) is the most critical parameter.[5]

    • Accurately determine the concentration of the purified product in the collected fraction using its UV absorbance, by comparing it to a standard curve generated with a known concentration of the unlabeled compound.

    • Measure the total radioactivity (in DPM or Curies) of the same solution using liquid scintillation counting.[5]

    • Calculate the specific activity using the formula:

      SA (Ci/mmol) = (Total Radioactivity [Ci]) / (Total Moles of Compound [mmol])

QC Data Summary (Example)

ParameterAcceptance CriteriaResult
Radiochemical Purity > 98%99.2%
Specific Activity > 20 Ci/mmol27.5 Ci/mmol
Mass Confirmation (LC-MS) Matches theoretical MWConfirmed

Application Protocol: Saturation Radioligand Binding Assay

Rationale: This assay determines the density of receptors (Bmax) in a given tissue or cell preparation and the affinity (Kd) of the radioligand for that receptor.[4][13][14] It involves incubating the biological preparation with increasing concentrations of the radioligand until saturation is reached.

G cluster_NSB Non-Specific Binding Receptor Receptor (Bmax) Radioligand [³H]-Ligand (Known Conc.) Complex [³H]-Ligand-Receptor Complex Radioligand->Complex Complex->Radioligand NSB_Ligand Unlabeled Ligand (Excess) NSB_Ligand->Receptor Blocks Specific Sites Radioligand_nsb [³H]-Ligand Complex_nsb Non-Specific Complex Radioligand_nsb->Complex_nsb Membrane_nsb Membrane/Filter (Non-specific sites)

Caption: Principle of Saturation Binding Assay.

Materials:

  • Purified [³H]-6-Hydroxy-2-methoxy-7-deazapurine

  • Unlabeled this compound (for non-specific binding)

  • Receptor source: e.g., cell membrane preparation from transfected cells or tissue homogenate.[15]

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • 96-well plates, filter mats (e.g., GF/B or GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding)

  • Filtration manifold (cell harvester)

  • Liquid scintillation counter

Procedure:

  • Prepare Radioligand Dilutions: Perform a serial dilution of the [³H]-ligand in assay buffer to create a range of concentrations. This range should typically span from 0.1x to 10x the expected Kd (e.g., 8-12 concentrations).

  • Plate Setup: For each radioligand concentration, set up triplicate wells for:

    • Total Binding: Radioligand + Assay Buffer + Membrane Preparation.

    • Non-Specific Binding (NSB): Radioligand + Excess Unlabeled Ligand (e.g., 1000x the Kd of the unlabeled ligand) + Membrane Preparation.

  • Assay Incubation:

    • To each well, add 50 µL of the appropriate [³H]-ligand dilution.

    • Add 50 µL of either assay buffer (for Total) or excess unlabeled ligand (for NSB).

    • Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 10-50 µg protein). The final volume is 200 µL.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (determined via kinetic experiments).

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of the wells through the pre-soaked filter mat using a cell harvester.[16] This separates the membrane-bound radioligand from the free radioligand.

  • Wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filter mat, place it in a scintillation bag with cocktail, and count the radioactivity in each filter spot using a liquid scintillation counter.

Data Analysis:

  • Convert the counts per minute (CPM) for each well to femtomoles (fmol) of bound ligand using the specific activity of your radioligand.

  • Calculate Specific Binding for each concentration: Specific Binding = Total Binding - Non-Specific Binding.

  • Plot Specific Binding (Y-axis) against the concentration of free [³H]-ligand (X-axis).

  • Fit the data to a one-site binding (hyperbola) equation using non-linear regression software (e.g., GraphPad Prism).[13]

    Y = (Bmax * X) / (Kd + X)

  • The software will calculate the best-fit values for Bmax (maximum number of binding sites, often in fmol/mg protein) and Kd (the ligand concentration that produces 50% of Bmax, in nM).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Hydroxy-2-methoxy-7-deazapurine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural antibiotics and synthetic derivatives with potent antiviral and antitumor activities.[1][2] The synthesis of specifically substituted analogs like 6-Hydroxy-2-methoxy-7-deazapurine presents unique challenges, particularly concerning regioselectivity and purification. This guide provides field-proven insights and detailed protocols to navigate common experimental hurdles, ensuring researchers can achieve their synthetic goals with higher confidence and reproducibility. We will address issues from the perspective of causality, explaining not just what to do, but why a particular approach is scientifically sound.

Section 1: Proposed Synthetic Pathway & Core Challenges

The synthesis of this compound—systematically named 2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one—is a multi-step process where control of regiochemistry is paramount. A common and logical approach begins with a pre-formed, halogenated 7-deazapurine core, followed by sequential nucleophilic aromatic substitution (SNAr).

The primary challenge lies in the differential reactivity of the C2 and C4 positions (C2 and C6 in common nomenclature) of the di-chlorinated precursor. In most SNAr reactions on 2,4-dichloropyrimidines, the C4 position is more electrophilic and thus more reactive towards nucleophiles.[3] Achieving selective substitution at the C2 position, as required for this synthesis, necessitates careful control of reaction conditions or specialized catalytic systems.

Below is a proposed workflow that forms the basis for our troubleshooting guide.

Synthetic_Pathway start 2,4-Dichloro-7H- pyrrolo[2,3-d]pyrimidine intermediate 2-Methoxy-4-chloro-7H- pyrrolo[2,3-d]pyrimidine start->intermediate  Step 1: Selective Methoxylation  NaOMe (1.0 eq), Low Temp. final_product 6-Hydroxy-2-methoxy- 7-deazapurine intermediate->final_product  Step 2: Hydrolysis  Aq. Acid (e.g., 6M HCl) or Base

Caption: Proposed synthetic workflow for this compound.

Section 2: Troubleshooting Guide & FAQs

This section is formatted as a series of questions that directly address common failures and unexpected outcomes during the synthesis.

Category: Low Yield & Reaction Stalls

Q1: My selective methoxylation (Step 1) is resulting in a very low yield of the desired 2-methoxy-4-chloro isomer, with most of the starting material unreacted. What is happening?

A: This issue typically points to two main causes: insufficient nucleophile activity or overly stringent reaction conditions.

  • Causality: Sodium methoxide (NaOMe) reactivity is highly dependent on its solubility and the absence of proton sources. The reaction temperature is a delicate balance; too low, and the activation energy barrier isn't overcome, leading to a stalled reaction. Too high, and you risk over-reaction to the di-methoxy product and reduced selectivity.

  • Troubleshooting Steps:

    • Verify NaOMe Quality: Use freshly opened or properly stored solid NaOMe. Alternatively, prepare it fresh by adding sodium metal to anhydrous methanol under an inert atmosphere. Titrate the resulting solution to confirm its concentration.

    • Solvent Purity: Ensure your solvent (e.g., THF, Dioxane, or MeOH) is absolutely anhydrous. Water will consume the methoxide and can also react with the starting material.

    • Temperature Gradient: Instead of running the reaction at a static low temperature (e.g., -78 °C), try a gradual warming protocol. After adding the NaOMe at low temperature, allow the reaction to slowly warm to 0 °C or even room temperature over several hours while monitoring carefully by TLC or LC-MS.

    • Consider a Co-solvent: In aprotic solvents like THF, adding a small amount of anhydrous DMF or DMSO can help solubilize the methoxide salt and increase the reaction rate, though this may also affect selectivity.

Q2: The final hydrolysis of the 4-chloro group (Step 2) is slow and incomplete, even after prolonged heating. Why?

A: The C4-chloro group on the 2-methoxy-7-deazapurine is less reactive than in the di-chloro precursor due to the electron-donating nature of the methoxy group at C2.

  • Causality: The methoxy group at the C2 position donates electron density into the pyrimidine ring via resonance, reducing the electrophilicity of the C4 carbon. This deactivation makes the SNAr hydrolysis step more difficult.

  • Troubleshooting Steps:

    • Increase Acid/Base Concentration: If using 6M HCl is insufficient, consider more forcing conditions, such as concentrated HCl, but be mindful of potential decomposition. For base-mediated hydrolysis, switching from aqueous NaOH to a higher boiling point solvent system like dioxane/water with NaOH might be effective.

    • Microwave Chemistry: Employing a microwave reactor can significantly accelerate this step. Reactions that take hours under thermal reflux can often be completed in minutes, reducing the risk of side product formation from prolonged heating.

    • Phase-Transfer Catalysis: For base hydrolysis, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction between the aqueous hydroxide and the organic-soluble substrate.

Category: Impurities & Side Products

Q1: My primary product from Step 1 is the undesired 4-methoxy-2-chloro isomer. How can I improve C2 selectivity?

A: This is the most common and critical challenge. As mentioned, the C4 position is kinetically favored. Forcing C2 selectivity requires exploiting subtle differences in reactivity.

  • Causality: While C4 is more electrophilic, the C2 position is adjacent to the pyrrole ring's N7 nitrogen, which can influence reactivity through coordination or steric effects, especially with certain catalysts.

  • Troubleshooting Steps:

    • Lower the Temperature: The selectivity between two competing pathways is often more pronounced at lower temperatures. Run the reaction at -78 °C or -40 °C and do not allow it to warm significantly. The formation of the C4-methoxy isomer may have a lower activation energy, but the C2-methoxy pathway might become more favorable under stricter kinetic control.

    • Use a Bulky Base/Solvent System: While counterintuitive for SNAr, using a more sterically hindered alcoholate or a bulky solvent might disfavor attack at the more open C4 position relative to C2. This is an exploratory approach and would require screening.

    • Palladium-Catalyzed Methods: While literature primarily shows C2-selective cross-coupling with thiols using specific Pd-NHC catalysts, it opens an avenue for investigation into C-O bond formation.[3] This would represent a significant deviation from the standard protocol but could provide a solution if SNAr fails.

    • Embrace the Mixture: If separation is feasible (see Purification section), it may be more practical to run the reaction to partial completion, generating a mixture of isomers, and isolate the desired product chromatographically.

Troubleshooting_Methoxylation start Step 1: Methoxylation gives poor C2 selectivity q1 Is the 4-methoxy isomer the major product? start->q1 path_selectivity Focus on Selectivity q1->path_selectivity Yes path_yield Focus on Reactivity q1->path_yield No a1_yes Yes a1_no No, reaction is just incomplete sol_selectivity1 Decrease Temperature (e.g., -78°C static) path_selectivity->sol_selectivity1 sol_yield1 Verify NaOMe Quality (Freshly prepared/titrated) path_yield->sol_yield1 sol_selectivity2 Screen Solvents (e.g., Toluene vs. THF) sol_selectivity1->sol_selectivity2 sol_selectivity3 Isolate Mixture and Purify via Chromatography sol_selectivity2->sol_selectivity3 sol_yield2 Use Anhydrous Solvents sol_yield1->sol_yield2 sol_yield3 Implement Gradual Warming (-78°C to 0°C) sol_yield2->sol_yield3

Caption: Decision tree for troubleshooting the selective methoxylation step.

Q2: My reaction is producing a significant amount of 2,4-dimethoxy-7-deazapurine.

A: This is a classic sign of over-reaction due to an excess of nucleophile or conditions that are too harsh.

  • Causality: Once the first methoxy group is installed, the remaining chloro-group is deactivated but still susceptible to substitution. If more than one equivalent of NaOMe is present or the reaction temperature is too high, the second substitution will occur.

  • Troubleshooting Steps:

    • Stoichiometry is Key: Use precisely 1.0 equivalent of NaOMe. If using solid NaOMe, weigh it carefully in a glovebox. If using a solution, ensure it has been recently and accurately titrated.

    • Reverse Addition: Instead of adding the NaOMe solution to the substrate, consider adding the substrate solution dropwise to the NaOMe solution at low temperature. This maintains a low concentration of the substrate in the presence of the nucleophile, which can sometimes suppress over-reaction.

    • Monitor Closely: Use TLC or rapid LC-MS analysis to monitor the reaction. Quench the reaction immediately upon consumption of the starting material or when the formation of the di-methoxy byproduct becomes significant.

Category: Purification & Characterization

Q1: How can I effectively separate the 2-methoxy-4-chloro and 4-methoxy-2-chloro isomers?

A: Separation of these constitutional isomers can be challenging but is often achievable with careful chromatography.

  • Causality: The isomers have the same molecular weight and similar polarity. However, their different dipole moments and shapes can lead to differential interactions with a stationary phase.

  • Troubleshooting Steps:

    • Chromatography System: Standard silica gel chromatography is the first approach. Use a shallow solvent gradient (e.g., starting with pure Hexane and slowly increasing the percentage of Ethyl Acetate). A Hexane/DCM or Hexane/EtOAc system is a good starting point.

    • Alternative Phases: If silica fails, consider using a different stationary phase. Alumina (neutral or basic) may offer different selectivity. For very difficult separations, reverse-phase (C18) HPLC is a powerful tool.

    • Derivative Formation: In extreme cases, one could protect the pyrrole N-H proton (e.g., with a SEM or BOC group). The resulting derivatives will have different physical properties and may be easier to separate. The protecting group can be removed after separation.

Q2: My final product, this compound, is poorly soluble, making NMR analysis difficult.

A: Poor solubility is a known issue for some heterocyclic compounds, especially those capable of strong intermolecular hydrogen bonding.[4]

  • Causality: The N-H of the pyrrole and the lactam-like structure of the hydroxy-pyrimidine ring can form strong hydrogen bond networks, leading to aggregation and low solubility in common NMR solvents like CDCl₃.

  • Troubleshooting Steps:

    • Use DMSO-d₆: Deuterated dimethyl sulfoxide is the solvent of choice for this class of compounds. It is highly polar and an excellent hydrogen bond acceptor, capable of breaking up aggregates.

    • Gentle Heating: Gently warming the NMR tube can help dissolve the compound.

    • Increase Scans: For very dilute samples, increase the number of scans (e.g., 256 or more for ¹H NMR) to achieve an acceptable signal-to-noise ratio.

    • Consider ¹³C NMR Alternatives: A standard ¹³C NMR can take a very long time for poorly soluble compounds. Consider 2D experiments like HSQC and HMBC, which correlate carbons to their attached protons. These are often more sensitive and can provide the necessary carbon skeleton information much faster.

Section 3: Key Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Selective C2-Methoxylation of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration) and stir to dissolve.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Nucleophile Preparation: In a separate flame-dried flask, prepare a 1.0 M solution of sodium methoxide in anhydrous methanol. Ensure the concentration is accurately known via titration.

  • Addition: Slowly add the sodium methoxide solution (1.0 eq) dropwise to the cooled substrate solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:EtOAc), checking for the consumption of starting material and the appearance of two new, closely-spaced product spots.

  • Quenching: Once the starting material is consumed, quench the reaction at -78 °C by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude mixture of isomers via flash column chromatography on silica gel using a shallow gradient of ethyl acetate in hexanes.

Protocol 2: Hydrolysis to this compound
  • Setup: To a round-bottom flask, add the purified 2-methoxy-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).

  • Reagent Addition: Add 6 M aqueous hydrochloric acid (HCl) to achieve a concentration of approximately 0.2 M.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 100 °C in an oil bath.

  • Reaction: Stir at reflux for 4-8 hours. The product may begin to precipitate from the solution as it forms. Monitor the reaction by LC-MS or by TLC (e.g., 9:1 DCM:MeOH).

  • Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath. Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water, followed by a small amount of cold diethyl ether, to remove residual acid and organic impurities.

  • Drying: Dry the white to off-white solid under high vacuum to yield the final product. No further purification is typically necessary if the starting material was pure.

Section 4: Data Interpretation

Accurate characterization is essential to confirm the identity and purity of your product, especially to differentiate it from the 4-methoxy isomer.

Table 1: Representative NMR Data

CompoundNucleusSolventExpected Chemical Shift (δ) ppmKey Features
2-Methoxy-4-chloro-7-deazapurine ¹HDMSO-d₆~12.5 (br s, 1H, N-H), ~7.5 (d, 1H, C6-H), ~6.8 (d, 1H, C5-H), ~4.0 (s, 3H, OCH₃)The two pyrrole protons will appear as doublets. The methoxy signal is a sharp singlet.
¹³CDMSO-d₆~162 (C2), ~155 (C4), ~150 (C7a), ~125 (C6), ~100 (C5), ~55 (OCH₃)Note the distinct chemical shifts for the substituted carbons.
This compound ¹HDMSO-d₆~11.5 (br s, 1H, N-H), ~11.0 (br s, 1H, N-H), ~6.8 (d, 1H, C6-H), ~6.2 (d, 1H, C5-H), ~3.9 (s, 3H, OCH₃)Two broad N-H signals due to the pyrrole and lactam protons. The pyrrole protons are shifted upfield compared to the chloro-intermediate.
¹³CDMSO-d₆~160 (C4), ~158 (C2), ~148 (C7a), ~120 (C6), ~98 (C5), ~54 (OCH₃)The C4 carbon is now a carbonyl-like lactam and will have a characteristic chemical shift.

Note: These are estimated chemical shifts. Actual values can vary. The key is the relative positions and multiplicities.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. While MS cannot distinguish between the chloro-isomers, it will confirm the successful hydrolysis step by showing the mass change from the replacement of -Cl with -OH.

References

Technical Support Center: Optimization of Reaction Conditions for 7-Deazapurine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 7-deazapurine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical scaffold. As a privileged structure in medicinal chemistry, the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core is central to numerous therapeutic agents.[1] This resource provides in-depth, field-proven insights into common synthetic challenges, offering troubleshooting guides and frequently asked questions to streamline your experimental workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of 7-deazapurine derivatives, providing explanations and actionable solutions.

FAQ 1: My cross-coupling reaction (e.g., Suzuki, Negishi) is giving low yields. What are the most common causes and how can I improve it?

Low yields in palladium-catalyzed cross-coupling reactions are a frequent challenge. The root cause often lies in one of several key areas: catalyst activity, substrate quality, or suboptimal reaction parameters.

  • Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation or decomposition. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Degas all solvents and reagents thoroughly. Catalyst deactivation can also occur if the ligand is not robust enough for the reaction conditions. Consider switching to a more sterically hindered and electron-rich ligand, which can stabilize the palladium center.[2]

  • Substrate and Reagent Quality: The purity of your starting materials, particularly the organometallic reagent (e.g., boronic acid in Suzuki coupling), is crucial. Boronic acids can dehydrate to form unreactive boroxines. It's advisable to use fresh, high-purity reagents. The halide or triflate partner should also be pure, as impurities can interfere with the catalytic cycle.

  • Incorrect Base or Solvent: The choice of base is critical for the transmetalation step in Suzuki couplings.[3] A base that is too weak may not activate the boronic acid effectively, while a base that is too strong can lead to side reactions. Common bases include Na₂CO₃, K₂CO₃, and Cs₂CO₃. The optimal choice is often substrate-dependent. Solvents play a significant role in solubility and reaction kinetics. A mixture of a non-polar solvent (like toluene or dioxane) and a polar co-solvent (like ethanol or water) is often effective for Suzuki couplings.[1]

  • Suboptimal Temperature: Cross-coupling reactions are sensitive to temperature. If the temperature is too low, the reaction may be sluggish. If it's too high, catalyst decomposition and side reactions can occur. An initial optimization screen of temperatures (e.g., 80-110 °C) is recommended.[1]

FAQ 2: I am observing poor regioselectivity in my functionalization reactions. How can I control it?

Regioselectivity is a key consideration when working with multi-functionalized 7-deazapurine cores, such as those with multiple halogen substituents.

  • Differential Reactivity of Halogens: In palladium-catalyzed cross-couplings, the reactivity of halogens follows the order I > Br > Cl. This difference can be exploited for selective functionalization. For instance, in a 6-chloro-7-iodo-7-deazapurine, the Suzuki coupling will preferentially occur at the more reactive C7-I bond, leaving the C6-Cl position available for subsequent transformations.[4] By carefully controlling the reaction conditions, exclusive coupling at the C7 position can be achieved.[4]

  • Protecting Groups: In cases where reactive sites have similar electronic properties, the use of protecting groups can direct the reaction to the desired position. For instance, protecting the exocyclic amino group of a 7-deazaguanine derivative can influence the site of electrophilic attack.[5]

FAQ 3: My glycosylation reaction is inefficient. What factors influence the outcome of Vorbrüggen glycosylation?

The Vorbrüggen glycosylation is a common method for attaching a sugar moiety to the 7-deazapurine core.[1] Low yields can often be attributed to the nucleophilicity of the base and steric hindrance.

  • Nucleobase Reactivity: The electron density of the pyrrolo[2,3-d]pyrimidine ring system influences its nucleophilicity. Electron-withdrawing groups on the ring can decrease its reactivity. In some cases, direct glycosylation of a 6-chloro-7-deazapurine may be inefficient.[6]

  • Protecting Groups on the Nucleobase: The choice of protecting group on the nucleobase can significantly impact the yield. For example, in the synthesis of 7-deazaguanosine, a bulky pivaloyl protecting group on the exocyclic amino group gave a low glycosylation yield, while less bulky groups led to glycosylation at the exocyclic amino group.[7]

  • Lewis Acid and Silylating Agent: The combination of a Lewis acid (e.g., TMSOTf) and a silylating agent (e.g., BSA) is crucial for activating the sugar donor and the nucleobase.[6][8] The stoichiometry and reaction conditions for this activation step should be carefully optimized.

  • Solvent Effects: The choice of solvent can be critical. In some cases, the solvent itself can react with the activated sugar intermediate, leading to byproducts. For example, acetonitrile has been observed to form an addition product during the glycosylation of a 7-deazapurine derivative.[6]

FAQ 4: How do I choose the right protecting group strategy for my synthesis?

A well-designed protecting group strategy is essential for the multi-step synthesis of complex 7-deazapurine derivatives.

  • Orthogonality: Choose protecting groups that can be removed under different conditions to allow for selective deprotection at various stages of the synthesis. For example, a base-labile protecting group on the sugar moiety and an acid-labile group on the nucleobase would be an orthogonal set.

  • Stability: The protecting groups must be stable to the reaction conditions used in subsequent steps. For instance, if your synthesis involves a palladium-catalyzed cross-coupling at high temperature, the protecting groups must be thermally stable.

  • Ease of Introduction and Removal: The protecting groups should be easy to introduce and remove in high yields.

  • Influence on Reactivity: Be aware that protecting groups can influence the reactivity of the molecule. As mentioned in FAQ 3, the size of a protecting group can affect the regioselectivity of glycosylation.[7]

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step guides for troubleshooting common synthetic transformations used in 7-deazapurine chemistry.

Troubleshooting Guide 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.[4][9]

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling [1]
  • To a solution of the 6-chloro-7-deazapurine derivative in a suitable solvent (e.g., a mixture of toluene, ethanol, and water), add the corresponding boronic acid (1.2-1.5 equivalents).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05-0.1 equivalents), and a base like Na₂CO₃ or K₂CO₃ (2-3 equivalents).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for several hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Troubleshooting Table: Suzuki-Miyaura Cross-Coupling
Problem Potential Cause Recommended Solution
No or Low Conversion Inactive catalystUse a fresh batch of catalyst. Consider using a pre-catalyst that is more stable. Ensure rigorous exclusion of oxygen.
Poor quality boronic acidUse fresh boronic acid or recrystallize the existing stock. Consider using a boronic ester which can be more stable.
Ineffective baseScreen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The choice of base can be critical and is substrate-dependent.
Low reaction temperatureGradually increase the reaction temperature in 10 °C increments, while monitoring for decomposition.
Formation of Side Products Homocoupling of the boronic acidThis can occur if the reaction is too slow or if oxygen is present. Ensure an inert atmosphere and consider a more active catalyst/ligand system.
Protodeboronation (loss of the boronic acid group)Use a less protic solvent system or a milder base.
Decomposition of starting material or productReduce the reaction temperature or time. Ensure the pH of the reaction mixture is not too high.
Difficulty in Purification Residual palladium catalystUse a palladium scavenger resin or perform an activated carbon treatment.
Boronic acid impuritiesWash the organic layer with a dilute aqueous base to remove unreacted boronic acid.
Palladium Catalytic Cycle Visualization

The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[2][9][10][11][12]

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R'-M PdII_R_Rprime R-Pd(II)L_n-R' Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting Guide 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[13][14][15][16][17]

Experimental Workflow and Decision-Making

Optimizing a Buchwald-Hartwig amination involves careful selection of the catalyst, ligand, base, and solvent. The following diagram illustrates a typical decision-making workflow for troubleshooting this reaction.

G Start Low Yield in Buchwald-Hartwig Amination Check_Inert Verify Inert Atmosphere (Degas Solvents/Reagents) Start->Check_Inert Check_Catalyst Evaluate Catalyst/Ligand System Check_Inert->Check_Catalyst If still low yield Check_Base Screen Different Bases Check_Catalyst->Check_Base If still low yield Check_Solvent Optimize Solvent Check_Base->Check_Solvent If still low yield Check_Temp Adjust Temperature Check_Solvent->Check_Temp If still low yield Success Improved Yield Check_Temp->Success Optimization complete

Caption: Decision-making workflow for troubleshooting Buchwald-Hartwig amination.

Troubleshooting Table: Buchwald-Hartwig Amination
Problem Potential Cause Recommended Solution
No or Low Conversion Inappropriate ligandThe choice of ligand is critical and depends on the substrates. For electron-rich aryl halides, more electron-rich and bulky phosphine ligands are often required. Screen a panel of common Buchwald-Hartwig ligands (e.g., XPhos, SPhos, RuPhos).
Incorrect baseA strong, non-nucleophilic base is typically required. Common choices include NaOtBu, K₂CO₃, and Cs₂CO₃. The base strength should be matched to the pKa of the amine.
Catalyst inhibitionSome functional groups on the substrates can inhibit the catalyst. Ensure starting materials are free of impurities that could act as catalyst poisons.
Side Reactions Hydrodehalogenation (replacement of halide with H)This can occur if there is a source of protons in the reaction mixture. Ensure the use of anhydrous solvents and reagents. It can also be a result of β-hydride elimination from the amide intermediate.[13]
Aryl-aryl couplingThis can be favored at higher temperatures. Consider reducing the reaction temperature.
Amine Decomposition Reaction with baseIf the amine is sensitive to strong bases, consider using a milder base like K₃PO₄ or K₂CO₃.
Troubleshooting Guide 3: Nucleophilic Aromatic Substitution (SNAr)

While cross-coupling reactions are prevalent, classical SNAr can also be employed for the functionalization of activated 7-deazapurine systems.

Factors Influencing SNAr Reactions
  • Substrate: The reaction requires an electron-withdrawing group (EWG) ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack.

  • Leaving Group: The rate of reaction is influenced by the nature of the leaving group, with more electronegative halogens generally being better leaving groups (F > Cl > Br > I).

  • Nucleophile: A strong nucleophile is required.

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) are typically used to solvate the cation of the nucleophile, leaving the anion more reactive.[18][19][20][21] Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[18]

Troubleshooting Table: Nucleophilic Aromatic Substitution
Problem Potential Cause Recommended Solution
No or Slow Reaction Insufficiently activated substrateIf possible, introduce an additional EWG on the ring. Alternatively, consider a different synthetic route, such as a cross-coupling reaction.
Weak nucleophileUse a stronger nucleophile or increase its concentration.
Inappropriate solventSwitch to a more polar aprotic solvent like DMSO or NMP. Ensure the solvent is anhydrous.
Side Reactions Multiple substitutionsUse a stoichiometric amount of the nucleophile. Running the reaction at a lower temperature can also improve selectivity.
DecompositionThe reaction conditions (high temperature, strong base) may be too harsh. Consider milder conditions or a different synthetic strategy.

Section 3: Analytical Characterization

Proper characterization of intermediates and final products is essential for successful synthesis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. The chemical shifts of protons on the 7-deazapurine core are characteristic and can be used to confirm successful functionalization.[22][23]

  • Mass Spectrometry (MS): ESI-MS is commonly used to determine the molecular weight of the synthesized compounds.[22]

  • High-Performance Liquid Chromatography (HPLC): HPLC is invaluable for assessing the purity of the compounds and for monitoring reaction progress.[24][25]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups.[23]

By systematically addressing these common challenges and employing rigorous analytical techniques, researchers can significantly improve the efficiency and success rate of their 7-deazapurine derivative syntheses.

References

Technical Support Center: Purification of 6-Hydroxy-2-methoxy-7-deazapurine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Hydroxy-2-methoxy-7-deazapurine (CAS 90057-07-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this pyrrolo[2,3-d]pyrimidine derivative. The insights provided herein are synthesized from established methodologies for analogous 7-deazapurine compounds and fundamental chromatography principles.

Introduction to Purification Challenges

This compound, a member of the 7-deazapurine class of nucleoside analogues, presents unique purification challenges due to its heterocyclic structure and potential for various side-products during synthesis.[1] The replacement of nitrogen at the 7-position with a carbon atom alters the electronic properties of the purine system, influencing its solubility, reactivity, and chromatographic behavior.[1] This guide will address specific issues you may encounter and provide robust, field-proven solutions.

Troubleshooting Guide

Problem 1: Low Purity After Initial Synthesis and Work-up

Question: My initial crude product of this compound shows multiple spots on TLC, and the overall purity is below 70% by HPLC. What are the likely impurities and how can I improve the initial purification?

Answer:

The presence of multiple impurities post-synthesis is a common issue arising from side reactions and unreacted starting materials. The nature of these impurities is highly dependent on the synthetic route employed. For instance, if your synthesis involves a chloropurine precursor, you may have residual chlorinated intermediates.

Common Impurities to Consider:

  • Starting Materials: Unreacted precursors are a primary source of contamination.

  • Isomers: In some synthetic pathways for deazapurines, the formation of regioisomers can occur, which may be difficult to separate.

  • Byproducts from Side Reactions: Depending on the reagents used, side reactions such as hydrolysis of the methoxy group or reactions at other positions on the purine ring can occur.

  • Degradation Products: The 7-deazapurine core can be susceptible to degradation under harsh acidic or basic conditions used during synthesis or work-up.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Ensure the reaction goes to completion by monitoring with TLC or LC-MS.

    • Control the reaction temperature and stoichiometry of reagents to minimize side product formation.

  • Initial Purification Strategy - Crystallization:

    • Given that this compound is soluble in methanol, a carefully controlled crystallization can be an effective first step to significantly enhance purity.[2]

    • Protocol:

      • Dissolve the crude product in a minimal amount of hot methanol.

      • Slowly cool the solution to room temperature, then further cool in an ice bath or refrigerator.

      • Collect the precipitated crystals by filtration.

      • Wash the crystals with a small amount of cold methanol to remove soluble impurities.

      • Dry the crystals under vacuum.

  • Liquid-Liquid Extraction:

    • Before crystallization or chromatography, a liquid-liquid extraction can remove highly polar or non-polar impurities. The choice of solvents will depend on the nature of the impurities identified.

Problem 2: Poor Separation and Tailing Peaks During Column Chromatography

Question: I am attempting to purify this compound using silica gel column chromatography, but I'm observing significant peak tailing and poor resolution between my product and impurities. What is causing this and what are my options?

Answer:

The issue of poor peak shape and resolution on silica gel is a known challenge for certain deazapurine derivatives.[3] The lone pair of electrons on the nitrogen atoms of the purine ring can interact strongly with the acidic silanol groups on the silica surface, leading to tailing.

Causality and Solutions:

  • Strong Analyte-Stationary Phase Interaction: The basic nature of the deazapurine core leads to strong adsorption onto the acidic silica surface.

  • Troubleshooting Silica Gel Chromatography:

    • Mobile Phase Modification:

      • Addition of a Basic Modifier: Incorporating a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in your mobile phase can neutralize the acidic silanol groups, leading to more symmetrical peaks.

      • Use of Polar Aprotic Solvents: Solvents like ethyl acetate and dichloromethane are common, but exploring gradients with more polar solvents like methanol or isopropanol can improve elution.

    • Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider alternative chromatography techniques.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for polar compounds like nucleoside analogues. Studies on similar deazapurine ribonucleosides have shown that cyclofructan-based stationary phases can provide excellent peak shapes.[3]

      • Reversed-Phase Chromatography (RP-HPLC): For high-purity requirements, preparative RP-HPLC using a C18 column is a powerful technique. A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.

Workflow for Method Development:

Caption: A general workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

A1: Based on available data, this compound is soluble in methanol.[2] Its solubility in other common laboratory solvents such as water, dichloromethane, ethyl acetate, and acetonitrile should be experimentally determined, as this information is crucial for selecting appropriate solvent systems for extraction, crystallization, and chromatography.

PropertyValueSource
Molecular Weight 165.15 g/mol [2][4]
Melting Point 235-237 °C[2]
Solubility Methanol[2]
Molecular Formula C₇H₇N₃O₂[2][4]

Q2: Are there any specific safety precautions I should take when handling this compound?

A2: As with any research chemical where toxicological properties are not fully characterized, it is essential to handle this compound with appropriate care. Always work in a well-ventilated fume hood, wear personal protective equipment (PPE) including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Q3: Can I use normal-phase HPLC for the purification of this compound?

A3: While possible, normal-phase HPLC on bare silica columns may present the same challenges of peak tailing as flash chromatography.[3] If you opt for normal-phase HPLC, consider using an amino or cyano-bonded phase, which can offer different selectivity and improved peak shape compared to silica. However, for many deazapurine analogues, reversed-phase or HILIC methods are often more successful.[3][5]

Q4: My purified product appears to be degrading over time. How should I store it?

A4: The stability of 7-deazapurine derivatives can vary. To ensure long-term stability, it is recommended to store the purified, dry solid at low temperatures (-20°C or -80°C) under an inert atmosphere (argon or nitrogen) and protected from light. For solutions, preparing fresh batches for experiments is ideal. If storing solutions, use a suitable solvent, degas it, and store at low temperatures.

Experimental Protocol: Preparative RP-HPLC

This protocol provides a starting point for developing a preparative reversed-phase HPLC method for the final polishing of this compound.

  • Column: C18 semi-preparative column (e.g., 10 µm particle size, 250 x 21.2 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • Start with a shallow gradient, for example, 5-50% B over 30 minutes. The optimal gradient should be developed based on analytical HPLC runs.

  • Flow Rate: 10-20 mL/min, depending on the column dimensions.

  • Detection: UV at a wavelength determined from the UV-Vis spectrum of the compound (typically around 260 nm for purine analogues).

  • Sample Preparation: Dissolve the partially purified product in a minimal amount of the initial mobile phase composition or a compatible solvent like methanol. Filter the sample through a 0.45 µm syringe filter before injection.

  • Fraction Collection: Collect fractions based on the elution of the main peak.

  • Post-Purification: Analyze the collected fractions for purity by analytical HPLC. Pool the pure fractions and remove the solvent under reduced pressure.

Purification Logic Diagram:

G cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Secondary (High-Purity) Purification TLC TLC/Crude HPLC Analysis Impurity_Profile Identify Impurity Polarity TLC->Impurity_Profile Crystallization Crystallization (if applicable) Impurity_Profile->Crystallization Low to moderate impurities Flash_Chrom Flash Chromatography (Silica or Alumina) Impurity_Profile->Flash_Chrom Complex mixture Prep_HPLC Preparative HPLC (RP-C18 or HILIC) Crystallization->Prep_HPLC Purity < 98% Flash_Chrom->Prep_HPLC Co-eluting impurities Fraction_Analysis Purity Analysis of Fractions Prep_HPLC->Fraction_Analysis Final_Product Final Product (>98%) Fraction_Analysis->Final_Product Pool pure fractions

Caption: Decision tree for selecting a purification strategy.

References

Technical Support Center: Synthesis of 6-Hydroxy-2-methoxy-7-deazapurine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 6-Hydroxy-2-methoxy-7-deazapurine (2-methoxy-7-deazahypoxanthine). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. As a key intermediate in the development of novel therapeutics, including antivirals and kinase inhibitors, achieving a high-yield, reproducible synthesis is paramount.

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field experience.

Troubleshooting Guide: Overcoming Common Synthetic Hurdles

This section addresses specific, common problems encountered during the synthesis. Each answer provides a causal explanation and actionable solutions.

Q1: My overall yield is consistently low (<30%). Where should I focus my optimization efforts?

Low overall yield in a multi-step synthesis is often due to cumulative losses. The most critical stages in a typical synthesis of the this compound scaffold are the initial cyclization to form the pyrrolo[2,3-d]pyrimidine core and the final hydrolysis step.

Primary Suspects for Yield Loss:

  • Inefficient Cyclization: The construction of the bicyclic core is frequently the lowest-yielding step. This can be due to incomplete reaction, formation of intractable polymeric side products, or harsh reaction conditions leading to decomposition. The choice of starting materials, such as a substituted pyrimidine, is crucial.[1]

  • Non-Selective Hydrolysis: The conversion of a 6-chloro intermediate to the final 6-hydroxy product is a common strategy. However, the 2-methoxy group is susceptible to cleavage under harsh acidic or basic conditions, leading to the formation of the undesired 2,6-dihydroxy-7-deazapurine.[2][3]

  • Purification Losses: The product and key intermediates may have poor solubility or be difficult to separate from closely related impurities, leading to significant material loss during chromatography or recrystallization.

Recommended Action Plan: First, analyze each step in isolation to determine its individual yield. This will pinpoint the problematic transformation. Focus your optimization on the step with the lowest yield, starting with the cyclization reaction.

G cluster_0 Diagnostic Workflow for Low Yield Start Low Overall Yield (<30%) Analyze Analyze Yield of Each Individual Step Start->Analyze Identify Identify Lowest-Yielding Step Analyze->Identify Cyclization Is it the Cyclization Step? Identify->Cyclization Yes Hydrolysis Is it the Hydrolysis Step? Identify->Hydrolysis No Opt_Cyclization Optimize Cyclization: - Reagents & Stoichiometry - Temperature & Time - Solvent System Cyclization->Opt_Cyclization Purification Is it a Purification Step? Hydrolysis->Purification No Opt_Hydrolysis Optimize Hydrolysis: - Milder Base/Acid - Controlled Temperature - Shorter Reaction Time Hydrolysis->Opt_Hydrolysis Yes Opt_Purification Optimize Purification: - Alternative Solvent System - Different Chromatography Media - pH Adjustment for Precipitation Purification->Opt_Purification End Yield Improved Opt_Cyclization->End Opt_Hydrolysis->End Opt_Purification->End

Caption: Troubleshooting Decision Tree for Low Yield Analysis.

Q2: I'm observing significant demethylation of the 2-methoxy group during the hydrolysis of the 6-chloro intermediate. How can this be prevented?

This is a classic selectivity problem. The C2-methoxy group on the pyrimidine ring can be labile, especially under conditions that are harsh enough to hydrolyze the C6-chloro group.

Causality: Standard hydrolysis conditions, such as refluxing in strong aqueous HCl or NaOH, provide sufficient energy and nucleophilic/electrophilic activation to cleave the methyl ether. The mechanism of acid-catalyzed cleavage involves protonation of the ether oxygen, followed by nucleophilic attack by water or a counter-ion.

Solutions:

  • Milder Reaction Conditions: Avoid high temperatures and strong acids/bases. The goal is to find a kinetic window where the hydrolysis of the 6-chloro group is reasonably fast, while the cleavage of the 2-methoxy group is slow.

  • Alternative Reagents: Consider using milder nucleophilic systems that are selective for aryl chlorides over aryl methyl ethers. For example, using sodium or potassium acetate in a polar aprotic solvent followed by mild basic hydrolysis of the resulting acetate ester can sometimes provide the desired product with minimal demethylation.

  • Controlled Hydrolysis: Using a weaker base like sodium carbonate or potassium carbonate in an aqueous/organic solvent mixture at a carefully controlled temperature (e.g., 50-70 °C) can be effective.

Reagent/ConditionTemperatureTypical IssuesRecommendation
6M HClRefluxSevere Demethylation Avoid for this substrate.
4M NaOHRefluxHigh Demethylation , potential ring openingAvoid for this substrate.
1M Na₂CO₃ (aq)60-80 °CSlow reaction rateRecommended starting point. Monitor carefully by TLC/LC-MS.
NaOAc in DMF, then mild base100-120 °CTwo steps requiredGood alternative if direct hydrolysis fails.
Q3: My final product is difficult to purify. What are the likely impurities and what are effective purification strategies?

Purification is often challenging due to the formation of structurally similar byproducts. The polar nature of the hydroxy and pyrimidine nitrogen groups can lead to tailing on silica gel.

Common Impurities & Their Origin:

ImpurityPotential OriginSuggested Analytical Detection
2,6-Dihydroxy-7-deazapurineDemethylation of the 2-methoxy group during hydrolysis.LC-MS (M-14 Da), ¹H NMR (loss of methoxy signal).
Starting 6-Chloro-2-methoxy-7-deazapurineIncomplete hydrolysis reaction.LC-MS, TLC (less polar spot).
Ring-opened byproductsHarsh basic conditions during hydrolysis.MS (unexpected molecular weights).
Positional IsomersIf the cyclization step is not regioselective.2D NMR (HMBC, NOESY) is required for confirmation.

Purification Protocol: A Self-Validating System

This protocol uses pH modulation to aid in purification, which also serves to validate the identity of the product based on its amphoteric nature.

  • Initial Workup: After the reaction is complete, neutralize the mixture carefully. Extract the aqueous phase with a polar organic solvent like ethyl acetate or a mixture of chloroform/isopropanol to remove non-polar impurities.

  • Acidic Wash (Impurity Removal): Dilute the organic extract and wash with a dilute, weak acid solution (e.g., 1% acetic acid). The desired product, being weakly basic, should remain in the organic phase, while more basic impurities may be removed.

  • Crude Product Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude solid.

  • Recrystallization/Precipitation: The product is often a crystalline solid. Attempt recrystallization from polar solvents like methanol, ethanol, or water/ethanol mixtures. If an impurity co-crystallizes, try precipitation:

    • Dissolve the crude material in a dilute basic solution (e.g., 0.1 M NaOH). The 6-hydroxy group is acidic and will form a soluble sodium salt.

    • Filter the solution to remove any insoluble, non-acidic impurities.

    • Carefully re-acidify the filtrate with a weak acid (e.g., acetic acid) to the isoelectric point (typically pH 5-7). The pure product should precipitate out.

  • Final Polish: If necessary, a final purification can be achieved using reversed-phase (C18) column chromatography with a water/acetonitrile or water/methanol gradient containing a small amount of buffer like ammonium acetate.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to construct the this compound core?

The most common and generally reliable approach involves building the pyrrole ring onto a pre-functionalized pyrimidine precursor. This strategy offers better control over the substitution pattern on the pyrimidine ring.

G cluster_1 Common Synthetic Route A Start: 2-Methoxy-4,6-dichloropyrimidine B Step 1: Introduction of Amino Group (e.g., with Aminoacetaldehyde dimethyl acetal) A->B S_NAr C Step 2: Acid-Catalyzed Cyclization B->C Pictet-Spengler type D Intermediate: 6-Chloro-2-methoxy-7-deazapurine C->D E Step 3: Selective Hydrolysis D->E S_NAr F Final Product: This compound E->F

Caption: A Generalized High-Yield Synthetic Pathway.

This route begins with a commercially available or easily synthesized substituted pyrimidine. The key is the acid-catalyzed cyclization of the intermediate formed after nucleophilic substitution. This approach avoids potential regioselectivity issues that can arise when constructing the pyrimidine ring onto a pyrrole.

Q2: How critical is the purity of the starting 4-amino-5-cyanopyrrole derivative if using an alternative route?

Extremely critical. If you are pursuing a route that involves cyclizing a 4-amino-5-cyanopyrrole with a C1 synthon (like triethyl orthoformate or formamide) to build the pyrimidine ring, the purity of the starting pyrrole is paramount.

Why it matters: Impurities from the synthesis of the pyrrole (e.g., partially reacted precursors, Thorpe-Ziegler cyclization byproducts) can undergo similar cyclization reactions, leading to a complex mixture of fused heterocyclic systems that are exceptionally difficult to separate from the desired product.[4][5] A purity of >98% for the starting pyrrole is highly recommended.

Q3: What analytical techniques are essential for in-process control and final product validation?

A multi-pronged analytical approach is non-negotiable for ensuring the quality and identity of your material.

  • Thin-Layer Chromatography (TLC): Indispensable for rapid, real-time reaction monitoring. Use a combination of polar and non-polar solvent systems to achieve good separation. Visualizing with UV light (254 nm) is standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The workhorse for reaction monitoring. It confirms the consumption of starting materials and the formation of the product by checking for the correct molecular weight. It is also the best tool for detecting low-level impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Essential for confirming the structure. Look for the characteristic singlet for the methoxy group (~3.9-4.1 ppm), and the distinct aromatic protons on the pyrrolo[2,3-d]pyrimidine core.

    • ¹³C NMR: Confirms the number of unique carbons and their chemical environment.

    • 2D NMR (HMBC, HSQC): Crucial for unambiguous assignment of all protons and carbons, and for confirming regiochemistry if there is any doubt.

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, which is used to confirm the elemental composition (e.g., C₇H₇N₃O₂).[6]

References

Technical Support Center: Navigating Solubility Challenges with 6-Hydroxy-2-methoxy-7-deazapurine in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility issues encountered with 6-Hydroxy-2-methoxy-7-deazapurine. Drawing upon established principles for handling poorly soluble purine analogs and deazapurine derivatives, this guide offers a structured, question-and-answer-based approach to systematically address and overcome common challenges in various experimental assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having difficulty dissolving this compound. What are the recommended starting solvents?

A1: this compound, like many heterocyclic compounds rich in nitrogen, can exhibit limited aqueous solubility. The initial choice of solvent is critical for preparing a concentrated stock solution.

  • Primary Recommendation: The most common and effective solvent for initial solubilization of compounds with similar structures is Dimethyl Sulfoxide (DMSO) . It is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic molecules.

  • Alternative Organic Solvents: While less common for cell-based assays due to potential toxicity, methanol has been noted as a solvent for this compound. For non-cell-based assays, other organic solvents such as ethanol could be explored. However, their efficacy for creating a high-concentration stock solution may be lower than DMSO.

  • Aqueous Buffers: Direct dissolution in aqueous buffers like Phosphate-Buffered Saline (PBS) or cell culture media is generally not recommended for creating a primary stock solution due to the high probability of insolubility.

Initial Protocol for Stock Solution Preparation (10 mM in DMSO):

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution vigorously for 1-2 minutes.

  • Gently warm the solution at 37°C for 5-10 minutes to aid dissolution, followed by another round of vortexing.

  • Visually inspect the solution against a light source to ensure complete dissolution and the absence of any particulate matter.

Q2: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous assay buffer or cell culture medium. What is happening and how can I prevent this?

A2: This phenomenon, often termed "solvent shock," is a frequent issue with compounds that are poorly soluble in water. When the high-concentration DMSO stock is rapidly diluted into an aqueous environment, the compound can no longer be effectively solvated by the now predominantly aqueous medium and subsequently precipitates out of solution.

Here are several strategies to mitigate this issue:

  • Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. This can involve creating an intermediate dilution in a mix of DMSO and your aqueous buffer before the final dilution.

  • Dropwise Addition with Agitation: Add the DMSO stock solution dropwise to the pre-warmed (37°C) aqueous buffer while vortexing or swirling the buffer. This ensures rapid and even dispersion of the compound, preventing localized high concentrations that can initiate precipitation.

  • Control Final DMSO Concentration: While DMSO is an excellent solvent for the stock solution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. Aim to keep the final DMSO concentration in your assay medium below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity.

  • Presence of Proteins: If your assay medium contains serum (e.g., Fetal Bovine Serum - FBS), the proteins within the serum can help to stabilize the compound and prevent precipitation. If you are working with a serum-free medium, consider if the addition of a carrier protein like Bovine Serum Albumin (BSA) is permissible for your experiment.

Workflow for Diluting DMSO Stock into Aqueous Buffer:

G start 10 mM Stock in 100% DMSO step1 Pre-warm aqueous buffer to 37°C start->step1 Prepare buffer step2 Vortex aqueous buffer step1->step2 Start mixing step3 Add stock solution dropwise to buffer step2->step3 Slow addition step4 Continue vortexing for 30-60 seconds step3->step4 end_node Visually inspect for clarity step4->end_node Final check

Caption: Workflow for optimal dilution of DMSO stock.

Q3: I suspect the pH of my buffer is affecting the solubility of this compound. How does pH influence solubility and how can I optimize it?

A3: The solubility of ionizable compounds, including many purine and deazapurine analogs, can be significantly dependent on the pH of the solution. The molecular structure of this compound contains functional groups that can be protonated or deprotonated depending on the pH, which in turn affects the molecule's overall charge and its interaction with water molecules.

  • Systematic pH Screening: To determine the optimal pH for your assay, it is advisable to perform a small-scale solubility test across a range of pH values that are compatible with your experimental system.

Protocol for pH-Dependent Solubility Testing:

  • Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • To a fixed amount of this compound powder in separate tubes, add a standard volume of each buffer.

  • Agitate the tubes at a constant temperature for a set period (e.g., 1-2 hours) to reach equilibrium.

  • Centrifuge the tubes to pellet any undissolved compound.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • The pH that yields the highest dissolved concentration is the optimal pH for solubility.

Decision Tree for Addressing Precipitation:

G start Precipitation Observed in Assay q1 Is final DMSO concentration >0.5%? start->q1 a1_yes Reduce DMSO concentration q1->a1_yes Yes q2 Was stock added dropwise to warmed, vortexing buffer? q1->q2 No a1_yes->q2 a2_no Optimize dilution technique q2->a2_no No q3 Is the final compound concentration high? q2->q3 Yes a2_no->q3 a3_yes Lower final concentration q3->a3_yes Yes q4 Have you considered pH effects? q3->q4 No a3_yes->q4 a4_no Perform pH solubility screen q4->a4_no No end_node Solution Clear q4->end_node Yes a4_no->end_node

Caption: Troubleshooting decision tree for precipitation issues.

Q4: Are there other formulation strategies I can use if basic solubilization techniques fail?

A4: Yes, if standard methods are insufficient, more advanced formulation strategies can be employed, although these require careful consideration of their potential impact on the assay.

  • Co-solvents: The addition of a small percentage of a water-miscible organic co-solvent to the aqueous buffer can increase the solubility of hydrophobic compounds.[3] Common co-solvents include polyethylene glycol (PEG), propylene glycol (PG), and ethanol. The type and concentration of the co-solvent must be tested for compatibility with your assay, as they can sometimes interfere with biological processes.

  • Excipients: Certain excipients can be used to enhance apparent solubility.

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Poloxamer 188 can form micelles that encapsulate the compound, increasing its solubility.

  • Particle Size Reduction: For preparing suspensions, reducing the particle size of the solid compound through techniques like micronization can increase the surface area and improve the dissolution rate.[3] This is more relevant for in vivo studies but can be a consideration for certain in vitro assays.

Table 1: Summary of Solubilization Strategies

StrategyPrincipleAdvantagesConsiderations
DMSO Stock High-concentration stock in a strong organic solvent.Widely applicable, high starting concentration.Potential for precipitation on dilution ("solvent shock"), cytotoxicity at high final concentrations.
pH Adjustment Ionization of the compound to a more soluble form.Can significantly increase aqueous solubility.The optimal pH may not be compatible with the assay system; requires knowledge of the compound's pKa.
Co-solvents Reducing the polarity of the aqueous medium.Can be effective for moderately hydrophobic compounds.Co-solvents can have their own biological effects and may interfere with the assay.
Excipients (e.g., Cyclodextrins, Surfactants) Encapsulation of the hydrophobic molecule.Can substantially increase apparent solubility.Excipients may have their own biological activities and can interfere with compound-target interactions.

References

Technical Support Center: Interpreting Mass Spectrometry Fragmentation of 7-Deazapurines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the mass spectrometric analysis of 7-deazapurines (pyrrolo[2,3-d]pyrimidines). This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize mass spectrometry to characterize this important class of molecules. 7-deazapurine nucleosides, where the N7 atom of the purine ring is replaced by a carbon, are a critical scaffold in medicinal chemistry, leading to potent anticancer and antiviral agents.[1][2] Mass spectrometry is an indispensable tool for their structural confirmation and quantification.[3][4]

However, interpreting their fragmentation spectra can be challenging. This guide provides practical, field-proven insights in a question-and-answer format to help you troubleshoot common issues and accurately interpret your data.

Troubleshooting Guide

This section addresses specific experimental problems you may encounter. Each issue is presented with probable causes and actionable solutions.

Q1: My molecular ion peak [M+H]⁺ is weak, inconsistent, or completely absent. What is happening?

Probable Cause: This is a frequent issue often caused by high in-source fragmentation, poor ionization efficiency, or inherent instability of the analyte.[5][6] When excessive energy is applied in the ion source, the molecular ion fragments before it can be isolated and analyzed by the mass analyzer.

Solution: The goal is to "soften" the ionization process to preserve the molecular ion.

  • Reduce In-Source Energy: Methodically lower the fragmentor or cone voltage. These parameters control the energy ions experience as they move from the atmospheric pressure region into the vacuum of the mass spectrometer. A lower voltage reduces the kinetic energy of the ions, minimizing premature fragmentation.[5]

  • Optimize Source Temperature: High temperatures can cause thermal degradation. Gradually decrease the drying gas or source temperature to find a balance between efficient desolvation and analyte stability.

  • Adjust ESI Solvent Conditions: Ensure your mobile phase promotes stable ion formation. For positive mode, the presence of a proton source like 0.1% formic acid is standard. If the signal is still poor, check the sample concentration; overly concentrated samples can lead to ion suppression.[5][7]

  • Check Instrument Calibration: Ensure your mass spectrometer is properly tuned and calibrated. Instrument drift can affect sensitivity and performance.[5]

Q2: I'm seeing unexpected peaks, particularly at [M+23]⁺, [M+39]⁺, or [M+45]⁻. What are these?

Probable Cause: These are common adduct ions formed in the electrospray process, where the analyte molecule associates with ions present in the sample matrix or mobile phase.[8][9]

  • [M+23]⁺: Sodium adduct ([M+Na]⁺)

  • [M+39]⁺: Potassium adduct ([M+K]⁺)

  • [M+45]⁻ (in negative mode): Formate adduct ([M+HCOO]⁻), if formic acid is in the mobile phase.[7]

Solution: While sometimes unavoidable, adducts can be minimized.

  • Improve Sample Purity: Use high-purity solvents and reagents (LC-MS grade). If your sample was purified from a reaction containing sodium or potassium salts, ensure it is thoroughly desalted, for example, through HPLC purification or solid-phase extraction (SPE).

  • Minimize Glassware Contamination: Avoid using glassware that has been washed with strong detergents containing sodium salts.

  • Modify Mobile Phase: If adducts dominate the spectrum and suppress your [M+H]⁺ signal, consider adding a small amount of a volatile salt with a higher proton affinity, like ammonium formate, to outcompete the sodium/potassium ions.

Q3: My MS/MS spectrum is a forest of peaks. How do I get a cleaner, more interpretable spectrum?

Probable Cause: The collision energy used for Collision-Induced Dissociation (CID) is too high.[6][10] Excessive energy causes the primary fragment ions to break down further into smaller, less informative pieces, complicating the spectrum.

Solution:

  • Perform a Collision Energy Optimization: This is a critical step for any new compound. Analyze your target molecule by ramping the collision energy (e.g., from 5 eV to 40 eV) and observe the fragmentation pattern.

    • At low energies, you will see mostly the precursor ion.

    • As energy increases, you'll see the primary, structurally significant fragments appear (like the [BH₂]⁺ ion).

    • At very high energies, these primary fragments will disappear, replaced by numerous small fragments.

  • Select the Optimal Energy: Choose a collision energy that provides a good balance—maximizing the intensity of the key fragment ions while minimizing the "noise" from excessive secondary fragmentation. This is often the energy just past the peak abundance of the primary fragment.

Q4: I have two positional isomers, but their MS/MS spectra are nearly identical. How can I distinguish them?

Probable Cause: Mass spectrometry fragments molecules based on the weakest bonds and most stable resulting ions. If the isomeric difference is on a stable part of the molecule that doesn't readily fragment, the resulting CID spectra can be identical.[11] The primary fragmentation for nucleosides—cleavage of the glycosidic bond—destroys the link between the two regions where the isomeric difference might lie (sugar vs. base).

Solution: When MS/MS fails to differentiate, chromatography is the answer.

  • Optimize Chromatographic Separation: The goal is to resolve the isomers based on their slightly different physicochemical properties before they enter the mass spectrometer.

    • Extend the Gradient: Use a longer, shallower gradient to improve the chance of separation.

    • Try a Different Column Chemistry: If a standard C18 column doesn't work, consider a phenyl-hexyl column (for aromatic interactions) or a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which can be very effective for polar molecules like nucleosides.[8]

  • Consider High-Resolution MS: While it may not change the fragmentation pattern, high-resolution mass spectrometry can confirm that the two chromatographic peaks have the exact same elemental composition, strengthening the case that they are indeed isomers.[11]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental fragmentation pathway for 7-deazapurine nucleosides in positive-ion ESI-MS/MS?

The most common and energetically favorable fragmentation pathway for 7-deazapurine nucleosides, like other purine and pyrimidine nucleosides, is the cleavage of the N-glycosidic bond .[12][13][14] This occurs because the heterocyclic 7-deazapurine base has a high proton affinity, meaning it readily accepts and localizes the positive charge.[12] This charge-site initiated cleavage results in two main pieces:

  • A protonated 7-deazapurine base ([BH₂]⁺) , which is observed in the mass spectrum.

  • A neutral sugar moiety , which is not detected.[15][16]

This fragmentation is so dominant that the [BH₂]⁺ ion is often the base peak in the MS/MS spectrum.[17]

cluster_precursor Precursor Ion [M+H]⁺ cluster_products Fragment Ions precursor 7-Deazapurine Nucleoside base Protonated Base [BH₂]⁺ (Detected) precursor->base Glycosidic Bond Cleavage (CID) sugar Neutral Sugar (Not Detected) precursor->sugar Neutral Loss

Caption: Primary fragmentation of a 7-deazapurine nucleoside via CID.

Q2: How does the fragmentation of the 7-deazapurine base itself proceed?

Once the protonated base [BH₂]⁺ is formed, it can be further fragmented by increasing the collision energy. The fragmentation of the pyrrolo[2,3-d]pyrimidine core follows pathways common to heteroaromatic rings. The most typical neutral losses are:

  • Loss of Ammonia (NH₃): From an exocyclic amine group or ring nitrogens.

  • Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of nitrogen-containing heterocyclic rings.[12]

These sequential losses provide additional confirmation of the base structure.

protonated_base Protonated Base [BH₂]⁺ fragment1 [BH₂ - NH₃]⁺ protonated_base->fragment1 - NH₃ fragment2 [BH₂ - HCN]⁺ protonated_base->fragment2 - HCN fragment3 Other Fragments fragment1->fragment3 fragment2->fragment3

Caption: Common fragmentation pathways of the protonated 7-deazapurine base.

Q3: What are the most common fragments and neutral losses I should look for?

When analyzing a 7-deazapurine nucleoside, having a list of expected fragments is invaluable. The table below summarizes key fragments for a generic 7-deazapurine riboside.

Fragment Ion / Neutral Loss Description Significance
[M+H]⁺ Protonated Molecular IonConfirms the molecular weight of the intact molecule.
[BH₂]⁺ Protonated 7-Deazapurine BaseThe most common fragment; confirms the mass of the base.[12][13]
[M+H - 132]⁺ Loss of a neutral ribose sugarIndicates a ribose-containing nucleoside.
[M+H - 116]⁺ Loss of a neutral deoxyribose sugarIndicates a deoxyribose-containing nucleoside.
[BH₂ - 17]⁺ Loss of NH₃ from the baseSuggests the presence of an amino group.[12]
[BH₂ - 27]⁺ Loss of HCN from the baseCharacteristic of the heterocyclic ring structure.[12]
Q4: Can I use negative ion mode for analyzing 7-deazapurines?

Yes, negative ion mode can provide complementary structural information. In this mode, the molecule is deprotonated to form an [M-H]⁻ ion. Fragmentation of the [M-H]⁻ ion can proceed differently. While glycosidic bond cleavage still occurs, it can sometimes result in the charge being retained on the sugar moiety, which is less common in positive mode.[13][18] This can be useful for studying modifications on the sugar. Additionally, fragmentation of the deprotonated base [B-H]⁻ may reveal different pathways than the protonated version.

Experimental Protocols & Workflows

Protocol: Basic MS/MS Method Optimization for a Novel 7-Deazapurine Analog
  • Sample Preparation: Prepare a ~1 µg/mL solution of your compound in a typical LC mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).

  • Initial Full Scan (MS1): Infuse the sample directly into the mass spectrometer. Acquire a full scan spectrum to identify the protonated molecular ion [M+H]⁺ and check for common adducts ([M+Na]⁺, etc.).

  • Precursor Ion Selection: Set the mass spectrometer to isolate the m/z of your [M+H]⁺ ion.

  • Collision Energy Ramp: Program a product ion scan experiment where the collision energy is ramped in steps. For example:

    • Acquire scans at collision energies of 5, 10, 15, 20, 25, 30, 35, and 40 eV.

  • Data Analysis:

    • Extract the MS/MS spectra for each collision energy.

    • Identify the m/z of the key fragments (especially the [BH₂]⁺ ion).

    • Plot the intensity of the precursor ion and key fragment ions as a function of collision energy.

  • Optimal Energy Selection: Choose the collision energy that produces the highest intensity for your most informative fragment ions. This energy will be used for future quantitative (MRM) or qualitative analyses.

Workflow: Troubleshooting Unexpected Peaks

decision decision result result start Unexpected Peak Observed check_mz Calculate Mass Difference from Expected [M+H]⁺ start->check_mz is_adduct Difference = +22, +38, etc.? (Na⁺-H⁺, K⁺-H⁺) check_mz->is_adduct is_isotope Difference = +1 or +2 with low intensity? is_adduct->is_isotope No adduct_res Probable Salt Adduct. Improve sample cleanup. is_adduct->adduct_res Yes is_contaminant Is the peak present in a blank injection? is_isotope->is_contaminant No isotope_res Likely ¹³C Isotope. This is normal. is_isotope->isotope_res Yes is_fragment Does the peak appear only at high fragmentor voltage? is_contaminant->is_fragment No contaminant_res Contaminant from solvent or system. Clean system. is_contaminant->contaminant_res Yes fragment_res In-Source Fragment. Lower fragmentor voltage. is_fragment->fragment_res Yes unknown_res Unknown Impurity. Investigate sample purity. is_fragment->unknown_res No

Caption: A logical workflow for identifying the source of unexpected peaks.

References

Technical Support Center: Scaling Up the Synthesis of 6-Hydroxy-2-methoxy-7-deazapurine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Hydroxy-2-methoxy-7-deazapurine (CAS 90057-07-1)[1]. This guide is designed for researchers, chemists, and process development professionals engaged in scaling up the production of this important 7-deazapurine scaffold. The pyrrolo[2,3-d]pyrimidine (7-deazapurine) core is a privileged structure in medicinal chemistry, serving as a key building block for potent therapeutic agents[2][3][4].

Scaling a synthetic route from the bench to pilot or manufacturing scale introduces significant challenges, including maintaining yield and purity, managing thermal safety, and adapting purification methods. This document provides a comprehensive, question-and-answer-based guide to navigate the common pitfalls encountered during the scale-up of this compound synthesis. We will address specific technical issues with a focus on the underlying chemical principles to empower you to make informed, data-driven decisions.

Part 1: Proposed Synthetic Pathway for Scale-Up

The synthesis of this compound can be efficiently approached from a commercially available starting material, 2-Amino-6-chloro-7H-pyrrolo[2,3-d]pyrimidine[5]. The proposed two-step pathway is designed for scalability, avoiding complex chromatographic purifications where possible.

Experimental Workflow Diagram

G SM 2-Amino-6-chloro-7H-pyrrolo[2,3-d]pyrimidine INT 2-Methoxy-6-chloro-7H-pyrrolo[2,3-d]pyrimidine SM->INT Step 1: Diazotization & Methoxylation Reagents: NaNO2, H2SO4, Methanol FP This compound (Final Product) INT->FP Step 2: Hydrolysis Reagents: NaOH(aq), Heat

References

Validation & Comparative

A Comparative Guide to the Biological Validation of 6-Hydroxy-2-methoxy-7-deazapurine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the biological activity of 6-Hydroxy-2-methoxy-7-deazapurine, a novel pyrrolo[2,3-d]pyrimidine derivative. Given the limited direct literature on this specific compound, we establish a robust validation strategy by drawing comparisons with well-characterized 7-deazapurine analogs known for their potent biological effects, such as kinase inhibition and antiviral activity.[1][2][3] This document is intended for researchers in drug discovery and chemical biology, offering detailed experimental protocols and the scientific rationale behind them.

The 7-deazapurine scaffold is a privileged structure in medicinal chemistry, serving as a purine isostere in numerous clinically relevant molecules. By replacing the N7 atom of a purine with a carbon, these analogs exhibit altered electronic properties and offer a vector for additional chemical modification, often leading to enhanced enzyme binding or improved pharmacokinetic properties.[2][3] Prominent examples include the kinase inhibitor Ribociclib and the antiviral nucleoside Tubercidin.[4][5]

This guide will focus on a hypothesized primary mechanism of action for this compound: protein kinase inhibition . This hypothesis is based on extensive research demonstrating that substitutions at the 2- and 6-positions of the 7-deazapurine core are critical for kinase inhibitory activity.[1][6][7][8] We will compare its potential activity profile against two well-studied 7-deazapurine nucleoside analogs: Tubercidin and Sangivamycin .

  • Tubercidin (7-deazaadenosine) : A potent adenosine analog with broad-spectrum antiviral and anticancer activities.[4][9] Its mechanisms include interference with nucleic acid synthesis, inhibition of S-adenosylhomocysteine hydrolase (SAHH), and disruption of various signaling pathways.[4]

  • Sangivamycin : A structural analog of adenosine that exhibits potent inhibition of protein kinase C (PKC) and has demonstrated anticancer and antiviral properties, including efficacy against SARS-CoV-2.[10][11][12][13]

Part 1: Hypothesized Mechanism of Action - Kinase Inhibition

Purine analogs are classic ATP-competitive kinase inhibitors.[14] The 7-deazapurine core mimics the adenine base of ATP, allowing it to bind in the highly conserved ATP-binding pocket of protein kinases. Specificity and potency are achieved through modifications on the core structure that exploit unique features of a target kinase's binding site.[15] We hypothesize that this compound will function as a Type I kinase inhibitor, binding to the active conformation of the kinase.[16]

A common signaling pathway dysregulated in many cancers and other diseases is the MAPK/ERK pathway. We will use this pathway as a model to illustrate the potential effects of our test compound.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival TF->Proliferation Regulates Inhibitor 6-Hydroxy-2-methoxy -7-deazapurine (Hypothesized Target) Inhibitor->RAF Inhibits

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.

Part 2: Experimental Validation Workflow

A multi-phase approach is essential for robustly validating the biological activity of a novel compound. This workflow progresses from broad, high-throughput biochemical screens to more focused cell-based assays that confirm the mechanism of action.

Validation_Workflow start Start: Novel Compound (this compound) phase1 Phase 1: In Vitro Biochemical Screening (Kinase Panel) start->phase1 Broad Activity Profile phase2 Phase 2: Cell-Based Viability Assays (MTT Assay) phase1->phase2 Identify Potent Hits Select Cell Lines phase3 Phase 3: Target Engagement & MoA (Western Blot for p-ERK) phase2->phase3 Confirm Cellular Activity Determine Cytotoxicity data Data Analysis & Comparison (IC50 / EC50 Determination) phase3->data Confirm Mechanism of Action end Conclusion: Validated Biological Activity Profile data->end

Caption: Step-wise workflow for validating biological activity.

Phase 1: In Vitro Kinase Panel Screening

Causality: The first step is to determine if the compound has kinase inhibitory activity and to identify which kinases it targets. A broad panel screen is the most efficient method to assess potency and selectivity across the human kinome.[17] This unbiased approach prevents premature focus on a single target and can reveal unexpected activities. We recommend a radioactive filter binding assay for its high sensitivity and direct measurement of substrate phosphorylation.[18]

Comparative Data: The table below presents hypothetical screening data for our test compound against a small, representative kinase panel, compared to known inhibitors. IC50 is the concentration of inhibitor required to reduce enzyme activity by 50%.[18]

Kinase TargetThis compound (IC50, nM)Sangivamycin (IC50, nM)Tubercidin (IC50, nM)
PKCα 2510[10]>10,000
CDK9 80150[19]>5,000
BRAF 150>1,000>10,000
EGFR >5,000>10,000>10,000
Adenosine Kinase >10,000>10,0005[3]

This data is illustrative. Actual results would be obtained from a screening service (e.g., Reaction Biology, Eurofins).

Phase 2: Cell-Based Viability & Cytotoxicity Assay

Causality: After identifying potential kinase targets, it's crucial to determine if the compound affects cell viability. The MTT assay is a standard, reliable colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity.[20][21][22] This step validates that the compound is cell-permeable and has a functional effect in a cellular context. The choice of cell line is critical; based on the hypothetical kinase data, a cell line known to be dependent on BRAF signaling (e.g., A375 melanoma) would be appropriate.

Experimental Protocol: MTT Assay [23]

  • Cell Seeding: Seed A375 cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound and comparator compounds (e.g., Sangivamycin) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate for 4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01M HCl solution) to each well.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[23] Read the absorbance at 570 nm with a reference wavelength of >650 nm.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the EC50 value.

Phase 3: Target Engagement and Mechanism of Action Confirmation

Causality: A decrease in cell viability supports the compound's activity but does not confirm the mechanism. To verify that the compound inhibits the intended kinase target within the cell, we must measure the phosphorylation status of a key downstream substrate.[24] Western blotting is the gold-standard technique for this purpose.[25] If our compound inhibits BRAF, we expect to see a dose-dependent decrease in the phosphorylation of MEK and its downstream target, ERK.

Experimental Protocol: Western Blot for Phospho-ERK (p-ERK)

  • Sample Preparation: Seed and treat A375 cells with the compound as in the MTT assay for a shorter duration (e.g., 2-6 hours) to capture signaling events.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. The use of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins.[24]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in 2x SDS-PAGE sample buffer. Separate the proteins by size on a polyacrylamide gel.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.[24] Note: Avoid using non-fat milk for blocking as it contains phosphoproteins that can increase background noise.[24]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use antibodies specific for phospho-ERK (p-ERK) and total ERK (t-ERK). The t-ERK serves as a loading control to ensure that changes in the p-ERK signal are due to inhibition, not differences in protein amount.[24]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an Enhanced Chemiluminescence (ECL) substrate. Image the resulting signal using a chemiluminescence detector.[25]

  • Analysis: Quantify the band intensities. A successful result will show a decrease in the p-ERK/t-ERK ratio with increasing compound concentration.

Conclusion and Future Directions

This guide outlines a logical and robust workflow for the initial biological validation of a novel 7-deazapurine analog, this compound. By progressing from broad biochemical screening to specific cell-based mechanism-of-action studies, researchers can confidently establish a biological activity profile for their compound. The comparative data against known agents like Sangivamycin and Tubercidin provides crucial context for evaluating its potency and potential.

Positive results from this workflow would justify further preclinical development, including advanced cell-based assays (e.g., apoptosis, cell cycle analysis), biophysical binding studies (e.g., SPR, ITC) to confirm direct target engagement, and eventual in vivo studies in animal models to assess efficacy and pharmacokinetics.[26]

References

A Comparative Guide to the Cytotoxicity of 7-Deazapurine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cancer therapeutics, nucleoside analogs have emerged as a cornerstone of chemotherapy. Among these, 7-deazapurine nucleosides, a class of compounds where the nitrogen at position 7 of the purine ring is replaced by a carbon, have garnered significant attention for their potent anticancer activities.[1][2] This structural modification alters the electronic properties of the purine system, providing an avenue for further chemical modifications that can enhance biological activity.[1][3] This guide provides an in-depth comparison of the cytotoxicity of prominent 7-deazapurine analogs, supported by experimental data, to aid researchers, scientists, and drug development professionals in this dynamic field.

The Promise of 7-Deazapurine Analogs

The unique structure of 7-deazapurine nucleosides allows them to mimic natural purine nucleosides, thereby interfering with essential cellular processes. Several naturally occurring 7-deazapurine nucleosides, including Tubercidin, Toyocamycin, and Sangivamycin, have demonstrated significant cytotoxic effects.[1] More recently, synthetic derivatives such as 7-hetaryl-7-deazaadenosines have shown remarkable potency and selectivity against a variety of cancer cell lines.[1][4] The mechanism of action for many of these analogs involves intracellular phosphorylation to their active triphosphate forms, which can then be incorporated into DNA and RNA, leading to DNA damage and inhibition of protein synthesis.[2][3]

Comparative Cytotoxicity: A Data-Driven Analysis

The efficacy of anticancer agents is primarily evaluated by their ability to inhibit cancer cell proliferation, commonly expressed as the half-maximal inhibitory concentration (IC50). The following data, compiled from various studies, provides a comparative overview of the cytotoxic profiles of key 7-deazapurine analogs across a range of cancer cell lines.

CompoundCell LineIC50Reference
Toyocamycin Multiple Myeloma (RPMI8226)~10 nM (at 72h)[5]
Multiple Myeloma (U266)~20 nM (at 72h)[5]
Multiple Myeloma (KMS-11)~15 nM (at 72h)[5]
Sangivamycin (Data not explicitly available in a comparable format in the provided search results)
Tubercidin (Data not explicitly available in a comparable format in the provided search results)
Compound 5 (Isatin Hybrid) Hepatocellular Carcinoma (HepG2)6.11 ± 0.4 µM[6]
Mammary Gland Cancer (MCF-7)5.93 ± 0.3 µM[6]
Breast Cancer (MDA-MB-231)2.48 ± 0.1 µM[6]
Epithelioid Cervix Carcinoma (HeLa)1.98 ± 0.1 µM[6]
7-(2-Thienyl)-7-deazaadenosine (AB61) Various Cancer Cell LinesNanomolar range[7]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.

Delving into the Mechanisms of Action

Understanding the molecular pathways perturbed by 7-deazapurine analogs is paramount for rational drug design and development.

Toyocamycin , a well-studied analog, exhibits a multifaceted mechanism of action. It is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription, with an IC50 of 79 nM.[8][9][10] By inhibiting CDK9, toyocamycin disrupts global transcription, leading to delayed anticancer effects.[8][9] Furthermore, toyocamycin has been identified as a potent inhibitor of the IRE1α-XBP1 pathway, a critical component of the endoplasmic reticulum (ER) stress response that is crucial for the survival of multiple myeloma cells.[11][12] This dual inhibition likely contributes to its potent cytotoxicity, particularly in multiple myeloma, where it induces apoptosis at nanomolar concentrations.[11][12]

Sangivamycin has also demonstrated potent antiproliferative activity against various human cancers.[13] Its mechanism involves the induction of apoptosis, and in multidrug-resistant breast cancer cells (MCF7/ADR), it activates the JNK signaling pathway in a protein kinase C delta-dependent manner.[13] Interestingly, a class of synthetic sangivamycin-like molecules (SLMs) has shown robust and selective anti-myeloma activity by potently and directly inhibiting CDK9.[14]

Tubercidin , another natural analog, has shown potent antiparasitic and antiviral properties.[15][16] While its anticancer cytotoxicity is recognized, detailed mechanistic studies comparable to toyocamycin and sangivamycin are less prevalent in the provided search results. It is known to be an adenosine analog and its nucleotide derivatives have been synthesized and studied.[17]

Synthetic Analogs are expanding the therapeutic potential of this class. For instance, 7-hetaryl-7-deazaadenosines are activated in cancer cells through phosphorylation and subsequent incorporation into both RNA and DNA, leading to inhibition of protein synthesis and DNA damage.[2][3] A novel 7-deazapurine incorporating an isatin hybrid compound (compound 5) has demonstrated potent cytotoxic effects against several cancer cell lines by inhibiting multiple protein kinases, arresting the cell cycle, and inducing apoptosis.[6]

Experimental Protocols: A Guide to Cytotoxicity Assessment

The accurate determination of cytotoxicity is a critical step in the preclinical evaluation of any potential therapeutic agent. A variety of assays are available, each with its own principles and limitations.

G cluster_0 Cell Culture & Treatment cluster_1 Incubation cluster_2 Cytotoxicity Assay cluster_3 Data Analysis start Seed cancer cells in multi-well plates treat Treat cells with varying concentrations of 7-deazapurine analogs start->treat control Include vehicle-treated and untreated controls treat->control incubate Incubate for a defined period (e.g., 24, 48, 72 hours) control->incubate assay Perform selected cytotoxicity assay (e.g., MTT, XTT, CellTiter-Glo) incubate->assay measure Measure absorbance or luminescence assay->measure calculate Calculate cell viability and IC50 values measure->calculate

Caption: A generalized workflow for assessing the cytotoxicity of 7-deazapurine analogs.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 7-deazapurine analog. Include appropriate controls (vehicle-treated and untreated cells).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the cell viability against the logarithm of the compound concentration.

While the MTT assay is a robust method, other assays can provide complementary information.

  • XTT and MTS Assays: These are second-generation tetrazolium dyes that produce a water-soluble formazan product, simplifying the assay by eliminating the solubilization step.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. It is generally considered more sensitive than tetrazolium-based assays.[18]

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells, providing a direct measure of cytotoxicity due to compromised membrane integrity.[18]

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of 7-deazapurine analogs are often mediated through complex signaling pathways.

G cluster_toyocamycin Toyocamycin cluster_sangivamycin Sangivamycin cluster_synthetic Synthetic Analogs (e.g., 7-hetaryl-7-deazaadenosines) cluster_apoptosis Cellular Outcomes Toyocamycin Toyocamycin CDK9 CDK9 Inhibition Toyocamycin->CDK9 IRE1a IRE1α-XBP1 Inhibition Toyocamycin->IRE1a Transcription_Inhibition Transcription Inhibition CDK9->Transcription_Inhibition Apoptosis Apoptosis IRE1a->Apoptosis Sangivamycin Sangivamycin PKC_delta PKCδ Activation Sangivamycin->PKC_delta JNK JNK Activation PKC_delta->JNK JNK->Apoptosis Synthetic Synthetic Analogs Phosphorylation Intracellular Phosphorylation Synthetic->Phosphorylation Incorporation Incorporation into DNA & RNA Phosphorylation->Incorporation DNA_Damage DNA Damage Incorporation->DNA_Damage Transcription_Inhibition->Apoptosis DNA_Damage->Apoptosis

Caption: Key signaling pathways affected by different 7-deazapurine analogs leading to cytotoxicity.

Conclusion and Future Directions

The 7-deazapurine nucleoside analogs represent a promising class of anticancer agents with diverse mechanisms of action. Naturally occurring compounds like toyocamycin and sangivamycin, along with a growing number of synthetic derivatives, exhibit potent cytotoxicity against a range of cancer cell lines. The ability of these compounds to target multiple cellular pathways, including transcription, the ER stress response, and signaling cascades, underscores their therapeutic potential.

Future research should focus on elucidating the structure-activity relationships to design more potent and selective analogs.[19] Furthermore, a comprehensive understanding of their mechanisms of action will be crucial for identifying predictive biomarkers for patient stratification and developing effective combination therapies. The continued exploration of this versatile chemical scaffold holds great promise for the development of novel and more effective cancer treatments.

References

A Comparative Guide to the Structure-Activity Relationship of 6-Substituted 7-Deazapurines as Kinase Inhibitors and Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold has cemented its status as a privileged structure in medicinal chemistry.[1] Its resemblance to the endogenous purine core, combined with altered electronic properties and an additional site for substitution at the C7 position, has made it a fertile ground for the development of novel therapeutics.[2] Modifications at the 6-position of this scaffold have been particularly fruitful, yielding potent anticancer, antiviral, and kinase-inhibiting compounds.[1] This guide provides a comparative analysis of 6-substituted 7-deazapurine derivatives, delving into their structure-activity relationships (SAR), supported by experimental data and detailed protocols for their evaluation.

The Strategic Importance of the 6-Position

The 6-position of the 7-deazapurine ring system is a critical locus for molecular diversification. Substituents at this position project into the solvent-exposed region of the ATP-binding pocket of many protein kinases, allowing for the fine-tuning of potency and selectivity. The synthesis of these analogs often starts from a 6-chloro-7-deazapurine intermediate, which readily undergoes palladium-catalyzed cross-coupling reactions (like Suzuki or Sonogashira) or nucleophilic substitutions to introduce a wide variety of chemical moieties.[1]

Caption: Diversification at the 6-position of the 7-deazapurine core.

Comparative Analysis of 6-Substituted 7-Deazapurine Derivatives

The nature of the substituent at the 6-position dramatically influences the biological activity profile of the 7-deazapurine scaffold. Below is a comparison of key substituent classes and their associated activities.

6-Aryl and 6-Hetaryl Derivatives: Potent Kinase Inhibitors

The introduction of aryl and heteroaryl groups at the 6-position has yielded some of the most potent kinase inhibitors in this class.[3][4][5] These bulky groups can form favorable interactions within the ATP-binding site of various kinases, including cyclin-dependent kinases (CDKs) and adenosine kinases.[1][3] For instance, 6-hetaryl-7-deazapurine ribonucleosides have demonstrated nanomolar cytostatic activities against a wide range of cancer cell lines.[4]

A study on 7-deaza-6-benzylthioinosine analogues as inhibitors of Toxoplasma gondii adenosine kinase revealed that substitutions on the appended aromatic ring significantly impact binding affinity.[6] Specifically, single substitutions at the para or meta positions of the benzyl ring enhanced binding, while ortho substitutions led to a loss of affinity, likely due to steric hindrance.[6] This highlights the sensitivity of the enzyme's hydrophobic pocket to the spatial arrangement of the substituent.

Compound ClassSubstituent ExampleTarget/ActivityIC50/EC50Reference
6-Aryl-7-deazapurines 6-(p-methoxyphenyl)T. gondii Adenosine Kinase4.6 µM[6]
6-(p-cyanophenyl)T. gondii Adenosine Kinase5.3 µM[6]
6-Hetaryl-7-deazapurines 6-(Thiophen-2-yl)CD73 InhibitionSub-micromolar[7]
Isatin HybridEGFR, HER2, VEGFR2, CDK2Nanomolar ranges[8][9]
6-Alkyl Derivatives: Antimycobacterial and Antiviral Potential

Smaller alkyl groups at the 6-position have also been explored, leading to compounds with different biological profiles. Notably, 6-methyl-7-deazapurine ribonucleoside has been identified as a potent antimycobacterial agent.[3][4] Further modifications of the 6-methyl-7-deazapurine scaffold, particularly at the 7-position, have yielded compounds with broad-spectrum activity against kinetoplastid parasites and various viruses, including influenza A and Dengue virus.[10][11][12][13]

Compound ClassSubstituent ExampleTarget/ActivityIC50/EC50Reference
6-Methyl-7-deazapurines 6-methyl, 7-(p-tolyl)Influenza A (H1N1)5.88 µM[10]
6-methyl, 7-(p-fluorophenyl)Influenza A (H3N2)3.61 µM[10]
6-methylDengue Virus (DENV)2.081 µM[12]
6-Amino and 6-Alkoxy Derivatives: Antitrypanosomal Activity

The replacement of the 6-chloro substituent with amino or alkoxy groups has been a successful strategy for developing agents against neglected tropical diseases. A series of 6-substituted 7-methyl-7-deazapurine ribonucleosides bearing diverse alkoxy or methylamino groups at the 6-position displayed significant activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis, with some compounds showing nanomolar to submicromolar potency and low cytotoxicity.[14]

Experimental Protocols for Biological Evaluation

The characterization of 6-substituted 7-deazapurines requires robust and validated experimental protocols. The following sections detail standard methodologies for assessing their kinase inhibitory and cytotoxic activities.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase's activity. The ADP-Glo™ Kinase Assay is a common example.

Causality Behind Experimental Choices:

  • ATP Concentration: The final ATP concentration is typically set close to its Michaelis-Menten constant (Km) for the specific kinase. This ensures that the assay is sensitive to competitive inhibitors that compete with ATP for binding to the kinase.[15]

  • Luminescent Detection: This method offers high sensitivity and a broad dynamic range, allowing for the accurate determination of IC50 values.[16] It measures light output, which is generally less susceptible to interference from colored or fluorescent compounds compared to absorbance- or fluorescence-based assays.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the 6-substituted 7-deazapurine test compound in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add the test compound, the kinase of interest, and its specific substrate peptide in a kinase assay buffer.

  • Initiation: Start the reaction by adding a mixture of the kinase-specific substrate and ATP.[15]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[16]

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP and trigger a luciferase-based reaction that produces light. Incubate for 30 minutes.[16]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Cell-Based Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines. It measures the metabolic activity of viable cells.

Causality Behind Experimental Choices:

  • Principle: The assay relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[17] The amount of formazan produced is proportional to the number of viable, metabolically active cells.

  • Validation: This protocol is a self-validating system as it includes untreated controls (representing 100% viability) and vehicle controls (e.g., DMSO) to account for any effects of the solvent on cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed a cancer cell line (e.g., MCF-7, HeLa) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[17]

  • Compound Treatment: Treat the cells with serial dilutions of the 6-substituted 7-deazapurine derivative for a specific duration (e.g., 48 or 72 hours). Include appropriate controls.[17]

  • MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[17]

  • Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the logarithm of the compound concentration to determine the IC50 value.

G start Start seed_cells 1. Seed Cells in 96-well Plate start->seed_cells incubate_overnight 2. Incubate Overnight (Allow Adhesion) seed_cells->incubate_overnight treat_cells 3. Treat Cells with Test Compound incubate_overnight->treat_cells incubate_treatment 4. Incubate for 48-72h treat_cells->incubate_treatment add_mtt 5. Add MTT Reagent incubate_treatment->add_mtt incubate_mtt 6. Incubate for 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize 7. Remove Medium & Add Solubilizing Agent (DMSO) incubate_mtt->solubilize read_absorbance 8. Measure Absorbance at 570 nm solubilize->read_absorbance analyze 9. Calculate Cell Viability and Determine IC50 read_absorbance->analyze end_node End analyze->end_node

References

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 7-Deazapurine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. The 7-deazapurine scaffold, a privileged structure in medicinal chemistry, has given rise to a plethora of derivatives with potent anticancer, antiviral, antibacterial, and antiparasitic properties.[1][2] This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of these compelling compounds, supported by experimental data and methodological insights to navigate the complexities of preclinical development.

The core chemical modification in 7-deazapurines, the replacement of the N7 atom of the purine ring with a carbon, fundamentally alters the electronic properties of the molecule.[2][3] This seemingly subtle change provides a locus for further chemical diversification, often leading to enhanced biological activity and improved binding to enzymatic targets.[2] However, the promising nanomolar efficacy observed in cell-based assays does not always translate to success in animal models. This guide will dissect the reasons for this disparity and provide a framework for interpreting and correlating data across these distinct experimental paradigms.

The Promise in the Plate: In Vitro Efficacy of 7-Deazapurine Derivatives

In vitro studies are the bedrock of early-stage drug discovery, offering a controlled environment to assess the direct biological activity of a compound against a specific target, be it a cancer cell line, a virus-infected cell, or a pathogenic microbe. For 7-deazapurine compounds, a range of assays are employed to quantify their potency and selectivity.

Quantifying Potency: A Tale of Two Concentrations

The efficacy of 7-deazapurine derivatives is typically quantified by two key metrics:

  • Half-maximal inhibitory concentration (IC50): This value represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. For anticancer agents, this often refers to the inhibition of cancer cell proliferation.[3]

  • Half-maximal effective concentration (EC50): This metric denotes the concentration that induces a response halfway between the baseline and maximum effect. In virology, for instance, it's the concentration required to inhibit viral replication by 50%.[4][5]

A lower IC50 or EC50 value signifies a more potent compound. However, potency alone is not the sole determinant of a compound's therapeutic potential.

The Therapeutic Window: Balancing Efficacy and Toxicity

A crucial aspect of in vitro evaluation is determining a compound's selectivity. The half-maximal cytotoxic concentration (CC50) , the concentration that kills 50% of host cells, is measured alongside the EC50 to calculate the selectivity index (SI) (SI = CC50 / EC50).[6] A high SI is desirable, indicating that the compound is effective against the target at concentrations that are not harmful to the host cells.

For example, a novel 7-deazapurine nucleoside derivative, compound 6e, was identified as a potent inhibitor of Dengue virus (DENV) replication with an EC50 of 2.081 µM.[4][5] Importantly, its CC50 in A549 and HepG2 cells was significantly higher (150.06 µM and 146.47 µM, respectively), resulting in favorable selectivity indices of 72.11 and 63.7.[4][5] This indicates a promising therapeutic window for this particular compound.

Unraveling the "How": Mechanistic Insights from In Vitro Assays

Beyond quantifying potency, in vitro experiments are instrumental in elucidating the mechanism of action. Many 6-substituted-7-deazapurine ribonucleosides exhibit potent cytostatic activity by inhibiting key cellular processes following intracellular phosphorylation.[1] Some derivatives function as potent kinase inhibitors, modulating the activity of crucial players in cell cycle regulation and signal transduction, such as cyclin-dependent kinases (CDKs).[1][7]

For instance, 7-hetaryl-7-deazaadenosines are activated in cancer cells through phosphorylation. The resulting triphosphates can then be incorporated into both RNA, leading to the inhibition of protein synthesis, and DNA, causing DNA damage.[2][8]

From Benchtop to Bedside: A General Workflow for Efficacy Evaluation

The progression from identifying a promising 7-deazapurine compound in vitro to validating its efficacy in vivo follows a structured, multi-step process. This workflow is designed to systematically de-risk a candidate compound and gather the necessary data to support its advancement into clinical trials.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis Primary Screening Primary Screening (e.g., Cell Viability Assays) Compound Synthesis->Primary Screening Initial Potency Secondary Assays Secondary Assays (e.g., Viral Titer, IC50/EC50 Determination) Primary Screening->Secondary Assays Confirmation & Selectivity Mechanism of Action Studies Mechanism of Action (e.g., Kinase Inhibition, DNA Incorporation) Secondary Assays->Mechanism of Action Studies Target Identification Pharmacokinetic Studies Pharmacokinetic (PK) Studies (ADME) Mechanism of Action Studies->Pharmacokinetic Studies Transition to Animal Models Efficacy Studies Efficacy Studies (Disease-specific animal models) Pharmacokinetic Studies->Efficacy Studies Dosing & Exposure Toxicology Studies Toxicology Studies (Maximum Tolerated Dose) Efficacy Studies->Toxicology Studies Safety Assessment

Caption: A generalized workflow for evaluating the efficacy of 7-deazapurine compounds.

The Reality Check: In Vivo Efficacy and the Challenge of Translation

While in vitro data provides a critical foundation, the complex biological environment of a living organism presents numerous hurdles that can diminish a compound's efficacy. In vivo studies, typically conducted in animal models, are therefore essential to assess the true therapeutic potential of a 7-deazapurine derivative.

The ADME Obstacle Course: More Than Just Potency

The journey of a drug in the body is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, collectively known as pharmacokinetics.[9] A compound with excellent in vitro potency may fail in vivo due to:

  • Poor Absorption: The compound may not be efficiently absorbed into the bloodstream when administered orally.

  • Unfavorable Distribution: The compound may not reach the target tissue in sufficient concentrations.

  • Rapid Metabolism: The liver may quickly break down the compound into inactive metabolites.

  • Rapid Excretion: The kidneys may rapidly clear the compound from the body.

For example, while 7-deaza-2'-C-methyl-GTP shows enhanced inhibitory potency in enzymatic assays, the corresponding nucleoside fails to inhibit HCV replication in cell culture due to poor cellular penetration and/or metabolism.[10] Conversely, 7-deaza-2'-C-methyl-adenosine demonstrates promising in vivo pharmacokinetics in multiple animal species, making it a more attractive candidate for further development.[10]

Demonstrating Efficacy in Disease Models

The ultimate test of a 7-deazapurine compound is its ability to produce a therapeutic effect in a relevant animal model of disease.

  • Antiparasitic Activity: In a mouse model of Chagas disease, oral administration of a 7-aryl-7-deazapurine nucleoside analogue (compound 14) at 25 mg/kg twice daily suppressed peak parasitemia and protected mice from infection-related mortality.[11][12]

  • Anticancer Activity: In an orthotopic pancreatic cancer model, the naturally occurring 7-deazapurine, Sangivamycin, led to a significant decrease in tumor weight and volume in mice.[13]

  • Antiviral Activity: The compound T-705 (favipiravir), a pyrazine carboxamide derivative with a structural resemblance to purines, has demonstrated efficacy in a mouse model of Punta Toro virus (PTV) infection, offering complete protection against a lethal challenge.[14]

These examples highlight the successful translation of in vitro promise to in vivo efficacy for certain 7-deazapurine compounds.

Data at a Glance: Comparative Efficacy of Selected 7-Deazapurine Compounds

The following tables summarize the in vitro and in vivo data for representative 7-deazapurine compounds, providing a clear comparison of their performance.

Table 1: In Vitro Activity of Selected 7-Deazapurine Derivatives
CompoundTargetAssayActivity MetricValue (µM)Cell LineReference
Compound 6e Dengue VirusAnti-DENV ActivityEC502.081A549[4][5]
Compound 5 Multiple KinasesAntiproliferative ActivityIC501.98 - 6.11Various Cancer Cells[7][15]
Sangivamycin SARS-CoV-2Antiviral ActivityIC50Nanomolar rangeMultiple[9][16]
7-deaza-2'-C-methyl-adenosine Hepatitis C VirusReplicon InhibitionEC50PotentHuh-7[10][17]
Compound 10 HIV-1Anti-HIV-1 ActivityEC500.71Various[6]
Table 2: In Vivo Efficacy of Selected 7-Deazapurine Compounds
CompoundDisease ModelAnimal ModelDosing RegimenOutcomeReference
Compound 14 Chagas DiseaseMouse25 mg/kg, oral, b.i.d.Suppressed parasitemia, protected from mortality[11][12]
Sangivamycin Pancreatic CancerMouse (orthotopic)Not specifiedDecreased tumor weight and volume[13]
7-deaza-2'-C-methyl-adenosine Acute ToxicityMouse2,000 mg/kg, single oral doseLethal dose > 2,000 mg/kg[10][17]
T-705 (Favipiravir) Punta Toro Virus InfectionMouse25-200 mg/kg/day, oralComplete protection[14]

Experimental Corner: Key Methodologies for Efficacy Assessment

Reproducible and robust experimental protocols are the cornerstones of scientific integrity. Below are detailed, step-by-step methodologies for key assays used in the evaluation of 7-deazapurine compounds.

Protocol 1: MTT Assay for Cytotoxicity (IC50 Determination)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the 7-deazapurine compound and treat the cells. Include untreated cells as a control. Incubate for a predetermined period (e.g., 48 or 72 hours).[18]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.[18]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value from the dose-response curve.[1]

Protocol 2: Antiviral Assay (EC50 Determination)

This protocol outlines a general method for assessing the ability of a compound to inhibit viral replication.

  • Cell Seeding and Infection: Seed host cells in multi-well plates and infect them with the virus at a predetermined multiplicity of infection (MOI).[6]

  • Compound Treatment: Immediately after infection, treat the cells with serial dilutions of the 7-deazapurine compound.[6]

  • Incubation: Incubate the plates for a specific period (e.g., 48-72 hours) to allow for viral replication.[6]

  • Quantification of Viral Replication: Measure the extent of viral replication using one of the following methods:[6]

    • Quantitative Polymerase Chain Reaction (qPCR): To measure viral RNA or DNA levels.

    • Enzyme-Linked Immunosorbent Assay (ELISA): To measure viral antigen levels.

    • Plaque Reduction Assay: To count the number of infectious virus particles.

  • Data Analysis: Calculate the percentage of viral inhibition relative to untreated, infected cells. Determine the EC50 value from the dose-response curve.

Visualizing the Mechanism: Kinase Inhibition by 7-Deazapurine Derivatives

Many 7-deazapurine compounds exert their biological effects by targeting cellular kinases, enzymes that play a pivotal role in cell signaling and proliferation. The following diagram illustrates the general mechanism of kinase inhibition.

G cluster_0 Kinase Activity cluster_1 Inhibition by 7-Deazapurine ATP ATP Kinase Kinase Enzyme ATP->Kinase Substrate Substrate Protein Substrate->Kinase Phosphorylated_Substrate Phosphorylated Substrate (Leads to Cell Proliferation) Kinase->Phosphorylated_Substrate Phosphorylation Deazapurine 7-Deazapurine Compound Inactive_Kinase Inactive Kinase Deazapurine->Inactive_Kinase Binds to ATP-binding site No_Phosphorylation No Phosphorylation (Inhibition of Proliferation) Inactive_Kinase->No_Phosphorylation

Caption: Mechanism of kinase inhibition by 7-deazapurine compounds.

Conclusion: A Path Forward for 7-Deazapurine Drug Development

The 7-deazapurine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. This guide has underscored the critical importance of a multi-faceted approach to evaluating their efficacy, from the initial promise of in vitro potency to the rigorous validation of in vivo activity. A thorough understanding of a compound's mechanism of action, coupled with a comprehensive assessment of its pharmacokinetic properties, is paramount for bridging the gap between the laboratory bench and clinical reality. By embracing a scientifically rigorous and logically structured development path, the full therapeutic potential of this versatile class of compounds can be realized.

References

Navigating the Kinome: A Comparative Guide to the Predicted Cross-Reactivity of 6-Hydroxy-2-methoxy-7-deazapurine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in kinase-driven drug discovery, the 7-deazapurine scaffold represents a "privileged" structure, a foundational framework upon which a multitude of potent and selective kinase inhibitors have been built.[1][2] This guide delves into the anticipated kinase cross-reactivity of a specific, yet under-characterized derivative, 6-Hydroxy-2-methoxy-7-deazapurine . While direct, comprehensive screening data for this particular compound is not yet publicly available, by examining structurally related analogs, we can construct a predictive profile to guide future investigation and highlight key considerations for its development. This guide will provide a comparative analysis based on published data for similar 7-deazapurine compounds, detail the experimental methodologies required to validate these predictions, and offer insights into the causality behind these experimental choices.

The 7-Deazapurine Scaffold: A Versatile Tool for Kinase Inhibition

The 7-deazapurine core, a modification of the natural purine structure, serves as an excellent starting point for the design of kinase inhibitors.[3] Its versatility allows for substitutions at various positions, enabling fine-tuning of potency and selectivity against a wide array of kinases.[3] Notably, modifications at the 6 and 7 positions have yielded compounds with significant inhibitory activity against key kinases implicated in cancer and other diseases.[1][4]

Comparative Analysis: Predicting the Kinase Targets of this compound

To construct a hypothetical cross-reactivity profile for this compound, we will examine the known targets of structurally analogous 7-deazapurine derivatives. The presence of hydroxyl and methoxy groups on our compound of interest suggests potential interactions with a range of kinases.

Structurally-Related Compound Key Substitutions Known Kinase Targets Reported IC50 (nM) Reference
7-furanyl-7-deaza-4'-thioadenosine7-furanylNTRK1, DYRK1B<10[5]
7-thiofuranyl-7-deaza-4'-thioadenosine7-thiofuranylNTRK1, CSNK1D<10[5]
7-acetylene-7-deaza-4'-thioadenosine7-acetyleneDYRK1B, CSNK1D18, 110[5]
Isatin-Deazapurine Hybrid (Compound 5)7-deazapurine linked to methoxy-substituted isatinEGFR, HER2, VEGFR2, CDK281 (HER2)[6]
6-(Het)aryl-7-deazapurine RibonucleosidesVarious aryl groups at C6M. tuberculosis Adenosine KinasePotent and Selective[7]

Based on this comparative data, we can hypothesize that This compound may exhibit inhibitory activity against a spectrum of kinases, including:

  • Tyrosine Kinases: The demonstrated activity of a related compound against EGFR and HER2 suggests that our compound of interest could also interact with members of this family.[6] The methoxy group could potentially occupy the hydrophobic pocket of the ATP-binding site in these kinases.

  • Serine/Threonine Kinases: The inhibition of CDK2, DYRK1A/1B, and CK1δ by various 7-deazapurine derivatives indicates a broader potential for cross-reactivity with this class of kinases.[3][6]

  • Atypical Kinases: The potent inhibition of M. tuberculosis adenosine kinase by 6-substituted 7-deazapurines highlights the potential for unexpected off-target effects, even against non-human kinases.[7]

It is crucial to underscore that this is a predictive analysis. The precise cross-reactivity profile of this compound can only be determined through rigorous experimental validation.

Experimental Validation: A Step-by-Step Guide to Profiling Kinase Inhibitor Selectivity

To move from a hypothetical to an evidence-based understanding of this compound's cross-reactivity, a multi-tiered experimental approach is necessary. This ensures not only the identification of primary targets but also the de-risking of potential off-target effects that could lead to toxicity or undesirable polypharmacology.[8][9]

Tier 1: Broad Kinome Screening

The initial step is to cast a wide net to identify all potential interactions across the human kinome. This provides a comprehensive overview of the compound's selectivity.

Recommended Workflow: KinomeScan™ (DiscoverX-style Binding Assay)

This competition binding assay is a gold standard for off-target profiling and determining the binding affinity of a compound against a large panel of kinases.

Experimental Workflow: KinomeScan™

G cluster_0 Preparation cluster_1 Binding Competition cluster_2 Quantification Compound Test Compound (this compound) Incubation Incubate Compound, Kinases, and Beads Compound->Incubation Kinase_Library Phage-Displayed Kinase Library Kinase_Library->Incubation Affinity_Bead Immobilized Affinity Ligand Affinity_Bead->Incubation Wash Wash to Remove Unbound Kinases Incubation->Wash Elution Elute Bound Kinases Wash->Elution qPCR Quantify Kinase Levels via qPCR Elution->qPCR Data_Analysis Calculate Percent Inhibition qPCR->Data_Analysis G cluster_0 Kinase Reaction cluster_1 ADP Detection cluster_2 Signal Generation Kinase Purified Kinase Reaction_Mix Incubate Reaction Components Kinase->Reaction_Mix Substrate Substrate Substrate->Reaction_Mix ATP ATP ATP->Reaction_Mix Inhibitor Test Compound (Serial Dilution) Inhibitor->Reaction_Mix Add_ADP_Glo Add ADP-Glo™ Reagent Reaction_Mix->Add_ADP_Glo Convert_ADP Convert ADP to ATP Add_ADP_Glo->Convert_ADP Add_Detection_Reagent Add Kinase Detection Reagent Convert_ADP->Add_Detection_Reagent Luminescence Measure Luminescence Add_Detection_Reagent->Luminescence IC50_Calc Calculate IC50 Luminescence->IC50_Calc G cluster_0 Cell Treatment cluster_1 Western Blotting Cell_Culture Culture Cells Treatment Treat with Compound Cell_Culture->Treatment Lysis Lyse Cells Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with Primary Antibody (anti-phospho-protein) Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection Detect Signal Secondary_Ab->Detection

References

Benchmarking Novel Kinase Inhibitors: A Comparative Guide Featuring a Hypothetical 7-Deazapurine against Known TAK1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the robust characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking a hypothetical 7-deazapurine-based kinase inhibitor, which we will refer to as "Compound X" (representing 6-Hydroxy-2-methoxy-7-deazapurine), against established inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). As a key mediator in inflammatory and cell survival signaling, TAK1 has emerged as a significant therapeutic target.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, comparative data analysis, and the scientific rationale underpinning the experimental design.

The Strategic Importance of Targeting TAK1

Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, serves as a critical signaling node.[3] It integrates signals from various pro-inflammatory stimuli, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and Toll-like receptor (TLR) ligands.[2][4] Upon activation, TAK1 phosphorylates and activates downstream effectors such as the IκB kinase (IKK) complex and the p38 and JNK MAP kinases.[5] This cascade ultimately leads to the activation of transcription factors like NF-κB and AP-1, which are crucial for immune responses, inflammation, and cell survival.[6] Dysregulation of the TAK1 signaling pathway is implicated in a range of pathologies, from rheumatoid arthritis to various cancers, making it a compelling target for therapeutic intervention.[1][2][6]

The following diagram illustrates the central role of TAK1 in cellular signaling and the points of therapeutic intervention discussed in this guide.

TAK1_Signaling_Pathway Figure 1: Simplified TAK1 Signaling Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_receptor Receptor Complex cluster_downstream Downstream Signaling TNF-α TNF-α TNFR/IL-1R TNFR/IL-1R TNF-α->TNFR/IL-1R IL-1β IL-1β IL-1β->TNFR/IL-1R TAK1 TAK1 TNFR/IL-1R->TAK1 Activation IKK Complex IKK Complex NF-κB NF-κB IKK Complex->NF-κB Activation p38/JNK p38/JNK AP-1 AP-1 p38/JNK->AP-1 Activation Inflammation & Cell Survival Inflammation & Cell Survival NF-κB->Inflammation & Cell Survival AP-1->Inflammation & Cell Survival TAK1->IKK Complex Phosphorylation TAK1->p38/JNK Phosphorylation Inhibitors Compound X (5Z)-7-oxozeaenol Takinib HS-276 Inhibitors->TAK1 Inhibition

Caption: Simplified TAK1 signaling pathway.

A Comparative Overview of Established TAK1 Inhibitors

To effectively benchmark Compound X, a thorough understanding of existing TAK1 inhibitors is essential. These compounds vary in their mechanism of action, potency, and selectivity, providing a spectrum for comparison.

InhibitorMechanism of ActionReported IC50Key Characteristics
(5Z)-7-Oxozeaenol Covalent, irreversible inhibitor that forms a complex with TAK1.[7]Varies by assayA natural product widely used as a tool compound for studying TAK1 biology.[7][8]
Takinib Selective, non-competitive inhibitor binding within the ATP pocket of autophosphorylated TAK1.[9]9.5 nM[9]Orally active and has shown efficacy in preclinical models of rheumatoid arthritis and cancer.[4][9]
HS-276 Potent and highly selective, ATP-competitive inhibitor.[3][10]2.5 nM (Ki)[9]Demonstrates high selectivity in kinome-wide screening and is orally bioavailable.[9][10]

Experimental Framework for Benchmarking Compound X

The following section outlines a logical, step-by-step workflow for the comprehensive evaluation of a novel TAK1 inhibitor. This process begins with fundamental biochemical assays to establish direct enzyme inhibition and progresses to more complex cellular assays to determine on-target efficacy in a biological system.

Benchmarking_Workflow Figure 2: Experimental Workflow for Inhibitor Benchmarking cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_selectivity Selectivity & Advanced Characterization Biochem_Assay In Vitro Kinase Assay (e.g., ADP-Glo) IC50_Determination Determine IC50 of Compound X vs. Controls Biochem_Assay->IC50_Determination Cell_Assay Cell-Based Phosphorylation Assay (e.g., Western Blot or ELISA) IC50_Determination->Cell_Assay Promising candidates EC50_Determination Determine Cellular EC50 Cell_Assay->EC50_Determination Kinome_Scan Kinome-Wide Selectivity Profiling EC50_Determination->Kinome_Scan Downstream_Analysis Analysis of Downstream Gene Expression EC50_Determination->Downstream_Analysis Endpoint Comprehensive Profile Kinome_Scan->Endpoint Downstream_Analysis->Endpoint Start Novel Compound X Start->Biochem_Assay

Caption: Experimental workflow for inhibitor benchmarking.

Biochemical Assay: Determining In Vitro Potency (IC50)

The initial and most critical step is to ascertain whether Compound X directly inhibits the enzymatic activity of TAK1. A robust and widely used method for this is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[11]

Protocol: TAK1-TAB1 Kinase Assay

  • Reagents and Setup:

    • Recombinant human TAK1-TAB1 enzyme complex.[11]

    • Myelin Basic Protein (MBP) as a generic substrate.[11]

    • ATP at a concentration near the Km for TAK1.

    • Kinase assay buffer (e.g., 50 mM Tris pH 7.5, 0.1 mM EGTA, 10 mM Mg-acetate, 0.1% β-Mercaptoethanol).[8]

    • Compound X and control inhibitors ((5Z)-7-Oxozeaenol, Takinib, HS-276) in a dilution series.

    • ADP-Glo™ Kinase Assay reagents.

  • Kinase Reaction:

    • In a 96-well plate, add the TAK1-TAB1 enzyme to the kinase buffer.

    • Add the serially diluted inhibitors (including a DMSO vehicle control) and incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding the substrate (MBP) and ATP mixture.

    • Incubate for a defined period (e.g., 30-60 minutes) at 30°C.

  • Signal Detection:

    • Stop the kinase reaction and measure the generated ADP by following the ADP-Glo™ protocol. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Expected Outcome: This assay will provide a direct comparison of the in vitro potency of Compound X against the established inhibitors.

CompoundHypothetical IC50 (nM)
Compound XValue to be determined
(5Z)-7-Oxozeaenol150
Takinib10
HS-2763
Cellular Assay: Assessing On-Target Efficacy (EC50)

While a biochemical assay confirms direct enzyme inhibition, a cellular assay is crucial to determine if the compound can effectively engage its target within a complex biological environment.[3] A common approach is to measure the phosphorylation of a direct downstream substrate of TAK1, such as p38 MAPK, in response to a pro-inflammatory stimulus like TNF-α.[7]

Protocol: TNF-α-Induced p38 Phosphorylation Assay

  • Cell Culture and Plating:

    • Use a relevant cell line, such as HeLa or human rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS).[4]

    • Plate the cells in 96-well plates and allow them to adhere overnight.

  • Inhibitor Treatment and Stimulation:

    • Pre-treat the cells with a serial dilution of Compound X and the control inhibitors for 1-2 hours.

    • Stimulate the cells with a pre-determined concentration of TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).

  • Lysis and Detection:

    • Wash the cells with cold PBS and lyse them.

    • Measure the levels of phosphorylated p38 (p-p38) and total p38 using either Western blotting or a quantitative method like an ELISA or In-Cell Western.

  • Data Analysis:

    • Normalize the p-p38 signal to the total p38 signal for each well.

    • Calculate the percentage of inhibition relative to the TNF-α stimulated control (without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the cellular EC50 value.

Expected Outcome: This experiment will reveal the concentration at which Compound X can effectively block TAK1 signaling in a cellular context, providing a more physiologically relevant measure of its potency.

CompoundHypothetical Cellular EC50 (nM)
Compound XValue to be determined
(5Z)-7-Oxozeaenol500
Takinib100
HS-27650

Advanced Characterization: Kinase Selectivity

A critical aspect of drug development is ensuring the selectivity of an inhibitor. Off-target effects can lead to toxicity and other undesirable outcomes. Therefore, promising candidates should be profiled against a broad panel of kinases. This is typically performed as a service by specialized companies and involves screening the compound against hundreds of kinases to identify any potential off-target interactions.[10] A highly selective inhibitor will show potent inhibition of TAK1 with minimal activity against other kinases.[10]

Conclusion

This guide outlines a systematic and scientifically rigorous approach to benchmarking a novel 7-deazapurine-based compound against known TAK1 inhibitors. By progressing from direct biochemical assays to physiologically relevant cellular models and finally to comprehensive selectivity profiling, researchers can build a robust data package to support the continued development of their compound. The provided protocols and comparative framework are designed to ensure data integrity and facilitate informed decision-making in the drug discovery pipeline. The ultimate goal is to identify novel, potent, and selective inhibitors that can be advanced as potential therapeutics for a range of inflammatory diseases and cancers.

References

A Head-to-Head Comparison of 7-Deazapurine Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a cornerstone in medicinal chemistry and chemical biology, serving as a privileged structure in a myriad of therapeutic agents and biological probes.[1][2] Its structural resemblance to purine has led to the development of numerous derivatives with potent anticancer, antiviral, and antibacterial activities.[2][3] The replacement of the N7 atom of the purine ring with a carbon atom not only alters the electronic properties of the molecule but also provides a valuable handle for further functionalization, enabling the fine-tuning of biological activity.[2]

This guide provides a head-to-head comparison of the most common and cutting-edge methods for the synthesis of 7-deazapurines, offering insights into the rationale behind experimental choices and providing detailed protocols for key transformations. We will delve into the nuances of each approach, from the de novo construction of the heterocyclic core to the strategic functionalization of a pre-existing scaffold, as well as enzymatic and modern transition-metal-catalyzed methods.

Method 1: De Novo Synthesis of the Pyrrolo[2,3-d]pyrimidine Core

The de novo synthesis of the 7-deazapurine scaffold involves the construction of the fused pyrrolo[2,3-d]pyrimidine ring system from acyclic or simpler heterocyclic precursors. These methods are particularly valuable for accessing a wide range of substituted analogs from readily available starting materials. One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy in this regard.[4]

A notable example is the three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. This approach offers a green and straightforward route to polyfunctionalized pyrrolo[2,3-d]pyrimidines in high yields.[4]

Experimental Protocol: One-Pot Three-Component Synthesis[4]
  • To a solution of arylglyoxal (1.0 mmol) in ethanol (5 mL), add 6-amino-1,3-dimethyluracil (1.0 mmol) and the respective barbituric acid derivative (1.0 mmol).

  • Add tetra-n-butylammonium bromide (TBAB) (5 mol%) as a catalyst.

  • Stir the reaction mixture at 50 °C for the time specified in the table below.

  • Upon completion (monitored by TLC), cool the reaction mixture to room temperature.

  • The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Causality Behind Experimental Choices:
  • Ethanol as Solvent: Ethanol is a green and effective solvent for this reaction, facilitating the dissolution of the starting materials and the precipitation of the product upon completion.

  • TBAB as Catalyst: Tetra-n-butylammonium bromide acts as a phase-transfer catalyst and a mild Lewis acid, promoting the reaction cascade. Its use avoids harsh reaction conditions.[4]

  • Reaction Temperature: A moderate temperature of 50 °C is sufficient to drive the reaction to completion without promoting side reactions or decomposition of the products.[4]

Quantitative Data Summary:
Arylglyoxal SubstituentBarbituric Acid DerivativeTime (min)Yield (%)
4-Cl1,3-Dimethylbarbituric acid6095
4-Br1,3-Dimethylbarbituric acid6592
4-Me1,3-Dimethylbarbituric acid7085
H1,3-Dimethylbarbituric acid7588
4-ClThiobarbituric acid7090

Data adapted from reference[4].

Workflow Diagram:

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Arylglyoxal Arylglyoxal Reaction One-Pot Reaction Ethanol, 50°C TBAB (5 mol%) Arylglyoxal->Reaction Aminouracil 6-Amino-1,3-dimethyluracil Aminouracil->Reaction Barbituric_Acid Barbituric Acid Derivative Barbituric_Acid->Reaction Product Polyfunctionalized Pyrrolo[2,3-d]pyrimidine Reaction->Product

Caption: One-pot three-component synthesis workflow.

Method 2: Functionalization of a Pre-formed 7-Deazapurine Scaffold

This is arguably the most common and versatile approach for the synthesis of 7-deazapurine derivatives, particularly nucleosides. The strategy relies on a pre-existing, often commercially available, 7-deazapurine core that is subsequently modified through a variety of chemical transformations.

Glycosylation Reactions for Nucleoside Synthesis

The attachment of a sugar moiety to the N7 position of the 7-deazapurine core is a critical step in the synthesis of nucleoside analogs. Several methods have been developed to achieve this transformation with high regio- and stereoselectivity.

The Vorbrüggen glycosylation is a widely used method that involves the reaction of a silylated nucleobase with a protected sugar acetate in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).[1]

This method employs a strong base to deprotonate the pyrrole nitrogen of the 7-deazapurine, generating a nucleophilic anion that then reacts with a protected sugar halide.[5] This approach is often regioselective for the pyrrole nitrogen.[5]

This reaction involves the condensation of a silylated heterocycle with a protected glycosyl halide, typically in the presence of a Lewis acid.[6]

Comparative Analysis of Glycosylation Methods:
MethodKey ReagentsCatalyst/BaseStereoselectivityCommon Issues
Vorbrüggen Silylated base, protected sugar acetateLewis Acid (e.g., TMSOTf)Generally high for β-anomerAnomer separation can be necessary
Nucleobase Anion 7-Deazapurine, protected sugar halideStrong base (e.g., NaH, KOH)Often high for β-anomerPotential for N- and C-alkylation side products
Silyl-Hilbert-Johnson Silylated base, protected glycosyl halideLewis AcidVariableCan lead to mixtures of anomers
Experimental Protocol: Vorbrüggen Glycosylation[7]
  • To a solution of 6-chloro-7-iodo-7-deazapurine (1.96 mmol) in anhydrous acetonitrile (10 mL), add N,O-bis(trimethylsilyl)acetamide (BSA) (2.45 mmol) at room temperature under a nitrogen atmosphere.

  • After 30 minutes, add a solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.79 mmol) in anhydrous acetonitrile (10 mL) and TMSOTf (2.45 mmol) to the reaction mixture at 0 °C.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • After cooling, quench the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by silica gel column chromatography.

Mechanistic Rationale:

The silylation of the nucleobase increases its solubility and nucleophilicity. The Lewis acid activates the sugar acetate, facilitating the departure of the acetate group and the formation of an oxocarbenium ion intermediate. The silylated nucleobase then attacks the anomeric carbon, typically from the less sterically hindered β-face, to afford the protected nucleoside.

C-C and C-N Bond Forming Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the 7-deazapurine core, allowing for the introduction of a wide array of substituents at the C6 and C7 positions.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between a halide (or triflate) and an organoboron compound, catalyzed by a palladium complex. This reaction is widely used to introduce aryl and heteroaryl groups at the C6 or C7 position of 7-deazapurines.[1][7]

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction is particularly useful for introducing alkynyl substituents, which can serve as versatile handles for further transformations.[5][8]

Experimental Protocol: Sonogashira Coupling[9]
  • To a solution of the 7-iodo-7-deazapurine nucleoside (1.0 mmol) in anhydrous DMF (10 mL), add the terminal alkyne (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).

  • Add triethylamine (3.0 mmol) and stir the mixture at room temperature under an argon atmosphere for 12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Electrophilic Substitution at C7

The electron-rich nature of the pyrrole ring in the 7-deazapurine system makes it susceptible to electrophilic attack, primarily at the C7 position.

Direct halogenation of the 7-deazapurine core can be achieved using various halogenating agents such as N-halosuccinimides (NXS).[9] The regioselectivity of this reaction can be influenced by the substituents present on the pyrimidine ring.[10]

Nitration at the C7 position can be accomplished using a mixture of fuming nitric acid and concentrated sulfuric acid.[10][11] Protecting groups on the exocyclic amine of the pyrimidine ring can improve the regioselectivity of the nitration.[10]

Experimental Protocol: Regioselective Nitration[12]
  • Protect the exocyclic amine of 6-chloro-7-deazaguanine.

  • Dissolve the protected substrate in a 1:1 mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C.

  • Stir the reaction mixture for 1 hour, allowing it to warm to room temperature.

  • Pour the reaction mixture onto ice, and the product will precipitate.

  • Collect the precipitate by filtration, wash with water, and dry to afford the 6-chloro-7-nitro-7-deazaguanine derivative.

Method 3: Enzymatic Synthesis

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for the preparation of 7-deazapurine nucleosides. Purine nucleoside phosphorylases (PNPs) are commonly employed for the transglycosylation reaction, where a pre-existing sugar moiety is transferred from a donor nucleoside to the 7-deazapurine base.[12][13]

This approach is particularly advantageous for its stereo- and regioselectivity, often yielding the desired β-anomer exclusively.[14]

Experimental Protocol: Enzymatic Transglycosylation[15]
  • Prepare a reaction mixture containing the 7-deazapurine base (e.g., fleximer 8-aza-7-deazaadenine), a sugar donor (e.g., 2'-deoxyguanosine), and recombinant E. coli purine nucleoside phosphorylase (PNP) in a suitable buffer (e.g., phosphate buffer, pH 7.5).

  • Incubate the reaction mixture at a controlled temperature (e.g., 37 °C).

  • Monitor the progress of the reaction by HPLC.

  • Upon completion, purify the desired 7-deazapurine nucleoside by preparative HPLC.

Advantages and Disadvantages of Enzymatic Synthesis:
AdvantagesDisadvantages
High stereo- and regioselectivityLimited substrate scope of the enzyme
Mild reaction conditionsEnzyme production and purification can be costly
Environmentally friendlyReaction rates can be slow
No need for protecting groupsPotential for product inhibition

Workflow Diagram:

G cluster_start Substrates cluster_reaction Enzymatic Reaction cluster_product Product Base 7-Deazapurine Base Enzyme Purine Nucleoside Phosphorylase (PNP) Base->Enzyme Donor Sugar Donor (e.g., 2'-deoxyguanosine) Donor->Enzyme Product 7-Deazapurine Nucleoside Enzyme->Product

References

Navigating the Labyrinth of Preclinical Research: A Guide to Ensuring Reproducibility with 7-Deazapurine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on 6-Hydroxy-2-methoxy-7-deazapurine and its Congeners

The quest for novel therapeutics is fraught with challenges, not least of which is the well-documented "reproducibility crisis" in preclinical research.[1][2][3][4] This pervasive issue leads to a significant waste of resources and time, slowing the translation of promising discoveries from the laboratory to the clinic.[2][5] Researchers in drug development, therefore, have a critical responsibility to design and execute experiments that are not only innovative but also robust and reproducible.

This guide provides a framework for researchers working with a promising class of molecules, the 7-deazapurine analogs, using This compound (CAS 90057-07-1) as a central example. While specific biological data for this particular analog is not extensively published, the principles and protocols discussed herein are broadly applicable to the wider family of 7-deazapurine derivatives, which have demonstrated significant potential as anticancer, antiviral, and kinase-inhibiting agents.[6][7]

The 7-Deazapurine Scaffold: A Privileged Structure in Drug Discovery

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core is an analog of the naturally occurring purine base, where the nitrogen atom at position 7 is replaced by a carbon. This seemingly subtle modification has profound implications for the molecule's biological activity. The carbon substitution makes the five-membered ring more electron-rich and provides a handle for introducing additional substituents at the C7 position.[6] These modifications can lead to enhanced binding to target enzymes or improved base-pairing in nucleic acids.[6]

The subject of this guide, this compound, possesses substitutions at positions 2 and 6, which are common sites for modification in the development of bioactive 7-deazapurine analogs.[7] The 2-methoxy group and the 6-hydroxy group (which can exist in tautomeric equilibrium with a ketone) can significantly influence the molecule's hydrogen bonding capacity and overall electronic properties, thereby affecting its interaction with biological targets.

The Reproducibility Challenge: A Call for Rigorous Experimental Design

The failure to reproduce experimental findings is a major impediment to scientific progress. Studies have shown that a significant percentage of published preclinical research cannot be replicated, even by the original investigators.[1] This lack of reproducibility stems from several factors, including:

  • Poorly defined quality standards and protocols. [1][3]

  • Lack of proper controls and blinding in study design. [1]

  • Inadequate statistical analysis. [2]

  • Publication bias towards positive results. [3]

To address these challenges, this guide emphasizes a "self-validating" approach to experimental design, where protocols are constructed with inherent checks and balances to ensure the reliability of the generated data.

Comparative Analysis of 7-Deazapurine Analogs: A Framework for Evaluation

Given the limited specific data on this compound, a comparative analysis should focus on its potential activities based on the known biological profiles of related 7-deazapurine derivatives. A rational approach would involve comparing its performance against well-characterized analogs in a panel of standardized assays.

Table 1: Representative 7-Deazapurine Analogs for Comparative Studies

Compound ClassExample CompoundKey Biological ActivitiesReference
6-Substituted-7-deazapurines 6-Aryl-7-deazapurine ribonucleosidesCytostatic activity[7]
7-Substituted-7-deazapurines 7-Hetaryl-7-deazaadenosinesAnticancer, Antiviral[6]
Kinase Inhibitors Ruxolitinib (Jakafi)JAK1/2 inhibitor
Antiviral Nucleosides 2'-C-methyl-7-deazaadenosine derivativesAnti-HCV activity[6]

Experimental Protocols for Ensuring Reproducibility

The following are detailed, step-by-step methodologies for key experiments relevant to the characterization of 7-deazapurine analogs. The emphasis is on the inclusion of critical controls and quality checks to ensure the validity of the results.

Protocol 1: In Vitro Cytotoxicity Assessment using a Tetrazolium-Based Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound on the proliferation of a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control in complete medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO used for the highest compound concentration). Incubate for a defined period (e.g., 48 or 72 hours).[8]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100-200 µL of the solubilizing agent to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable curve-fitting software.

Diagram 1: Workflow for In Vitro Cytotoxicity Assay

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 cluster_3 Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compound Dilutions seed_cells->treat_cells 24h Incubation add_mtt Add MTT Reagent treat_cells->add_mtt 48-72h Incubation solubilize Solubilize Formazan add_mtt->solubilize 2-4h Incubation read_plate Measure Absorbance solubilize->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for a standard in vitro cytotoxicity assay.

Protocol 2: Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • Test compound (e.g., this compound)

  • Positive control inhibitor (e.g., a known inhibitor for the target kinase)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • Microplate reader capable of luminescence detection

Procedure:

  • Assay Setup: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations. Include no-enzyme and no-substrate controls.

  • Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.

  • Stop Reaction and Detect Signal: Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Diagram 2: Kinase Inhibition Assay Principle

G cluster_0 Kinase Reaction cluster_1 Inhibition Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Substrate Substrate Substrate->Phospho_Substrate ATP ATP ADP ADP ATP->ADP Inhibitor 7-Deazapurine Analog Inhibitor->Kinase Binds to ATP pocket

Caption: Principle of a competitive kinase inhibition assay.

Conclusion: A Path Towards More Reliable Preclinical Data

The successful development of novel therapeutics hinges on the generation of high-quality, reproducible preclinical data. While the specific biological profile of this compound remains to be fully elucidated, its place within the promising class of 7-deazapurine analogs makes it a compound of interest. By employing rigorous, well-controlled experimental protocols and maintaining a critical perspective on data analysis, researchers can enhance the reliability of their findings and contribute to a more robust and efficient drug discovery pipeline. This guide serves as a starting point for researchers to design and execute experiments that not only advance our understanding of this fascinating class of molecules but also stand the test of scientific scrutiny.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 6-Hydroxy-2-methoxy-7-deazapurine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper handling and disposal of 6-Hydroxy-2-methoxy-7-deazapurine. As a pyrrolo[2,3-d]pyrimidine, this compound is part of the 7-deazapurine class of nucleoside analogs, which are of significant interest in drug development for their potential antiviral and antitumor activities.[1] Given their biological activity, it is imperative that researchers, scientists, and drug development professionals handle and dispose of these compounds with a rigorous, safety-first approach to protect both laboratory personnel and the environment.

Due to the specialized nature of this compound, comprehensive toxicological and environmental hazard data are not widely available. Therefore, prudent laboratory practice dictates that this compound be treated as a potentially hazardous substance. The procedures outlined below are based on established best practices for managing novel or uncharacterized chemical waste in a research setting, in accordance with federal and institutional guidelines.

Hazard Assessment and Characterization

The foundational principle of safe disposal is a thorough understanding of the material's potential hazards. In the absence of a specific Safety Data Sheet (SDS) for this compound, a risk assessment must be based on its chemical class and available data. Deazapurine analogs are designed to be biologically active, and therefore, this compound should be handled as if it possesses toxicological properties.

Under the Resource Conservation and Recovery Act (RCRA), the Environmental Protection Agency (EPA) defines hazardous waste based on four characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity.[2][3] All waste containing this compound should be managed as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) professionals.[4]

Property / Hazard Profile Data / Precautionary Classification Source / Rationale
CAS Number 90057-07-1 or 887406-45-3[5][6]
Molecular Formula C₇H₇N₃O₂[5][6]
Molecular Weight 165.15 g/mol [5][6]
Physical Form SolidAssumed based on analogs
Toxicity Data not available. Treat as toxic. As a biologically active purine analog, potential for cytotoxicity or other health effects cannot be discounted.[1]
Reactivity Data not available. Treat as stable. Avoid mixing with strong oxidizing agents or other incompatible chemicals as a standard precaution.[7][8]
Corrosivity Not expected to be corrosive.The chemical structure does not suggest corrosive properties.
Ignitability Not expected to be ignitable.The chemical structure does not suggest a low flash point.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure. When handling this compound in any form (solid, in solution, or as waste), the following PPE is mandatory, as guided by the Occupational Safety and Health Administration (OSHA).[9][10]

  • Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). No single glove material protects against all substances, so consult a glove compatibility chart if dissolving in aggressive solvents.[9]

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Generally not required when handling small quantities in a well-ventilated area. If there is a risk of generating aerosols or dust, work should be performed in a certified chemical fume hood.[11]

Waste Segregation and Containment

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[11][12] Never mix incompatible waste streams.[7]

  • Solid Waste:

    • Includes: Unused or expired pure compound, contaminated personal protective equipment (gloves, weigh boats), and any labware (e.g., pipette tips, tubes) grossly contaminated with the solid compound.

    • Container: A designated, sealable, and chemically compatible solid waste container. The original chemical container is often the best choice for unused product.[4]

  • Liquid Waste:

    • Includes: Solutions containing this compound, and the first rinse (rinsate) from cleaning contaminated glassware.

    • Container: A sealable, leak-proof, and chemically compatible container (plastic is often preferred).[2] Ensure the container material is compatible with the solvent used (e.g., do not store acidic solutions in metal containers).[13]

  • Sharps Waste:

    • Includes: Needles, syringes, or broken glass contaminated with the compound.

    • Container: Place directly into a designated, puncture-proof sharps container.[11]

The following diagram outlines the decision-making workflow for proper waste stream management.

G cluster_waste_type Characterize Waste Type cluster_containment Select Appropriate Containment start Waste Generation (Containing this compound) solid Solid Waste (Powder, Contaminated PPE) start->solid Is it... liquid Liquid Waste (Solutions, Rinsate) start->liquid Is it... sharps Sharps Waste (Needles, Broken Glass) start->sharps Is it... solid_container Sealable Solid Waste Container solid->solid_container liquid_container Leak-Proof Liquid Waste Container liquid->liquid_container sharps_container Puncture-Proof Sharps Bin sharps->sharps_container labeling Label Container with Hazardous Waste Tag (Contents, Hazards, Date) solid_container->labeling liquid_container->labeling sharps_container->labeling storage Store in Designated Satellite Accumulation Area (SAA) (Keep Closed) labeling->storage ehs Contact EHS for Pickup (Final Disposal by Licensed Vendor) storage->ehs

Caption: Waste Disposal Workflow for this compound.

Step-by-Step Disposal Protocol

Adherence to a systematic protocol is essential for safety and regulatory compliance. All chemical waste is regulated from the moment of generation until its final treatment or disposal.[2]

  • Container Selection: Choose a container that is in good condition, free of leaks, and compatible with the waste. The container must have a secure, leak-proof closure.[3][4] For liquid waste, do not fill containers beyond 90% capacity to allow for expansion.[13]

  • Waste Accumulation:

    • Combine only compatible wastes. For instance, non-halogenated solvent waste should be collected separately from halogenated solvent waste.[11]

    • Keep the waste container closed at all times except when adding waste. This is a critical EPA requirement to prevent the release of vapors.[2][4]

  • Labeling:

    • As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's EHS department.

    • Clearly write the full chemical name: "this compound" and the solvent(s). Avoid using abbreviations or chemical formulas.

    • Indicate the relevant hazards (e.g., "Toxic," "Caution: Research Chemical - Hazards Not Fully Characterized").

    • Record the date of accumulation.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[2][3]

    • The SAA must be clearly marked. Ensure secondary containment is used to capture any potential leaks or spills.[3]

    • Federal regulations limit the volume of waste that can be stored in an SAA (typically 55 gallons of hazardous waste or 1 quart of acutely toxic waste).[2]

  • Requesting Disposal:

    • Do NOT dispose of this chemical down the drain or in the regular trash. [3][4] This can lead to environmental contamination and significant regulatory penalties.[3]

    • Do NOT allow the waste to evaporate in a fume hood. [4]

    • Follow your institution's specific procedures to request a waste pickup from the EHS department. They will ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF).[2][13]

Spill Management

In the event of a small spill, follow these procedures:

  • Alert Personnel: Notify others in the immediate area.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Protect Yourself: Wear appropriate PPE, including double gloves, a lab coat, and eye protection.

  • Containment: If the spill is a liquid, use an absorbent material from a chemical spill kit to contain it. If it is a solid, gently cover it to prevent dust from becoming airborne.

  • Cleanup: Carefully collect all contaminated materials (absorbent pads, contaminated debris) and place them in a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, as per your institutional policy.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

References

A Senior Application Scientist's Guide to Handling 6-Hydroxy-2-methoxy-7-deazapurine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Stance on an Investigational Compound

As researchers and drug development professionals, we operate on the frontier of science, often handling novel compounds with promising therapeutic potential. 6-Hydroxy-2-methoxy-7-deazapurine, a member of the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) class, belongs to a family of molecules known for their diverse biological activities, including potential cytostatic and antiviral effects.[1] However, its status as a research chemical means its toxicological profile is not yet fully understood.

This guide is built on a foundational principle of laboratory safety: we must treat compounds of unknown toxicity with a high degree of caution. The information herein provides a comprehensive, risk-based framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound. Our objective is to empower you with the knowledge to protect yourself and your colleagues, ensuring that your groundbreaking work can proceed safely and effectively.

Hazard Assessment: Understanding the 'Why' Behind the Protocol

A thorough understanding of the known and potential hazards is the cornerstone of any effective safety plan. For this compound, we must consider both the information available and the information that is not available.

Known Hazards: According to its Safety Data Sheet (SDS), this compound is classified with the following GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications indicate that the compound, likely a solid powder, can cause localized irritation upon direct contact with the skin, eyes, or respiratory system.

The Critical "Unknown" Factor: The SDS crucially states, "To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated." Furthermore, no occupational exposure limit (OEL) values have been established. This lack of comprehensive data is the single most important factor driving our PPE recommendations. In the absence of data, we must assume the compound could have other, more serious chronic effects and operate under the As Low As Reasonably Achievable (ALARA) principle for exposure.

Core Protective Measures: A Multi-Layered Defense System

Safe handling is not achieved by PPE alone. It begins with engineering controls and is supplemented by a robust, task-specific PPE strategy.

Primary Engineering Control: The Chemical Fume Hood

All procedures involving the handling of solid this compound or the preparation of its solutions must be performed inside a certified chemical fume hood. This is the most critical step in preventing respiratory exposure.

Task-Based PPE Selection

The specific PPE required depends on the nature of the task and the potential for exposure. The following table summarizes the minimum requirements.

TaskPotential HazardsRequired Engineering ControlMinimum Personal Protective Equipment (PPE)
Weighing Solid Compound Inhalation of fine powder, skin/eye contactChemical Fume HoodSafety Goggles, Flame-Resistant Lab Coat, Double Nitrile Gloves, N95 Respirator
Preparing Solutions Splashes of concentrated solution, skin/eye contactChemical Fume HoodSafety Goggles, Face Shield, Flame-Resistant Lab Coat, Double Nitrile Gloves
General Handling (e.g., transfers) Minor splashes, incidental skin contactChemical Fume HoodSafety Goggles, Flame-Resistant Lab Coat, Double Nitrile Gloves
Large-Scale Operations (>1L) Significant splash/aerosol riskChemical Fume HoodSafety Goggles, Face Shield, Chemical-Resistant Apron over Lab Coat, Double Nitrile Gloves
Detailed PPE Specifications
  • Eye and Face Protection:

    • Chemical Splash Goggles: Goggles that meet the ANSI Z87.1 standard are mandatory for all work.[2][3] They provide a seal around the eyes, offering superior protection from dust and splashes compared to standard safety glasses.

    • Face Shield: A face shield must be worn over safety goggles during procedures with a high risk of splashing, such as when handling stock solutions or larger volumes.[2][3] A face shield alone is not adequate eye protection.[3]

  • Hand Protection:

    • Double Gloving: The use of two pairs of disposable nitrile gloves is required. This practice allows the user to remove the outer, contaminated pair and still have a protective layer underneath. Change the outer glove immediately after handling the primary container or in the event of a known splash.

    • Glove Selection: While nitrile gloves provide good short-term protection against a range of chemicals, always inspect them for tears before use.[2] For prolonged tasks, consult the glove manufacturer's chemical resistance guide.

  • Body Protection:

    • Flame-Resistant Lab Coat: A flame-resistant lab coat, fully buttoned, must be worn at all times in the laboratory.[3]

    • Appropriate Attire: Long pants and fully enclosed shoes are mandatory.[2][3] Polyester and acrylic fabrics should be avoided in favor of cotton or other natural fibers under the lab coat.[2]

  • Respiratory Protection:

    • N95 Respirator: When weighing the solid compound, even within a fume hood, an N95 respirator is recommended to minimize exposure to any fine particulates that may escape containment.

    • Formal Program: Use of any respirator more advanced than an N95 requires enrollment in a formal respiratory protection program, which includes medical evaluation and fit testing.[2]

Operational Plans: From Set-Up to Disposal

Safe practices extend beyond simply wearing PPE. The following workflows provide step-by-step guidance for key operations.

Workflow: PPE Donning and Doffing Sequence

Correctly putting on and taking off PPE is critical to prevent cross-contamination.

G cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) D1 1. Lab Coat D2 2. N95 Respirator (if required) D1->D2 D3 3. Safety Goggles / Face Shield D2->D3 D4 4. Gloves (Inner) D3->D4 D5 5. Gloves (Outer) D4->D5 F1 1. Gloves (Outer) F2 2. Lab Coat & Gloves (Inner) (Peel off together) F1->F2 F3 3. Safety Goggles / Face Shield F2->F3 F4 4. N95 Respirator (if used) F3->F4

Caption: The correct sequence for donning and doffing PPE to minimize contamination.

Protocol: Weighing Solid and Preparing a Stock Solution
  • Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate working height. Place a plastic-backed absorbent liner on the work surface.

  • Don PPE: Follow the donning sequence outlined in the diagram above, including an N95 respirator and double gloves.

  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the approximate amount of this compound to the container using a clean spatula. Avoid any actions that could generate dust.

  • Dissolving: Add the solvent to the container slowly to avoid splashing. Cap and mix until the solid is fully dissolved.

  • Cleanup: Carefully remove the outer pair of gloves and dispose of them in the solid chemical waste. Using the inner gloves, wipe down the spatula and any affected surfaces with an appropriate decontamination solution (e.g., 70% ethanol), disposing of the wipes in the solid chemical waste.

  • Doff PPE: Remove the remaining PPE in the correct order before leaving the work area.

  • Handwashing: Wash hands thoroughly with soap and water after completing the work and removing all PPE.

Emergency Plan: Small Spill Response (<100 mg)
  • Alert: Alert personnel in the immediate area.

  • Isolate: If not already in a fume hood, restrict access to the spill area.

  • Protect: Ensure you are wearing the minimum PPE outlined in the table for preparing solutions (including a face shield).

  • Contain: Gently cover the spill with absorbent pads or wetted paper towels to prevent the powder from becoming airborne. Do not sweep dry powder.

  • Collect: Carefully collect the absorbent material and contaminated debris using forceps or a scoop. Place all materials into a sealed, labeled hazardous waste bag or container.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent solution, working from the outside in. Place all cleaning materials into the hazardous waste container.

  • Dispose: Dispose of all contaminated materials as hazardous chemical waste.

Workflow: Chemical Waste Disposal

Proper segregation and disposal of waste are essential to prevent accidental exposures and environmental contamination. Never dispose of this chemical down the drain.

G cluster_waste Waste Stream Determination cluster_container Containment Start Contaminated Material Solid Solid Waste (Gloves, Wipes, Powder) Start->Solid Liquid Liquid Waste (Solutions, Solvents) Start->Liquid Sharps Sharps Waste (Needles, Contaminated Glass) Start->Sharps SolidBin Labeled, Sealed Solid Waste Container Solid->SolidBin LiquidBin Labeled, Sealed Liquid Waste Container Liquid->LiquidBin SharpsBin Puncture-Proof Sharps Container Sharps->SharpsBin

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxy-2-methoxy-7-deazapurine
Reactant of Route 2
Reactant of Route 2
6-Hydroxy-2-methoxy-7-deazapurine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.